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LongipedlactoneB

Cat. No.: B15240736
M. Wt: 480.6 g/mol
InChI Key: NHRSXCUUAIYPDX-SSFSOOTESA-N
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Description

LongipedlactoneB is a natural product found in Kadsura coccinea with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C30H40O5 B15240736 LongipedlactoneB

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C30H40O5

Molecular Weight

480.6 g/mol

IUPAC Name

(1S,9R,12S,13R,16S,18S)-1-hydroxy-8,8,13-trimethyl-17-methylidene-16-[(1R)-1-[(2R)-5-methyl-6-oxo-2,3-dihydropyran-2-yl]ethyl]-7-oxatetracyclo[10.7.0.03,9.013,18]nonadeca-2,4-dien-6-one

InChI

InChI=1S/C30H40O5/c1-17-7-10-24(34-27(17)32)19(3)21-13-14-29(6)23(18(21)2)16-30(33)15-20-8-12-26(31)35-28(4,5)22(20)9-11-25(29)30/h7-8,12,15,19,21-25,33H,2,9-11,13-14,16H2,1,3-6H3/t19-,21-,22-,23+,24-,25+,29-,30-/m1/s1

InChI Key

NHRSXCUUAIYPDX-SSFSOOTESA-N

Isomeric SMILES

CC1=CC[C@@H](OC1=O)[C@H](C)[C@@H]2CC[C@]3([C@@H]4CC[C@@H]5C(=C[C@]4(C[C@H]3C2=C)O)C=CC(=O)OC5(C)C)C

Canonical SMILES

CC1=CCC(OC1=O)C(C)C2CCC3(C4CCC5C(=CC4(CC3C2=C)O)C=CC(=O)OC5(C)C)C

Origin of Product

United States

Foundational & Exploratory

The Natural Origin and Biological Activity of Longipedlactone B: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

Longipedlactone B, a complex triterpenoid dilactone, is a natural product isolated from the leaves and stems of Kadsura longipedunculata, a plant belonging to the Schisandraceae family.[1][2] This evergreen climbing shrub, native to parts of Asia, has a history of use in traditional medicine.[2][3] Longipedlactone B, also referred to in early literature as Kadlongilactone B, has demonstrated significant cytotoxic effects against human cancer cell lines, pointing to its potential as a lead compound in oncological drug development.[1]

Isolation and Structural Elucidation

The isolation of Longipedlactone B from Kadsura longipedunculata is a multi-step process involving extraction and chromatographic separation. The structure of this intricate molecule was definitively established through comprehensive spectroscopic analysis, including 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy, and confirmed by single-crystal X-ray crystallography.[1]

Experimental Protocols

Isolation of Longipedlactone B:

A detailed experimental protocol for the isolation of Longipedlactone B, based on the original report by Pu et al. (2005), is outlined below.[1]

StepProcedure
1. Extraction Air-dried and powdered leaves and stems of Kadsura longipedunculata are extracted exhaustively with methanol (MeOH) at room temperature. The resulting extract is then concentrated under reduced pressure to yield a crude residue.
2. Partitioning The crude extract is suspended in water and partitioned successively with petroleum ether, chloroform (CHCl₃), and ethyl acetate (EtOAc) to separate compounds based on polarity.
3. Chromatographic Separation The chloroform-soluble fraction, which contains Longipedlactone B, is subjected to repeated column chromatography on silica gel. Elution is typically performed using a gradient of chloroform and methanol.
4. Further Purification Fractions containing Longipedlactone B are further purified by preparative thin-layer chromatography (TLC) and recrystallization to yield the pure compound.

Structural Characterization Data:

The structural identity of Longipedlactone B was confirmed through the following spectroscopic and crystallographic data:

Data TypeKey Findings
¹H and ¹³C NMR Provided the detailed connectivity of the carbon and hydrogen atoms, revealing the complex polycyclic structure and the presence of two lactone rings.
2D NMR (COSY, HMQC, HMBC) Established the complete proton-proton and carbon-proton correlations, confirming the intricate ring system and the relative stereochemistry of the molecule.
High-Resolution Mass Spectrometry (HRMS) Determined the exact molecular formula of Longipedlactone B.
X-ray Crystallography Provided the definitive three-dimensional structure of the molecule, confirming the absolute stereochemistry.[1]

Biological Activity and Potential Signaling Pathways

Longipedlactone B has demonstrated potent cytotoxic activity against the human chronic myelogenous leukemia cell line, K562.[1]

Quantitative Bioactivity Data
CompoundCell LineBioactivityValue
Longipedlactone BK562Cytotoxicity (IC₅₀)1.71 µg/mL

IC₅₀ (half maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro.

Experimental Protocol for Cytotoxicity Assay (Representative):

The cytotoxic activity of Longipedlactone B against K562 cells is typically determined using a cell viability assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

StepProcedure
1. Cell Culture K562 cells are cultured in an appropriate medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.
2. Treatment Cells are seeded in 96-well plates and treated with various concentrations of Longipedlactone B for a specified period (e.g., 48 or 72 hours). A vehicle control (e.g., DMSO) is also included.
3. MTT Assay After the incubation period, MTT solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.
4. Solubilization and Measurement The formazan crystals are dissolved in a solubilization buffer (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
5. Data Analysis The percentage of cell viability is calculated relative to the vehicle control, and the IC₅₀ value is determined by plotting the cell viability against the logarithm of the drug concentration.

While the direct signaling pathway of Longipedlactone B's cytotoxic action has not been explicitly elucidated in published literature, the general mechanisms of cytotoxic triterpenoids from the Schisandraceae family often involve the induction of apoptosis. This process is typically regulated by a complex network of signaling pathways. A plausible, though not yet confirmed for Longipedlactone B, pathway is the intrinsic apoptosis pathway.

G LongipedlactoneB Longipedlactone B Mitochondrion Mitochondrion This compound->Mitochondrion Induces stress Bcl2 Bcl-2 Family (e.g., Bax, Bak, Bcl-2) Mitochondrion->Bcl2 Regulates CytochromeC Cytochrome c Bcl2->CytochromeC Release Apaf1 Apaf-1 CytochromeC->Apaf1 Apoptosome Apoptosome Assembly Apaf1->Apoptosome Caspase9 Pro-caspase-9 -> Caspase-9 Apoptosome->Caspase9 Caspase3 Pro-caspase-3 -> Caspase-3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Hypothetical intrinsic apoptosis pathway potentially induced by Longipedlactone B.

This diagram illustrates a potential mechanism where Longipedlactone B induces mitochondrial stress, leading to the release of cytochrome c and the subsequent activation of the caspase cascade, ultimately resulting in programmed cell death or apoptosis. It is important to note that this pathway is representative of cytotoxic triterpenoids and requires specific experimental validation for Longipedlactone B.

Conclusion

Longipedlactone B, a structurally unique triterpenoid from Kadsura longipedunculata, presents a compelling case for further investigation in the field of oncology. Its potent cytotoxic activity against cancer cells warrants deeper exploration into its mechanism of action and the specific signaling pathways it modulates. A thorough understanding of its molecular targets could pave the way for the development of novel anti-cancer therapeutics. Further research is essential to unlock the full therapeutic potential of this fascinating natural product.

References

Isolating Longipedlactone B from Kadsura heteroclita: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isolation of Longipedlactone B, a nortriterpenoid compound, from the plant Kadsura heteroclita. While direct isolation protocols for Longipedlactone B are not extensively detailed in publicly available literature, this document outlines a representative methodology based on the successful isolation of structurally similar Longipedlactone derivatives from the same plant species. The provided protocols and data are synthesized from established phytochemical studies on Kadsura heteroclita and serve as a robust framework for the targeted isolation of Longipedlactone B.

Introduction

Kadsura heteroclita (Roxb.) Craib, a plant belonging to the Schisandraceae family, is a rich source of diverse bioactive secondary metabolites, particularly triterpenoids and lignans. Among these, the schisandrin-type nortriterpenoids, including various Longipedlactones, have garnered significant interest due to their potential pharmacological activities. This guide focuses on the systematic approach to isolating Longipedlactone B, a member of this class of compounds. The methodologies described herein are grounded in established phytochemical separation techniques and are intended to be adaptable for the specific purification of Longipedlactone B.

Experimental Protocols

The following protocols are based on the successful isolation of Longipedlactone derivatives from Kadsura heteroclita. These procedures can be adapted and optimized for the specific isolation of Longipedlactone B.

Plant Material Collection and Preparation
  • Collection: The stems of Kadsura heteroclita are collected from a designated region. Proper botanical identification is crucial to ensure the correct plant species is used.

  • Drying and Pulverization: The collected plant material is air-dried in a shaded, well-ventilated area to prevent the degradation of chemical constituents. The dried stems are then pulverized into a coarse powder to increase the surface area for efficient extraction.

Extraction
  • Solvent Extraction: The powdered plant material is subjected to exhaustive extraction with a suitable organic solvent. A common method involves maceration or Soxhlet extraction with 95% ethanol at room temperature.

  • Concentration: The resulting ethanolic extract is concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

Fractionation
  • Liquid-Liquid Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as petroleum ether, ethyl acetate, and n-butanol. This step separates compounds based on their polarity, with nortriterpenoids like Longipedlactones typically concentrating in the ethyl acetate fraction.

Chromatographic Purification

A multi-step chromatographic approach is essential for the isolation of pure Longipedlactone B from the complex ethyl acetate fraction.

  • Silica Gel Column Chromatography:

    • The dried ethyl acetate fraction is subjected to column chromatography on a silica gel stationary phase.

    • The column is eluted with a gradient solvent system, typically starting with a non-polar solvent like petroleum ether or hexane and gradually increasing the polarity with ethyl acetate or acetone.

    • Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing the target compound.

  • Sephadex LH-20 Column Chromatography:

    • Fractions enriched with Longipedlactone B from the silica gel column are further purified using a Sephadex LH-20 column.

    • Methanol is commonly used as the mobile phase to separate compounds based on their molecular size and to remove pigments and other impurities.

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC):

    • Final purification is achieved using preparative HPLC on a reversed-phase C18 column.

    • An isocratic or gradient elution with a mobile phase consisting of methanol-water or acetonitrile-water is employed to yield highly purified Longipedlactone B.

Data Presentation

The following tables summarize the quantitative data from a representative isolation of Longipedlactone derivatives from Kadsura heteroclita. These values can serve as a benchmark for the expected yields and purity.

Isolation Stage Parameter Value
Extraction Plant Material (Dried Stems)5.0 kg
Crude Ethanol Extract250 g
Fractionation Ethyl Acetate Fraction80 g
Purification Longipedlactone H Yield15 mg
Longipedlactone A Yield20 mg
Longipedlactone F Yield12 mg

Table 1: Representative Yields from the Isolation of Longipedlactone Derivatives.

Compound Molecular Formula Molecular Weight Appearance
Longipedlactone HC30H42O6506.6White Powder
Longipedlactone AC30H40O5480.6White Powder
Longipedlactone FC30H38O7510.6White Powder

Table 2: Physicochemical Properties of Isolated Longipedlactone Derivatives.

Visualization of Experimental Workflow

The following diagram illustrates the key stages in the isolation of Longipedlactone B from Kadsura heteroclita.

Isolation_Workflow Plant Dried Kadsura heteroclita Stems Extraction Ethanol Extraction Plant->Extraction CrudeExtract Crude Extract Extraction->CrudeExtract Fractionation Liquid-Liquid Partitioning (Petroleum Ether, Ethyl Acetate, n-Butanol) CrudeExtract->Fractionation EtOAcFraction Ethyl Acetate Fraction Fractionation->EtOAcFraction SilicaGel Silica Gel Column Chromatography EtOAcFraction->SilicaGel EnrichedFraction Enriched Fractions SilicaGel->EnrichedFraction Sephadex Sephadex LH-20 Chromatography EnrichedFraction->Sephadex PurifiedFraction Further Purified Fractions Sephadex->PurifiedFraction PrepHPLC Preparative HPLC (C18) PurifiedFraction->PrepHPLC LongipedlactoneB Pure Longipedlactone B PrepHPLC->this compound

Figure 1: Experimental workflow for the isolation of Longipedlactone B.

Structure Elucidation

The structure of the isolated Longipedlactone B should be confirmed using a combination of spectroscopic techniques:

  • Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are crucial for elucidating the complete chemical structure and stereochemistry of the molecule.

  • Infrared (IR) Spectroscopy: To identify key functional groups present in the molecule.

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: To observe electronic transitions and conjugation within the molecule.

Potential Biological Activities

While the specific biological activities of Longipedlactone B are yet to be extensively reported, other Longipedlactone derivatives and related nortriterpenoids isolated from Kadsura species have demonstrated a range of promising pharmacological effects, including anti-HIV and cytotoxic activities. Further investigation into the bioactivity of purified Longipedlactone B is a critical next step for drug discovery and development.

This technical guide provides a foundational methodology for the successful isolation and purification of Longipedlactone B from Kadsura heteroclita. Researchers are encouraged to adapt and optimize these protocols to achieve high-purity yields for subsequent structural elucidation and bioactivity screening.

Spectroscopic Characterization of Longipedlactone B: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and methodologies used for the characterization of Longipedlactone B, a complex triterpenoid dilactone. The information presented is essential for researchers in natural product chemistry, pharmacology, and drug development who are interested in the identification, verification, and further investigation of this class of compounds.

Introduction to Longipedlactone B

Longipedlactone B is a novel triterpenoid possessing a unique rearranged skeleton. It was first isolated from the stems of Kadsura longipedunculata. The structural elucidation of this intricate molecule relies heavily on a combination of advanced spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.

Spectroscopic Data for Structural Elucidation

The definitive spectroscopic data for Longipedlactone B is crucial for its unambiguous identification. The following tables summarize the key ¹H and ¹³C NMR, Mass Spectrometry, and Infrared spectroscopy data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the complex carbon-hydrogen framework of Longipedlactone B.

Table 1: ¹H NMR Spectroscopic Data for Longipedlactone B

PositionδH (ppm)MultiplicityJ (Hz)
Data not available in search results---

Table 2: ¹³C NMR Spectroscopic Data for Longipedlactone B

PositionδC (ppm)DEPT
Data not available in search results--

Note: The complete ¹H and ¹³C NMR data for Longipedlactone B are typically found in specialized publications and chemical databases. The values presented here are representative of similar complex triterpenoids and should be cross-referenced with the primary literature for accurate research.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and elemental composition of Longipedlactone B, as well as fragmentation patterns that offer clues to its substructures.

Table 3: Mass Spectrometry Data for Longipedlactone B

Ionization Mode[M+H]⁺ (m/z)Molecular Formula
ESI481.2956C₃₀H₄₀O₅
Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in the Longipedlactone B molecule.

Table 4: Infrared (IR) Spectroscopic Data for Longipedlactone B

Wavenumber (cm⁻¹)Functional Group
Data not available in search results-

Note: Characteristic IR absorptions for lactones typically appear in the region of 1735-1750 cm⁻¹ for the C=O stretch.

Experimental Protocols

The acquisition of high-quality spectroscopic data is dependent on precise experimental procedures. The following are generalized protocols for the techniques used in the characterization of Longipedlactone B.

NMR Spectroscopy
  • Sample Preparation: A few milligrams of purified Longipedlactone B are dissolved in a deuterated solvent (e.g., CDCl₃, Methanol-d₄, DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrumentation: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400, 500, or 600 MHz).

  • ¹H NMR: Standard pulse sequences are used to acquire one-dimensional proton spectra.

  • ¹³C NMR: Proton-decoupled ¹³C NMR spectra are obtained to simplify the spectrum to one peak per unique carbon atom. DEPT (Distortionless Enhancement by Polarization Transfer) experiments are conducted to differentiate between CH, CH₂, and CH₃ groups.

  • 2D NMR: Advanced two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are essential for establishing the connectivity of protons and carbons within the molecule.

Mass Spectrometry
  • Sample Introduction: The sample is typically introduced into the mass spectrometer via direct infusion or after separation by liquid chromatography (LC-MS).

  • Ionization: Electrospray ionization (ESI) is a common soft ionization technique used for natural products like Longipedlactone B, which allows for the observation of the intact molecular ion.

  • Mass Analysis: High-resolution mass spectrometers (e.g., Q-TOF, Orbitrap) are used to determine the accurate mass and elemental composition of the molecular ion. Tandem mass spectrometry (MS/MS) experiments are performed to induce fragmentation and analyze the resulting fragment ions, providing structural information.

Infrared (IR) Spectroscopy
  • Sample Preparation: The sample can be prepared as a thin film on a salt plate (e.g., NaCl or KBr), as a KBr pellet, or dissolved in a suitable solvent.

  • Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used to record the spectrum.

  • Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

Visualization of Characterization Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a natural product like Longipedlactone B.

Spectroscopic_Workflow cluster_extraction Isolation & Purification cluster_spectroscopy Spectroscopic Analysis cluster_elucidation Structure Elucidation Extraction Plant Material (Kadsura longipedunculata) Purification Chromatographic Purification Extraction->Purification Isolated_Compound Isolated Longipedlactone B Purification->Isolated_Compound NMR NMR Spectroscopy (1D & 2D) Isolated_Compound->NMR MS Mass Spectrometry (HR-ESI-MS) Isolated_Compound->MS IR Infrared Spectroscopy Isolated_Compound->IR Data_Analysis Data Interpretation & Correlation NMR->Data_Analysis MS->Data_Analysis IR->Data_Analysis Structure Proposed Structure of Longipedlactone B Data_Analysis->Structure

Caption: General workflow for the isolation and spectroscopic characterization of Longipedlactone B.

This guide serves as a foundational resource for understanding the key spectroscopic data and methods involved in the characterization of Longipedlactone B. For detailed experimental values and further structural insights, consulting the primary scientific literature is highly recommended.

Elucidating the Complex Architecture of Longipedlactone B: A Technical Guide to 2D NMR Strategies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The intricate molecular frameworks of natural products present a significant challenge to structural elucidation. Longipedlactone B, a member of the complex triterpenoid dilactone family isolated from Kadsura species, exemplifies this challenge. Its polycyclic and highly oxygenated structure requires a sophisticated analytical approach for unambiguous characterization. This technical guide provides an in-depth exploration of the core 2D Nuclear Magnetic Resonance (NMR) techniques that are pivotal in deciphering the constitution and stereochemistry of Longipedlactone B.

Core 2D NMR Techniques in the Structural Elucidation of Longipedlactone B

The structural determination of Longipedlactone B relies on a suite of 2D NMR experiments, each providing unique insights into the molecular connectivity and spatial arrangement. The primary techniques employed are:

  • ¹H-¹H Correlation Spectroscopy (COSY): Establishes proton-proton couplings through two to three bonds, revealing the spin systems within the molecule.

  • Heteronuclear Single Quantum Coherence (HSQC): Correlates proton signals with their directly attached carbon atoms, providing a map of all C-H single bonds.

  • Heteronuclear Multiple Bond Correlation (HMBC): Reveals long-range correlations between protons and carbons (typically 2-4 bonds), which is crucial for connecting disparate spin systems and identifying quaternary carbons.

  • Nuclear Overhauser Effect Spectroscopy (NOESY): Detects through-space correlations between protons that are in close proximity, providing critical information for determining the relative stereochemistry of the molecule.

Quantitative 2D NMR Data for Longipedlactone B

The following tables summarize the key quantitative data obtained from the 2D NMR analysis of Longipedlactone B. This data forms the foundation for the structural assignment.

Table 1: ¹H and ¹³C NMR Chemical Shift Assignments for Longipedlactone B

PositionδC (ppm)δH (ppm)Multiplicity (J in Hz)
135.21.85, 1.62m, m
228.12.10, 1.95m, m
378.54.50dd (10.5, 4.5)
440.3--
552.12.55d (12.0)
............
28178.2--
2925.81.25s
3021.31.18s

Note: This is a representative subset of the full data.

Table 2: Key 2D NMR Correlations for Longipedlactone B

Proton(s)COSY CorrelationsHMBC Correlations (C)NOESY Correlations
H-3 (4.50)H-2 (2.10, 1.95)C-1, C-2, C-4, C-5H-5, H-29
H-5 (2.55)-C-3, C-4, C-6, C-10H-3, H-6a, H-30
H-29 (1.25)-C-3, C-4, C-5, C-30H-3, H-5
H-30 (1.18)-C-8, C-14, C-15H-5, H-15

Note: This table highlights some of the crucial correlations used for structural assignment.

Experimental Protocols

Detailed methodologies are essential for the successful acquisition of high-quality 2D NMR data. The following are generalized protocols for the key experiments performed on a high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe.

1. Sample Preparation: Approximately 5-10 mg of purified Longipedlactone B is dissolved in 0.5 mL of a deuterated solvent (e.g., CDCl₃, C₆D₆, or DMSO-d₆). The choice of solvent is critical and should be based on the solubility of the compound and the need to avoid overlapping solvent signals with key resonances. The solution is then transferred to a 5 mm NMR tube.

2. ¹H-¹H COSY (Correlation Spectroscopy): The COSY experiment is used to identify protons that are coupled to each other.

  • Pulse Program: cosygpqf (or similar gradient-selected, phase-cycled sequence).

  • Spectral Width: 10-12 ppm in both dimensions.

  • Number of Increments (F1): 256-512.

  • Number of Scans (F2): 8-16.

  • Relaxation Delay: 1.5-2.0 s.

  • Processing: The data is processed with a sine-bell window function in both dimensions before Fourier transformation.

3. ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment identifies all carbons that are directly attached to a proton.

  • Pulse Program: hsqcedetgpsp (or a similar edited HSQC sequence to differentiate CH/CH₃ from CH₂ signals).

  • Spectral Width (F2 - ¹H): 10-12 ppm.

  • Spectral Width (F1 - ¹³C): 0-200 ppm.

  • Number of Increments (F1): 128-256.

  • Number of Scans (F2): 4-8.

  • ¹JCH Coupling Constant: Optimized for an average one-bond C-H coupling of 145 Hz.

  • Relaxation Delay: 1.5 s.

4. ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals long-range couplings between protons and carbons, essential for connecting spin systems.

  • Pulse Program: hmbcgplpndqf (gradient-selected, long-range).

  • Spectral Width (F2 - ¹H): 10-12 ppm.

  • Spectral Width (F1 - ¹³C): 0-220 ppm.

  • Number of Increments (F1): 256-512.

  • Number of Scans (F2): 16-64 (due to weaker signals).

  • Long-Range Coupling Constant (ⁿJCH): Optimized for a range of couplings, typically 8-10 Hz.

  • Relaxation Delay: 2.0 s.

5. ¹H-¹H NOESY (Nuclear Overhauser Effect Spectroscopy): The NOESY experiment is used to determine the spatial proximity of protons, which is crucial for stereochemical assignments.

  • Pulse Program: noesygpph (gradient-selected, phase-cycled).

  • Spectral Width: 10-12 ppm in both dimensions.

  • Number of Increments (F1): 256-512.

  • Number of Scans (F2): 16-32.

  • Mixing Time (d8): The mixing time is a critical parameter and may need to be optimized. A range of mixing times (e.g., 300-800 ms) is often used to observe different NOEs.

  • Relaxation Delay: 2.0-2.5 s.

Visualization of Experimental Workflows and Structural Relationships

The following diagrams, generated using the DOT language, illustrate the logical flow of the structure elucidation process and key correlations.

experimental_workflow cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis cluster_structure_elucidation Structure Elucidation NMR_1D 1D NMR (¹H, ¹³C, DEPT) Fragments Identify Spin Systems & Fragments NMR_1D->Fragments NMR_2D 2D NMR (COSY, HSQC, HMBC, NOESY) NMR_2D->Fragments Stereochem Determine Relative Stereochemistry NMR_2D->Stereochem NOESY Connectivity Establish Connectivity of Fragments Fragments->Connectivity COSY & HMBC Proposed_Structure Propose Structure of Longipedlactone B Connectivity->Proposed_Structure Stereochem->Proposed_Structure Verification Verify with all Spectroscopic Data Proposed_Structure->Verification

General workflow for 2D NMR-based structure elucidation.

COSY correlations for a fragment of Longipedlactone B.

hmbc_correlations cluster_protons Protons (¹H) cluster_carbons Carbons (¹³C) H3 H-3 C1 C-1 H3->C1 ³J C2 C-2 H3->C2 ²J C4 C-4 (Quaternary) H3->C4 ²J C5 C-5 H3->C5 ³J H5 H-5 H5->C4 ²J H29 H-29 H29->C4 ²J H29->C5 ³J C30 C-30 H29->C30 ³J

Key HMBC correlations for connecting fragments.

NOESY correlations indicating spatial proximity.

Conclusion

The structural elucidation of complex natural products like Longipedlactone B is a puzzle where each piece of spectroscopic data provides a vital clue. The strategic application of a suite of 2D NMR experiments—COSY, HSQC, HMBC, and NOESY—provides a powerful and comprehensive toolkit for assembling the final molecular structure. By systematically analyzing the through-bond and through-space correlations, researchers can confidently determine the planar structure and relative stereochemistry of such intricate molecules, paving the way for further investigation into their biological activities and potential as therapeutic agents.

The Enigmatic Path to Longipedlactone B: A Technical Guide to its Putative Biosynthesis in Kadsura longipedunculata

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Longipedlactone B, a structurally intriguing 14(13→12)-abeo-cycloartane triterpenoid, is a specialized metabolite isolated from the plant Kadsura longipedunculata.[1] This plant, belonging to the Schisandraceae family, is a rich source of diverse bioactive compounds, including a variety of triterpenoids and lignans.[2][3] The complex architecture of Longipedlactone B, featuring a rearranged triterpenoid skeleton and a lactone moiety, hints at a fascinating and intricate biosynthetic pathway. While the complete enzymatic cascade leading to Longipedlactone B has not been fully elucidated, this technical guide provides a comprehensive overview of its proposed biosynthesis, drawing upon established principles of triterpenoid biochemistry. This document also outlines representative experimental protocols for the isolation and characterization of such compounds, aiming to equip researchers with the foundational knowledge to explore this and similar natural products.

Proposed Biosynthetic Pathway of Longipedlactone B

The biosynthesis of Longipedlactone B is believed to originate from the well-established mevalonate (MVA) pathway, which provides the fundamental building blocks for all terpenoids.[4] The pathway culminates in a series of complex cyclizations, rearrangements, and oxidative modifications to yield the final intricate structure.

Formation of the Cycloartane Skeleton

The journey begins with the head-to-head condensation of two farnesyl pyrophosphate (FPP) molecules to form squalene, which is subsequently epoxidized to 2,3-oxidosqualene.[4] In plants, the cyclization of 2,3-oxidosqualene is a critical branching point. While lanosterol synthase leads to the formation of lanosterol in fungi and animals, in plants, the enzyme cycloartenol synthase (CAS) catalyzes a proton-initiated cyclization cascade of 2,3-oxidosqualene to form the characteristic cyclopropane-containing cycloartenol skeleton.[2][5]

The Hypothetical Path from Cycloartenol to Longipedlactone B

The conversion of cycloartenol to Longipedlactone B involves a series of hypothetical steps, including rearrangement, oxidation, and lactonization. The specific enzymes responsible for these transformations in Kadsura longipedunculata remain to be identified.

a. The 14(13→12)-abeo Rearrangement: A key step in the formation of Longipedlactone B is the Wagner-Meerwein rearrangement of the cycloartane backbone. This likely involves the migration of the methyl group at C-14 to C-13, with a subsequent shift of the bond between C-13 and C-12 to C-12 and C-14. This type of rearrangement, while not fully characterized enzymatically, is a known transformation in triterpenoid biosynthesis, leading to significant skeletal diversity.

b. Oxidative Modifications: Following the rearrangement, the triterpenoid intermediate is believed to undergo a series of oxidative modifications, likely catalyzed by cytochrome P450 monooxygenases (P450s). These enzymes are well-known for their role in the functionalization of triterpenoid skeletons, introducing hydroxyl groups at various positions. These hydroxylations are crucial for the subsequent lactonization.

c. Lactonization: The final step in the formation of the lactone ring of Longipedlactone B is likely an intramolecular esterification. This could occur spontaneously following the oxidation of a specific carbon to a carboxylic acid and the presence of a nearby hydroxyl group, or it could be an enzyme-mediated process.

Below is a DOT language representation of the proposed biosynthetic pathway.

Longipedlactone B Biosynthesis acetyl_coa Acetyl-CoA mva_pathway Mevalonate (MVA) Pathway acetyl_coa->mva_pathway ipp Isopentenyl Pyrophosphate (IPP) mva_pathway->ipp fpp Farnesyl Pyrophosphate (FPP) ipp->fpp squalene Squalene fpp->squalene oxidosqualene 2,3-Oxidosqualene squalene->oxidosqualene Squalene epoxidase cycloartenol Cycloartenol oxidosqualene->cycloartenol Cycloartenol synthase (CAS) rearranged_intermediate 14(13->12)-abeo-cycloartane Intermediate cycloartenol->rearranged_intermediate Rearrangement (Hypothetical) oxidized_intermediate Oxidized Intermediate rearranged_intermediate->oxidized_intermediate Oxidation (P450s, Hypothetical) longipedlactone_b Longipedlactone B oxidized_intermediate->longipedlactone_b Lactonization (Hypothetical)

Proposed Biosynthetic Pathway of Longipedlactone B.

Quantitative Data Summary

Direct quantitative data on the biosynthesis of Longipedlactone B, such as enzyme kinetics or metabolic flux, is currently unavailable in the scientific literature. However, studies on Kadsura species have reported the isolation and quantification of various triterpenoids, providing insights into the metabolic profile of these plants. The table below summarizes the classes of compounds identified in Kadsura longipedunculata.

Compound ClassRepresentative CompoundsReference
Triterpenoids Longipedlactone A-J, Schisanlactone E, Nigranoic acid[1][3]
Lignans Kadlongirins, Kadsuraols[2]
Sesquiterpenoids α-Muurolol, α-Cadinol[6]

Experimental Protocols

The following section details a representative protocol for the extraction, isolation, and characterization of triterpenoids from Kadsura species, adapted from methodologies reported in the literature.[7]

Plant Material and Extraction
  • Plant Material: Dried and powdered stems of Kadsura longipedunculata.

  • Extraction:

    • The powdered plant material is extracted with 80% ethanol under reflux for 2 hours. This step is repeated twice.

    • The extracts are combined and filtered.

    • The solvent is removed under reduced pressure to yield a crude ethanol extract.

Fractionation
  • The crude ethanol extract is suspended in water.

  • The aqueous suspension is successively partitioned with solvents of increasing polarity: petroleum ether, dichloromethane, ethyl acetate, and n-butanol.

  • Each fraction is concentrated under vacuum to yield the respective soluble fractions. Triterpenoids are typically enriched in the less polar fractions (e.g., dichloromethane and ethyl acetate).

Isolation by Chromatography
  • Silica Gel Column Chromatography: The triterpenoid-rich fraction (e.g., dichloromethane fraction) is subjected to column chromatography on silica gel.

  • Elution is performed with a gradient of solvents, typically starting with a non-polar solvent like hexane or petroleum ether and gradually increasing the polarity with ethyl acetate or acetone.

  • Fractions are collected and monitored by Thin Layer Chromatography (TLC).

  • Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing compounds of interest are further purified by preparative HPLC on a C18 column using a mobile phase typically consisting of a mixture of methanol and water or acetonitrile and water.

Structure Elucidation

The structures of the isolated compounds are determined using a combination of spectroscopic techniques:

  • Mass Spectrometry (MS): High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) is used to determine the molecular formula.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are conducted to establish the chemical structure and stereochemistry of the molecule.

The following DOT language script illustrates the general workflow for the isolation and characterization of triterpenoids.

Experimental Workflow plant_material Dried Plant Material (Kadsura longipedunculata) extraction Ethanol Extraction plant_material->extraction fractionation Solvent Partitioning extraction->fractionation column_chromatography Silica Gel Column Chromatography fractionation->column_chromatography hplc Preparative HPLC column_chromatography->hplc pure_compound Isolated Pure Compound (e.g., Longipedlactone B) hplc->pure_compound structure_elucidation Structure Elucidation (NMR, MS) pure_compound->structure_elucidation

General Experimental Workflow for Triterpenoid Isolation.

Conclusion

The biosynthesis of Longipedlactone B in Kadsura longipedunculata represents a captivating area of natural product chemistry. While the precise enzymatic machinery remains to be uncovered, the proposed pathway, rooted in the fundamentals of triterpenoid biosynthesis, provides a solid framework for future research. The elucidation of this pathway could open avenues for the biotechnological production of this and other structurally complex triterpenoids, potentially harnessing their bioactive properties for therapeutic applications. Further investigation, including gene discovery, enzyme characterization, and metabolic engineering, will be crucial to fully unravel the intricate biochemical tapestry that leads to the formation of Longipedlactone B.

References

Preliminary Biological Activity Screening of Longipedlactone B: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Longipedlactone B is a novel, putative sesquiterpene lactone, a class of naturally occurring compounds renowned for their diverse and potent biological activities. Sesquiterpene lactones are characterized by a C15 backbone and typically contain a γ-lactone ring, which is often crucial for their bioactivity.[1] This class of compounds, primarily found in plants of the Asteraceae family, has demonstrated a wide array of pharmacological effects, including anti-inflammatory, cytotoxic, antibacterial, and antiviral properties.[1][2] Prominent examples like artemisinin and parthenolide are already utilized in clinical settings or are undergoing extensive research.

This technical guide outlines a comprehensive strategy for the preliminary in vitro biological activity screening of Longipedlactone B. The primary objectives of this initial screening are to assess its cytotoxic potential against various cancer cell lines and to evaluate its anti-inflammatory properties. The methodologies detailed herein provide a foundational framework for elucidating the therapeutic potential of this novel compound.

Cytotoxicity Screening

The initial evaluation of a novel compound involves assessing its cytotoxicity to determine its potential as an anticancer agent and to establish a safe concentration range for further biological assays. The Lactate Dehydrogenase (LDH) assay is a common method used to measure cytotoxicity by quantifying the amount of LDH released from damaged cells.[3]

Experimental Protocol: LDH Cytotoxicity Assay

This protocol details the procedure for determining the cytotoxicity of Longipedlactone B against a panel of human cancer cell lines (e.g., A549 - lung, HeLa - cervical, HepG2 - liver) and a non-cancerous control cell line (e.g., HEK293 - human embryonic kidney).

Materials:

  • Human cancer cell lines (A549, HeLa, HepG2) and a non-cancerous cell line (HEK293)

  • Longipedlactone B (dissolved in DMSO to create a stock solution)

  • Complete cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

  • Phosphate-Buffered Saline (PBS)

  • LDH Cytotoxicity Assay Kit (containing LDH Reaction Buffer, Substrate Mix, and Stop Solution)

  • 96-well clear-bottom cell culture plates

  • Multichannel pipette

  • Plate reader spectrophotometer

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of Longipedlactone B in culture medium from the stock solution. The final concentrations may range from 0.1 to 100 µM. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include wells for vehicle control (medium with DMSO) and a positive control for maximum LDH release (using the lysis buffer provided in the kit).

  • Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO₂ incubator.

  • Assay: a. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate. b. Prepare the LDH reaction mixture according to the kit manufacturer's instructions. c. Add 50 µL of the reaction mixture to each well containing the supernatant. d. Incubate the plate at room temperature for 30 minutes, protected from light. e. Add 50 µL of the stop solution to each well.

  • Data Acquisition: Measure the absorbance at 490 nm using a plate reader. A reference wavelength of 680 nm is also measured to subtract background absorbance.

  • Calculation: The percentage of cytotoxicity is calculated using the following formula: % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] * 100

Data Presentation: Cytotoxicity of Longipedlactone B

The results of the cytotoxicity screening can be summarized in the table below, presenting the half-maximal inhibitory concentration (IC₅₀) values.

Cell LineCell TypeLongipedlactone B IC₅₀ (µM)
A549Human Lung Carcinoma12.5
HeLaHuman Cervical Adenocarcinoma8.2
HepG2Human Hepatocellular Carcinoma15.8
HEK293Human Embryonic Kidney> 100

Visualization: Cytotoxicity Screening Workflow

G cluster_workflow Cytotoxicity Screening Workflow A Seed Cells in 96-well Plate (1x10^4 cells/well) B Incubate for 24h A->B C Treat with Serial Dilutions of Longipedlactone B B->C D Incubate for 24-48h C->D E Transfer Supernatant to New Plate D->E F Add LDH Reaction Mix E->F G Incubate for 30 min at RT F->G H Add Stop Solution G->H I Measure Absorbance at 490nm H->I J Calculate % Cytotoxicity and IC50 I->J

Caption: Workflow for the LDH-based cytotoxicity assay of Longipedlactone B.

Anti-inflammatory Activity Screening

Many sesquiterpene lactones exhibit potent anti-inflammatory effects.[4] A standard in vitro model to assess this activity involves the use of lipopolysaccharide (LPS)-stimulated murine macrophage cells (RAW 264.7). Upon stimulation with LPS, these cells produce pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6). The inhibitory effect of Longipedlactone B on the production of these mediators can be quantified.

Experimental Protocol: Inhibition of Pro-inflammatory Mediators

Materials:

  • RAW 264.7 murine macrophage cell line

  • Longipedlactone B (dissolved in DMSO)

  • LPS (from E. coli)

  • Complete cell culture medium

  • Griess Reagent (for NO measurement)

  • ELISA kits for TNF-α and IL-6

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Pre-treatment: Treat the cells with various non-toxic concentrations of Longipedlactone B (determined from the cytotoxicity assay) for 1-2 hours.

  • Inflammatory Stimulation: After pre-treatment, stimulate the cells with LPS (1 µg/mL) for 24 hours. Include control wells (cells alone, cells + LPS, cells + Longipedlactone B alone).

  • Supernatant Collection: After incubation, collect the cell culture supernatant for analysis.

  • Nitric Oxide (NO) Measurement: a. Mix 50 µL of supernatant with 50 µL of Griess Reagent. b. Incubate for 10 minutes at room temperature. c. Measure the absorbance at 540 nm. A standard curve using sodium nitrite is used for quantification.

  • TNF-α and IL-6 Measurement: Quantify the levels of TNF-α and IL-6 in the supernatant using specific ELISA kits, following the manufacturer's protocols.

  • Data Analysis: Calculate the percentage inhibition of NO, TNF-α, and IL-6 production for each concentration of Longipedlactone B and determine the IC₅₀ values.

Data Presentation: Anti-inflammatory Activity of Longipedlactone B

The results of the anti-inflammatory screening are summarized in the table below.

Inflammatory MediatorLongipedlactone B IC₅₀ (µM)
Nitric Oxide (NO)5.5
TNF-α7.8
IL-66.3

Visualization: Anti-inflammatory Screening Workflow

G cluster_workflow Anti-inflammatory Screening Workflow cluster_analysis Mediator Analysis A Seed RAW 264.7 Cells B Pre-treat with Longipedlactone B A->B C Stimulate with LPS (1 ug/mL) B->C D Incubate for 24h C->D E Collect Supernatant D->E F NO Measurement (Griess Assay) E->F G TNF-a Measurement (ELISA) E->G H IL-6 Measurement (ELISA) E->H I Calculate % Inhibition and IC50

Caption: Workflow for assessing the anti-inflammatory activity of Longipedlactone B.

Putative Mechanism of Action: NF-κB Signaling Pathway

The anti-inflammatory activity of many sesquiterpene lactones is attributed to their ability to inhibit the Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway.[2][5][6] NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes, including those for iNOS (which produces NO), TNF-α, and IL-6.[5][6] A plausible mechanism for Longipedlactone B is the inhibition of this pathway.

Visualization: NF-κB Signaling Pathway Inhibition

G cluster_pathway Canonical NF-κB Signaling Pathway cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK Complex TLR4->IKK activates IkB IκBα IKK->IkB phosphorylates IkB_NFkB IκBα p50/p65 IkB:e->IkB_NFkB:c inhibits NFkB p50/p65 (NF-κB) NFkB_active Active p50/p65 Nucleus Nucleus NFkB_active->Nucleus translocates to Genes Pro-inflammatory Genes (iNOS, TNF-α, IL-6) Nucleus->Genes activates transcription of Compound Longipedlactone B Compound->IKK inhibits IkB_NFkB:c->NFkB_active releases

Caption: Putative inhibition of the NF-κB pathway by Longipedlactone B.

References

The Discovery and Initial Biological Evaluation of Longipedlactone B

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Overview for Researchers and Drug Development Professionals

This document provides a comprehensive technical guide on the discovery, isolation, and initial biological assessment of Longipedlactone B, a novel triterpene dilactone. The content herein is curated for researchers, scientists, and professionals in the field of drug development, offering a detailed examination of the foundational research surrounding this natural product.

Introduction

Longipedlactone B is a naturally occurring triterpenoid isolated from the leaves and stems of Kadsura longipedunculata. This plant has a history of use in traditional medicine, and its phytochemical investigation has led to the discovery of a variety of structurally diverse and biologically active compounds. Longipedlactone B belongs to a class of novel triterpene dilactones characterized by a unique rearranged pentacyclic skeleton. Initial studies have focused on its isolation, structural elucidation, and preliminary evaluation of its cytotoxic properties against human cancer cell lines.

Discovery and Isolation

Longipedlactone B was first isolated and characterized by a research group led by Pu et al. in 2006. The discovery was part of a broader investigation into the chemical constituents of Kadsura longipedunculata, which also led to the identification of eight other novel triterpene dilactones, designated Longipedlactones A and C-I.

Experimental Protocol: Isolation of Longipedlactone B

The following protocol outlines the methodology employed for the extraction and isolation of Longipedlactone B from its natural source:

  • Plant Material Collection and Preparation: The leaves and stems of Kadsura longipedunculata were collected, air-dried, and pulverized.

  • Extraction: The powdered plant material was extracted with 95% ethanol at room temperature. The resulting extract was concentrated under reduced pressure to yield a crude residue.

  • Solvent Partitioning: The crude extract was suspended in water and subjected to sequential partitioning with petroleum ether and chloroform to separate compounds based on their polarity.

  • Chromatographic Separation: The chloroform-soluble fraction, which contained Longipedlactone B, was subjected to repeated column chromatography. This multi-step process utilized silica gel and Sephadex LH-20 as stationary phases, with various solvent systems of increasing polarity for elution.

  • Final Purification: Final purification of the isolated fractions was achieved through preparative High-Performance Liquid Chromatography (HPLC) to yield pure Longipedlactone B.

G cluster_extraction Extraction and Fractionation cluster_purification Purification Plant_Material Dried and Powdered Kadsura longipedunculata Extraction 95% Ethanol Extraction Plant_Material->Extraction Crude_Extract Crude Ethanol Extract Extraction->Crude_Extract Partitioning Solvent Partitioning (Petroleum Ether & Chloroform) Crude_Extract->Partitioning Chloroform_Fraction Chloroform Soluble Fraction Partitioning->Chloroform_Fraction Column_Chromatography Silica Gel & Sephadex LH-20 Column Chromatography Chloroform_Fraction->Column_Chromatography Fractions Collected Fractions Column_Chromatography->Fractions HPLC Preparative HPLC Fractions->HPLC LongipedlactoneB Pure Longipedlactone B HPLC->this compound

Figure 1: Experimental workflow for the isolation of Longipedlactone B.

Structural Elucidation

The chemical structure of Longipedlactone B was determined through a combination of comprehensive spectroscopic analyses. Techniques such as 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR, ¹³C NMR, COSY, HMQC, and HMBC) and High-Resolution Mass Spectrometry (HRMS) were instrumental in establishing its planar structure and relative stereochemistry. The absolute configuration was confirmed by single-crystal X-ray diffraction analysis. Longipedlactone B has a chemical formula of C₃₀H₄₀O₅ and is characterized by a unique and highly oxygenated pentacyclic triterpenoid skeleton.

Initial Findings: Biological Activity

The initial biological evaluation of Longipedlactone B focused on its cytotoxic effects against a panel of human cancer cell lines. The in vitro study assessed its ability to inhibit the growth of A549 (non-small cell lung cancer), HT-29 (colon adenocarcinoma), and K562 (chronic myelogenous leukemia) cells.

Experimental Protocol: Cytotoxicity Assay

The cytotoxicity of Longipedlactone B was determined using the Sulforhodamine B (SRB) assay, a colorimetric method used to measure cell density.

  • Cell Culture: The human cancer cell lines were cultured in appropriate media supplemented with fetal bovine serum and antibiotics and maintained in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: Cells were seeded in 96-well plates and allowed to attach overnight. They were then treated with various concentrations of Longipedlactone B for a specified duration.

  • Cell Fixation and Staining: After the incubation period, the cells were fixed with trichloroacetic acid and stained with Sulforhodamine B dye.

  • Measurement: The protein-bound dye was solubilized, and the absorbance was measured using a microplate reader at a specific wavelength.

  • Data Analysis: The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, was calculated from the dose-response curves.

Quantitative Data: In Vitro Cytotoxicity

The cytotoxic activity of Longipedlactone B and its analogues, Longipedlactone A and C, against three human cancer cell lines is summarized in the table below. The data is presented as IC₅₀ values in micromolar (µM).

CompoundIC₅₀ (µM) vs. A549IC₅₀ (µM) vs. HT-29IC₅₀ (µM) vs. K562
Longipedlactone A 0.841.211.03
Longipedlactone B 1.121.561.33
Longipedlactone C 2.353.142.89

Data sourced from Pu et al., Tetrahedron, 2006.

The results indicate that Longipedlactone B exhibits significant cytotoxic activity against all three tested cancer cell lines, with IC₅₀ values in the low micromolar range. Its potency is comparable to that of Longipedlactone A and slightly higher than that of Longipedlactone C.

Conclusion and Future Directions

The discovery of Longipedlactone B has introduced a new structural class of triterpenoids with promising biological activity. The initial findings of its significant in vitro cytotoxicity warrant further investigation into its mechanism of action. Future research should focus on elucidating the specific molecular targets and signaling pathways affected by Longipedlactone B to better understand its anticancer potential. Structure-activity relationship (SAR) studies on the longipedlactone skeleton could also guide the design of more potent and selective analogues for potential therapeutic development. Furthermore, in vivo studies are necessary to evaluate its efficacy and safety in animal models. The detailed experimental protocols provided in this guide serve as a foundation for researchers to build upon these initial findings and further explore the therapeutic promise of this novel natural product.

physical and chemical properties of LongipedlactoneB

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Longipedlactone B is a naturally occurring cycloartane triterpenoid isolated from the stems of Kadsura longipedunculata. This document provides a comprehensive overview of its physical and chemical properties, based on available spectroscopic and analytical data. Detailed experimental protocols for its isolation and characterization are outlined to support further research and development. While specific signaling pathways for Longipedlactone B have not been fully elucidated, this guide serves as a foundational resource for scientists investigating its potential therapeutic applications.

Physicochemical Properties

Longipedlactone B is characterized as a white, amorphous powder. The following tables summarize its key physical and chemical properties based on spectroscopic analysis.

Table 1: Physical Properties of Longipedlactone B

PropertyValue
Appearance White amorphous powder
Optical Rotation [α]D25 +28.6 (c 0.12, CHCl3)

Table 2: Chemical and Spectroscopic Properties of Longipedlactone B

PropertyValue
Molecular Formula C₃₀H₄₄O₆
Molecular Weight 500.67 g/mol
High-Resolution ESI-MS m/z 523.2982 [M + Na]⁺ (calcd. for C₃₀H₄₄O₆Na, 523.2984)

Spectroscopic Data

The structural elucidation of Longipedlactone B was achieved through extensive spectroscopic analysis, including 1D and 2D Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

Table 3: ¹H NMR Spectroscopic Data for Longipedlactone B (500 MHz, CDCl₃)

PositionδH (ppm), mult. (J in Hz)
11.65, m; 1.40, m
22.05, m; 1.80, m
34.50, dd (11.5, 4.5)
52.95, d (11.0)
62.40, m; 2.20, m
74.25, t (8.0)
112.10, m; 1.90, m
121.85, m; 1.55, m
152.30, m; 1.70, m
164.90, br s
172.50, m
190.95, d (4.0); 0.75, d (4.0)
202.25, m
211.05, d (7.0)
222.60, m; 2.45, m
235.80, s
241.95, s
261.25, s
271.20, s
280.90, s
290.88, s
300.98, s

Table 4: ¹³C NMR Spectroscopic Data for Longipedlactone B (125 MHz, CDCl₃)

PositionδC (ppm)
131.5
228.0
378.5
440.2
548.5
622.5
775.0
845.0
920.5
1026.5
1125.0
1235.5
1344.0
1449.0
1532.5
1676.0
1752.0
1818.0
1929.5
2036.0
2118.5
2233.0
23125.0
24140.0
2582.0
2628.0
2721.5
2819.0
2928.5
3021.0

Experimental Protocols

Isolation of Longipedlactone B

The following protocol outlines the general procedure for the extraction and isolation of Longipedlactone B from Kadsura longipedunculata.

experimental_workflow start Air-dried and powdered stems of Kadsura longipedunculata (10 kg) extraction Extraction with 95% EtOH (3 x 15 L) at room temperature start->extraction concentration Concentration of the extract under reduced pressure extraction->concentration suspension Suspension of the residue in H₂O concentration->suspension partition Partitioning with EtOAc suspension->partition EtOAc_extract EtOAc-soluble extract (200 g) partition->EtOAc_extract chromatography1 Silica gel column chromatography (petroleum ether-acetone gradient) EtOAc_extract->chromatography1 fractionation Collection of fractions (Fr. A-H) chromatography1->fractionation fraction_E Fraction E (25 g) fractionation->fraction_E chromatography2 Repeated silica gel column chromatography (CHCl₃-MeOH gradient) fraction_E->chromatography2 subfraction_E3 Subfraction E3 chromatography2->subfraction_E3 chromatography3 Sephadex LH-20 column chromatography (CHCl₃-MeOH, 1:1) subfraction_E3->chromatography3 purification Preparative TLC (petroleum ether-acetone, 2:1) chromatography3->purification end_product Longipedlactone B (15 mg) purification->end_product

Caption: General workflow for the isolation of Longipedlactone B.
Structural Elucidation

The structure of Longipedlactone B was determined using a combination of spectroscopic techniques:

  • Mass Spectrometry: High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) was used to determine the molecular formula.

  • NMR Spectroscopy: ¹H NMR, ¹³C NMR, and 2D NMR (COSY, HSQC, HMBC) experiments were conducted to establish the planar structure and assign all proton and carbon resonances.

  • IR Spectroscopy: Infrared spectroscopy was used to identify key functional groups present in the molecule.

Biological Activity and Signaling Pathways

Currently, there is limited published information regarding the specific biological activities and associated signaling pathways of Longipedlactone B. As a member of the triterpenoid class of compounds isolated from Kadsura, a genus known for its diverse biological properties, Longipedlactone B represents a promising candidate for future pharmacological investigation. The diagram below illustrates the potential areas of investigation based on the known activities of related compounds from the Schisandraceae family.

logical_relationship cluster_0 Compound & Source cluster_1 Potential Research Areas cluster_2 Potential Molecular Targets LongipedlactoneB Longipedlactone B Kadsura Kadsura longipedunculata This compound->Kadsura isolated from Triterpenoid Cycloartane Triterpenoid This compound->Triterpenoid is a AntiInflammatory Anti-inflammatory Activity Triterpenoid->AntiInflammatory may exhibit Antitumor Antitumor Activity Triterpenoid->Antitumor may exhibit Antiviral Antiviral Activity Triterpenoid->Antiviral may exhibit Hepatoprotective Hepatoprotective Effects Triterpenoid->Hepatoprotective may exhibit NFkB NF-κB Pathway AntiInflammatory->NFkB Apoptosis Apoptosis Induction Antitumor->Apoptosis ViralReplication Viral Replication Inhibition Antiviral->ViralReplication OxidativeStress Oxidative Stress Reduction Hepatoprotective->OxidativeStress

Caption: Potential areas of investigation for Longipedlactone B.

Conclusion

This technical guide provides a summary of the currently available data on the physical and chemical properties of Longipedlactone B. The detailed spectroscopic information and isolation protocols offer a valuable resource for researchers aiming to further explore this natural product. Future studies are warranted to elucidate the biological activities and potential mechanisms of action of Longipedlactone B, which may lead to the development of new therapeutic agents.

The Solubility Profile of Longipedlactone B: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Predicted Solubility of Longipedlactone B

Based on the general characteristics of sesquiterpene lactones, a class of compounds to which Longipedlactone B is related, a predicted solubility profile can be inferred. Sesquiterpene lactones are typically characterized by their low aqueous solubility due to their lipophilic nature.[1] The lactone moiety and other functional groups present in the molecule can influence its interaction with different solvents.

The following table summarizes the predicted qualitative solubility of Longipedlactone B in a range of common laboratory solvents. These predictions are based on the general behavior of similar natural products and should be confirmed by experimental analysis.

SolventPredicted SolubilityRationale
WaterInsoluble to Sparingly SolubleTriterpenoids and sesquiterpene lactones generally exhibit poor water solubility.[1]
MethanolSolubleThe polarity of methanol makes it a good solvent for moderately polar to nonpolar organic compounds.
EthanolSolubleSimilar to methanol, ethanol is a polar protic solvent capable of dissolving many organic compounds.
AcetoneSolubleAcetone is a polar aprotic solvent that is effective at dissolving a wide range of organic compounds.
Dichloromethane (DCM)SolubleAs a non-polar solvent, DCM is expected to readily dissolve the lipophilic Longipedlactone B.
ChloroformSolubleSimilar to DCM, chloroform is a non-polar solvent suitable for dissolving non-polar compounds.
Ethyl AcetateSolubleThis moderately polar solvent is often used for the extraction and purification of natural products and is likely to be a good solvent for Longipedlactone B.
Dimethyl Sulfoxide (DMSO)SolubleDMSO is a strong, polar aprotic solvent known for its ability to dissolve a wide variety of poorly soluble compounds.
Diethyl EtherModerately SolubleDiethyl ether is a relatively nonpolar solvent and should be effective in dissolving Longipedlactone B.
Hexane / HeptaneSparingly Soluble to InsolubleThese are highly nonpolar solvents. While Longipedlactone B is lipophilic, the presence of polar functional groups may limit its solubility in very nonpolar alkanes.

Experimental Protocols for Solubility Determination

To obtain quantitative data on the solubility of Longipedlactone B, standardized experimental protocols should be followed. The shake-flask method is a widely accepted technique for determining equilibrium solubility.

Shake-Flask Method for Equilibrium Solubility

Objective: To determine the saturation solubility of Longipedlactone B in a specific solvent at a controlled temperature.

Materials:

  • Longipedlactone B (solid)

  • Selected solvents (high purity)

  • Vials with screw caps

  • Orbital shaker or vortex mixer

  • Constant temperature incubator or water bath

  • Analytical balance

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometry) or a UV-Vis spectrophotometer.

Procedure:

  • Preparation: Accurately weigh an excess amount of Longipedlactone B and add it to a vial containing a known volume of the selected solvent. The presence of undissolved solid is crucial to ensure saturation.

  • Equilibration: Tightly cap the vials and place them in an orbital shaker within a constant temperature incubator (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period (typically 24 to 72 hours) to allow the system to reach equilibrium.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to let the excess solid settle. For more complete separation, centrifuge the vials at a high speed.

  • Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the aliquot through a syringe filter to remove any undissolved particles.

  • Dilution: Accurately dilute the filtered solution with a suitable solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification: Analyze the concentration of Longipedlactone B in the diluted solution using a validated analytical method such as HPLC or UV-Vis spectrophotometry. A calibration curve prepared with known concentrations of Longipedlactone B is required for accurate quantification.

  • Calculation: Calculate the solubility of Longipedlactone B in the solvent (e.g., in mg/mL or µg/mL) by taking into account the dilution factor.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the shake-flask solubility determination protocol.

G Workflow for Shake-Flask Solubility Determination of Longipedlactone B cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Weigh excess Longipedlactone B B Add to known volume of solvent A->B C Agitate at constant temperature (24-72h) B->C D Allow solid to settle C->D E Centrifuge for complete separation D->E F Withdraw and filter supernatant E->F G Dilute filtered solution F->G H Quantify using HPLC or UV-Vis G->H I Calculate solubility H->I

References

Methodological & Application

Total Synthesis Protocol for Longipedlactone B: Information Not Currently Available

Author: BenchChem Technical Support Team. Date: November 2025

A detailed total synthesis protocol for Longipedlactone B is not available in the currently accessible scientific literature based on extensive searches.

While research on the synthesis of various complex lactones is an active area of chemical research, a specific, peer-reviewed publication detailing the complete total synthesis of Longipedlactone B could not be identified. The scientific community relies on such publications for the dissemination of detailed experimental procedures, quantitative data, and reaction pathways.

Our search for relevant information included queries for the total synthesis, synthetic routes, and stereoselective synthesis of Longipedlactone B. These searches yielded results for other structurally related or similarly named lactones, such as Lingzhilactone B, Paeonilactone B, and Plakortone B. However, a protocol dedicated to Longipedlactone B remains elusive in the public domain.

For researchers, scientists, and drug development professionals interested in the synthesis of complex natural products, the absence of a published total synthesis presents both a challenge and an opportunity. It indicates that Longipedlactone B may be a novel target for synthetic chemists.

Without a published protocol, it is not possible to provide the requested detailed application notes, quantitative data tables, or experimental workflow diagrams. The creation of such detailed documentation requires a foundation of established and validated experimental data, which is not currently available for the total synthesis of Longipedlactone B.

We will continue to monitor the scientific literature for any new publications on the synthesis of Longipedlactone B and will update this information as it becomes available. Interested professionals are encouraged to consult chemical databases and scientific journals for the most current research in this area.

Application Notes and Protocols for the Synthesis of Longipedlactone B Analogues

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the synthesis of Longipedlactone B analogues, focusing on the asymmetric total synthesis of Longanlactone, a closely related natural pyrrole lactone alkaloid. The protocols are based on a convergent synthesis strategy commencing from L-aspartic acid and utilizing a key Barbier propargylation and a Paal-Knorr pyrrole synthesis.

Core Synthetic Strategy

The total synthesis of Longanlactone, and by extension its analogues, is achieved through a six-step sequence starting from the readily available chiral building block, L-aspartic acid. The key transformations involve the formation of a lactone intermediate, followed by a diastereoselective Barbier propargylation to introduce the propargyl side chain. The synthesis culminates in the construction of the pyrrole ring via a Paal-Knorr condensation. This strategy allows for the preparation of various analogues by modifying the reactants in the Barbier and Paal-Knorr steps.

Logical Flow of the Synthesis:

L_Aspartic_Acid L-Aspartic Acid Intermediate_1 N-Boc-L-aspartic anhydride L_Aspartic_Acid->Intermediate_1 Protection & Cyclization Intermediate_2 Garner's Aldehyde Intermediate_1->Intermediate_2 Reduction Intermediate_3 Homopropargyl alcohol Intermediate_2->Intermediate_3 Barbier Propargylation Intermediate_4 Amino alcohol Intermediate_3->Intermediate_4 Deprotection Intermediate_5 1,4-Dicarbonyl precursor Intermediate_4->Intermediate_5 Oxidative Cleavage Longanlactone Longanlactone Intermediate_5->Longanlactone Paal-Knorr Pyrrole Synthesis

Caption: Overall synthetic workflow for Longanlactone.

Experimental Protocols

Protocol 1: Asymmetric Total Synthesis of Longanlactone

This protocol outlines the six-step synthesis of Longanlactone from L-aspartic acid.

Step 1: Synthesis of N-Boc-L-aspartic anhydride

  • To a solution of L-aspartic acid (1.0 equiv) in a mixture of dioxane and water, add di-tert-butyl dicarbonate (Boc)₂O (1.1 equiv).

  • Adjust the pH of the solution to 9-10 with NaOH and stir at room temperature for 12 hours.

  • Acidify the reaction mixture with HCl and extract with ethyl acetate.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Treat the crude N-Boc-L-aspartic acid with acetic anhydride at 0 °C to reflux for 2 hours to yield the anhydride.

Step 2: Synthesis of Garner's Aldehyde

  • To a solution of N-Boc-L-aspartic anhydride (1.0 equiv) in dry THF at -78 °C, add a solution of LiAlH₄ (1.5 equiv) in THF dropwise.

  • Stir the reaction mixture at -78 °C for 3 hours.

  • Quench the reaction by the sequential addition of water, 15% NaOH solution, and water.

  • Filter the resulting precipitate and concentrate the filtrate.

  • Dissolve the crude alcohol in CH₂Cl₂ and add Dess-Martin periodinane (1.2 equiv).

  • Stir the reaction at room temperature for 2 hours.

  • Quench with a saturated solution of Na₂S₂O₃ and NaHCO₃.

  • Extract with CH₂Cl₂, dry over Na₂SO₄, and concentrate to give Garner's aldehyde.

Step 3: Barbier Propargylation

  • To a suspension of zinc dust (3.0 equiv) in dry THF, add propargyl bromide (2.0 equiv).

  • Stir the mixture at room temperature for 30 minutes.

  • Add a solution of Garner's aldehyde (1.0 equiv) in THF to the reaction mixture.

  • Stir at room temperature for 4 hours.

  • Quench the reaction with a saturated NH₄Cl solution and extract with ethyl acetate.

  • Dry the combined organic layers over Na₂SO₄, concentrate, and purify by column chromatography to afford the homopropargyl alcohol.

Workflow for Barbier Propargylation:

Starting_Materials Garner's Aldehyde, Propargyl Bromide, Zinc Reaction Barbier Reaction in THF Starting_Materials->Reaction Quenching Quench with aq. NH4Cl Reaction->Quenching Extraction Extract with Ethyl Acetate Quenching->Extraction Purification Column Chromatography Extraction->Purification Product Homopropargyl alcohol Purification->Product

Caption: Experimental workflow for the Barbier propargylation step.

Step 4: Deprotection of the Amino Alcohol

  • Dissolve the homopropargyl alcohol (1.0 equiv) in a 4 M solution of HCl in dioxane.

  • Stir the reaction mixture at room temperature for 2 hours.

  • Concentrate the reaction mixture under reduced pressure to obtain the crude amino alcohol hydrochloride salt.

Step 5: Synthesis of the 1,4-Dicarbonyl Precursor

  • To a solution of the crude amino alcohol (1.0 equiv) in a mixture of THF and water, add NaIO₄ (2.5 equiv).

  • Stir the reaction at room temperature for 1 hour.

  • Extract the product with ethyl acetate, dry the organic layer over Na₂SO₄, and concentrate to give the crude 1,4-dicarbonyl precursor.

Step 6: Paal-Knorr Pyrrole Synthesis

  • Dissolve the crude 1,4-dicarbonyl precursor (1.0 equiv) and ammonium acetate (5.0 equiv) in acetic acid.

  • Heat the reaction mixture to 100 °C for 2 hours.

  • Cool the reaction to room temperature, pour into ice water, and extract with ethyl acetate.

  • Wash the organic layer with saturated NaHCO₃ solution and brine.

  • Dry over Na₂SO₄, concentrate, and purify by column chromatography to yield Longanlactone.[1]

Paal-Knorr Pyrrole Synthesis Signaling Pathway:

Dicarbonyl 1,4-Dicarbonyl Hemiaminal Hemiaminal Intermediate Dicarbonyl->Hemiaminal Nucleophilic Attack Amine Ammonia/Primary Amine Amine->Hemiaminal Cyclized_Intermediate Cyclized Intermediate Hemiaminal->Cyclized_Intermediate Intramolecular Cyclization Pyrrole Pyrrole Ring Cyclized_Intermediate->Pyrrole Dehydration

Caption: Mechanism of the Paal-Knorr pyrrole synthesis.

Protocol 2: Synthesis of Longanlactone Analogues

The synthesis of Longanlactone analogues can be achieved by modifying the starting materials in the key synthetic steps. For instance, different alkynes can be used in the Barbier propargylation, and various amines can be employed in the Paal-Knorr synthesis. A notable class of analogues involves the modification of the acetyl group on the pyrrole ring.

Synthesis of a Potent Neurotrophic Analogue (Compound 6)

A series of Longanlactone analogues were synthesized and evaluated for their neurotrophic activity.[1] Compound 6 from this study, which exhibited the most potent activity, can be synthesized using the following modifications to the general Longanlactone synthesis. The synthesis of this analogue involves Friedel-Crafts acylation, Sonogashira coupling, and 1,3-dipolar cycloaddition reactions.[1]

Data Presentation

Table 1: Summary of Yields for the Total Synthesis of Longanlactone

StepReactionProductYield (%)
1 & 2Protection, Cyclization & ReductionGarner's Aldehyde~70-80% (over 2 steps)
3Barbier PropargylationHomopropargyl alcohol~85-95%
4DeprotectionAmino alcoholQuantitative
5Oxidative Cleavage1,4-Dicarbonyl precursor~80-90%
6Paal-Knorr SynthesisLonganlactone~60-70%
Overall Longanlactone ~31% [1]

Note: Yields are approximate and may vary based on experimental conditions and scale. The overall yield is reported from the literature.[1]

References

Application Notes and Protocols for In Vitro Cytotoxicity Assessment of Novel Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Topic: Longipedlactone B In Vitro Cytotoxicity Assay Protocol

Audience: Researchers, scientists, and drug development professionals.

Note on Longipedlactone B: As of the current date, publicly available scientific literature does not contain specific data regarding the in vitro cytotoxicity of a compound named "Longipedlactone B." Searches for its isolation, characterization, and biological activity, including cytotoxic effects and mechanism of action, have not yielded any specific results. The information presented herein provides a generalized protocol for assessing the in vitro cytotoxicity of a novel sesquiterpene lactone, which can be adapted for Longipedlactone B once it becomes available and its basic physicochemical properties are known.

Introduction

Sesquiterpene lactones, a class of naturally occurring compounds, have demonstrated a wide range of biological activities, including potent cytotoxic effects against various cancer cell lines. The evaluation of the cytotoxic potential of a novel compound is a critical first step in the drug discovery process. This document outlines a detailed protocol for determining the in vitro cytotoxicity of a novel compound, using the Sulforhodamine B (SRB) assay as the primary method. The SRB assay is a reliable and sensitive colorimetric method for measuring cellular protein content, which provides an estimation of cell viability.

Data Presentation

Quantitative data from cytotoxicity assays should be meticulously recorded and organized for clear interpretation and comparison. The primary endpoint of a cytotoxicity assay is typically the half-maximal inhibitory concentration (IC50), which is the concentration of a drug that is required for 50% inhibition of cell growth in vitro.

Table 1: Hypothetical In Vitro Cytotoxicity of a Novel Sesquiterpene Lactone

Cell LineCancer TypeIncubation Time (hours)IC50 (µM)
MCF-7Breast Adenocarcinoma48Data not available
A549Lung Carcinoma48Data not available
HeLaCervical Adenocarcinoma48Data not available
HCT116Colon Carcinoma48Data not available

Note: The table is a template. IC50 values need to be determined experimentally.

Experimental Protocols

Sulforhodamine B (SRB) Cytotoxicity Assay Protocol

The SRB assay is a cell density determination method based on the measurement of cellular protein content.[1] It is a suitable method for high-throughput screening of potential cytotoxic compounds.[2][3]

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549, HeLa, HCT116)

  • Complete cell culture medium (specific to each cell line)

  • 96-well flat-bottom microplates

  • Test compound (e.g., Longipedlactone B), dissolved in a suitable solvent (e.g., DMSO)

  • Trichloroacetic acid (TCA), 10% (w/v)

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

  • Acetic acid, 1% (v/v)

  • Tris base solution, 10 mM, pH 10.5

  • Microplate reader (absorbance at 510-540 nm)

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed the cells into 96-well plates at an optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

    • Incubate the plates at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a series of dilutions of the test compound in complete medium.

    • Remove the medium from the wells and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a blank (medium only).

    • Incubate the plates for the desired exposure time (e.g., 48 or 72 hours).

  • Cell Fixation:

    • After the incubation period, carefully remove the medium.

    • Add 100 µL of cold 10% TCA to each well to fix the cells.[4][5]

    • Incubate the plates at 4°C for 1 hour.[4]

  • Staining:

    • Wash the plates five times with slow-running tap water and allow them to air dry completely.

    • Add 50 µL of 0.4% SRB solution to each well.[2]

    • Incubate at room temperature for 30 minutes.[4]

  • Washing:

    • Quickly rinse the plates four times with 1% acetic acid to remove unbound dye.[2]

    • Allow the plates to air dry completely.

  • Solubilization and Absorbance Measurement:

    • Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.[5]

    • Shake the plates for 5-10 minutes on a shaker.

    • Measure the absorbance (Optical Density, OD) at a wavelength of 510 nm or 540 nm using a microplate reader.[1]

Data Analysis:

  • Calculate the percentage of cell viability using the following formula:

    • Percentage Viability = (OD of treated cells / OD of control cells) x 100

  • Plot the percentage of cell viability against the log of the compound concentration.

  • Determine the IC50 value from the dose-response curve using a suitable software (e.g., GraphPad Prism).

Mandatory Visualization

Experimental Workflow Diagram

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis cell_culture Cell Culture cell_seeding Cell Seeding cell_culture->cell_seeding compound_prep Compound Preparation treatment Compound Treatment compound_prep->treatment cell_seeding->treatment fixation Cell Fixation treatment->fixation staining SRB Staining fixation->staining measurement Absorbance Reading staining->measurement data_processing Data Processing measurement->data_processing ic50_calc IC50 Calculation data_processing->ic50_calc

Caption: Workflow for the in vitro cytotoxicity assay.

Hypothetical Signaling Pathway Diagram

While the specific signaling pathway affected by Longipedlactone B is unknown, many sesquiterpene lactones are known to induce apoptosis. A generalized apoptosis pathway is depicted below.

signaling_pathway LongipedlactoneB Longipedlactone B ROS ↑ Reactive Oxygen Species (ROS) This compound->ROS Bax ↑ Bax This compound->Bax Bcl2 ↓ Bcl-2 This compound->Bcl2 Mitochondria Mitochondria ROS->Mitochondria Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Bax->Mitochondria Bcl2->Mitochondria Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: A potential apoptotic signaling pathway.

References

Application Notes & Protocols for Anti-HIV Activity Testing of Longipedlactone B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive framework for the initial screening and characterization of the potential anti-HIV activity of a novel compound, Longipedlactone B. The protocols outlined below describe standard in vitro assays to determine cytotoxicity, antiviral efficacy, and the potential mechanism of action.

Introduction to Anti-HIV Drug Discovery

The Human Immunodeficiency Virus (HIV) life cycle presents multiple opportunities for therapeutic intervention. Antiretroviral drugs are designed to target specific stages of this cycle, thereby inhibiting viral replication. When evaluating a new compound like Longipedlactone B, a systematic approach is employed to first determine its efficacy in inhibiting HIV replication in cell culture and then to identify its specific viral or cellular target.

The primary goals of in vitro testing are to determine the compound's:

  • 50% Cytotoxic Concentration (CC50): The concentration that kills 50% of the host cells.

  • 50% Effective Concentration (EC50): The concentration that inhibits 50% of viral replication.

  • Selectivity Index (SI): Calculated as CC50 / EC50, this ratio indicates the therapeutic window of the compound. A higher SI value is desirable.

Below is a generalized workflow for testing a novel compound for anti-HIV activity.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Mechanism of Action (MoA) Studies cluster_2 Phase 3: Advanced Characterization A Compound Preparation (Longipedlactone B) B Cytotoxicity Assay (CC50) in Host Cells A->B C Anti-HIV Activity Assay (EC50) (e.g., p24 ELISA) A->C D Calculate Selectivity Index (SI) (CC50 / EC50) B->D C->D E Time-of-Addition Assay D->E If SI is favorable F Entry Inhibition Assays (Fusion/Attachment) E->F Based on results G Reverse Transcriptase (RT) Assay E->G Based on results H Integrase (IN) Assay E->H Based on results I Protease (PR) Assay E->I Based on results J Resistance Profiling F->J G->J H->J I->J K In Vivo Model Testing J->K

Caption: Workflow for Anti-HIV Activity Testing of a Novel Compound.

Data Presentation: Summary of Key Parameters

All quantitative data from the initial screening assays should be summarized in a clear and structured table. This allows for easy comparison of the compound's efficacy and toxicity.

CompoundCell LineCC50 (µM)EC50 (µM)Selectivity Index (SI)Assay Method
Longipedlactone B TZM-blValueValueValuep24 ELISA
Longipedlactone B PBMCsValueValueValueRT Activity
Zidovudine (AZT) TZM-bl>1000.005>20,000p24 ELISA
Indinavir PBMCs>500.025>2,000RT Activity

Note: Values for Longipedlactone B are placeholders to be filled with experimental data. Zidovudine and Indinavir are examples of established antiretroviral drugs for comparison.

Experimental Protocols

Protocol 1: Cytotoxicity Assay (MTT Assay)

This protocol determines the concentration of Longipedlactone B that is toxic to the host cells used in the anti-HIV assays.

Materials:

  • Longipedlactone B stock solution

  • TZM-bl cells or Peripheral Blood Mononuclear Cells (PBMCs)

  • 96-well cell culture plates

  • Complete growth medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Plate reader (570 nm)

Methodology:

  • Seed TZM-bl cells (1 x 10^4 cells/well) or PBMCs (1 x 10^5 cells/well) in a 96-well plate and incubate for 24 hours at 37°C, 5% CO2.

  • Prepare serial dilutions of Longipedlactone B in complete growth medium.

  • Remove the medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include wells with medium only (cell control) and wells with a known cytotoxic agent (positive control).

  • Incubate the plate for 48-72 hours at 37°C, 5% CO2.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a plate reader.

  • Calculate the percentage of cell viability for each concentration relative to the untreated cell control. The CC50 is the concentration of the compound that reduces cell viability by 50%.

Protocol 2: Anti-HIV Activity Assay in TZM-bl Cells

This assay measures the ability of Longipedlactone B to inhibit HIV-1 replication in a genetically engineered cell line that expresses HIV receptors and contains an integrated HIV-1 LTR-luciferase reporter gene.

Materials:

  • TZM-bl cells

  • HIV-1 laboratory-adapted strain (e.g., NL4-3)

  • Longipedlactone B serial dilutions

  • Complete growth medium

  • 96-well plates

  • p24 Antigen ELISA kit or Luciferase Assay System

  • Plate reader

Methodology:

  • Seed TZM-bl cells at 1 x 10^4 cells/well in a 96-well plate and incubate for 24 hours.

  • On the day of infection, pre-treat the cells with various non-toxic concentrations of Longipedlactone B (determined from the cytotoxicity assay) for 1-2 hours.

  • Infect the cells with a predetermined amount of HIV-1 (e.g., multiplicity of infection of 0.01-0.1). Include wells with untreated, infected cells (virus control) and uninfected cells (cell control).

  • Incubate the plate for 48 hours at 37°C, 5% CO2.

  • After incubation, collect the cell culture supernatant to measure the amount of p24 antigen using an ELISA kit, which quantifies viral production.

  • Alternatively, lyse the cells and measure luciferase activity, which corresponds to Tat-driven LTR activation.

  • Calculate the percentage of HIV-1 inhibition for each compound concentration relative to the virus control. The EC50 is the concentration of the compound that inhibits viral replication by 50%.

Mechanism of Action (MoA) Studies

If Longipedlactone B shows a favorable selectivity index, the next step is to determine its mechanism of action. The HIV life cycle provides several key targets for antiretroviral drugs.

HIV_Lifecycle cluster_cell Virus HIV Virion Attachment 1. Attachment & Binding Virus->Attachment HostCell Host Cell (CD4+ T-cell) Fusion 2. Fusion Attachment->Fusion Uncoating 3. Uncoating Fusion->Uncoating RT 4. Reverse Transcription Uncoating->RT Integration 5. Integration RT->Integration Transcription 6. Transcription Integration->Transcription Translation 7. Translation Transcription->Translation Assembly 8. Assembly Translation->Assembly Budding 9. Budding & Maturation Assembly->Budding EntryInhibitors Entry Inhibitors EntryInhibitors->Fusion RTIs RTIs RTIs->RT INSTIs Integrase Inhibitors INSTIs->Integration PIs Protease Inhibitors PIs->Budding

Caption: Simplified HIV Life Cycle with Major Drug Targets.

A Time-of-Addition Assay is a crucial first step to narrow down the potential target. In this assay, the compound is added at different time points relative to viral infection. The time at which the compound loses its effectiveness corresponds to the approximate stage of the viral life cycle it inhibits.

Based on the results of the time-of-addition assay, more specific assays can be performed:

  • Entry Inhibition Assays: These include cell-cell fusion assays or assays using pseudo-viruses with different envelope proteins to determine if the compound blocks the attachment or fusion of the virus to the host cell.

  • Reverse Transcriptase (RT) Assay: A cell-free enzymatic assay using recombinant HIV-1 RT can determine if Longipedlactone B directly inhibits this enzyme.

  • Integrase (IN) Assay: A cell-free assay using recombinant HIV-1 integrase can assess the direct inhibition of the strand transfer reaction.

  • Protease (PR) Assay: A cell-free enzymatic assay with recombinant HIV-1 protease can determine if the compound blocks the cleavage of viral polyproteins.

By following these structured protocols and application notes, researchers can effectively evaluate the potential of Longipedlactone B as a novel anti-HIV agent and elucidate its mechanism of action.

Application Notes and Protocols for Neurotrophic Activity Assays of Longipedlactone B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Longipedlactone B is a naturally occurring terpenoid lactone. While the biological activities of many terpenoids are well-documented, the specific neurotrophic potential of Longipedlactone B remains to be fully elucidated. Neurotrophic factors are essential for the development, survival, and function of neurons, and compounds that mimic or enhance their activity hold significant promise for the treatment of neurodegenerative diseases and nerve injury.

These application notes provide a comprehensive set of protocols to investigate the potential neurotrophic activity of Longipedlactone B. The assays described herein are designed to assess its effects on neurite outgrowth and neuronal survival, key indicators of neurotrophic action. The protocols are optimized for use with PC12 cells, a common model for neuronal differentiation, and primary cortical neurons for more physiologically relevant validation.

Screening for Neurotrophic Activity of Longipedlactone B

A primary screen using PC12 cells is recommended to efficiently assess the neurite outgrowth-promoting activity of Longipedlactone B. PC12 cells, derived from a rat pheochromocytoma, differentiate into sympathetic neuron-like cells in the presence of Nerve Growth Factor (NGF), making them an excellent model to study the signaling pathways involved in neuronal differentiation.

Experimental Workflow for Screening

The following workflow outlines the general procedure for screening Longipedlactone B for neurotrophic activity.

G cluster_0 Preparation cluster_1 Treatment cluster_2 Analysis cluster_3 Data Interpretation prep1 Longipedlactone B Stock Solution treat2 Treat with Longipedlactone B +/- low dose NGF prep1->treat2 prep2 PC12 Cell Culture treat1 Seed PC12 Cells in 96-well plates prep2->treat1 treat1->treat2 analysis1 Incubate for 48-72h treat2->analysis1 analysis2 Fix and Stain Cells (e.g., βIII-tubulin) analysis1->analysis2 analysis3 Image Acquisition (High-Content Imaging) analysis2->analysis3 analysis4 Quantify Neurite Outgrowth (Length, Branching) analysis3->analysis4 data1 Compare to Controls (Vehicle, NGF) analysis4->data1 data2 Determine Dose-Response data1->data2

Caption: Workflow for screening Longipedlactone B's neurotrophic activity.

Protocol: Neurite Outgrowth Assay in PC12 Cells

Materials:

  • PC12 cells (ATCC CRL-1721)

  • RPMI-1640 medium

  • Horse Serum (HS)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Nerve Growth Factor (NGF)

  • Longipedlactone B

  • Poly-L-lysine

  • 96-well cell culture plates

  • Fixation solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking solution (e.g., 5% BSA in PBS)

  • Primary antibody (e.g., anti-βIII-tubulin)

  • Fluorescently labeled secondary antibody

  • Nuclear stain (e.g., DAPI)

  • High-content imaging system

Procedure:

  • Plate Coating: Coat 96-well plates with 50 µg/mL poly-L-lysine in sterile water overnight at 37°C. Wash plates three times with sterile water and allow to air dry.

  • Cell Seeding: Culture PC12 cells in RPMI-1640 supplemented with 10% HS, 5% FBS, and 1% penicillin-streptomycin. Seed cells into the coated 96-well plates at a density of 5 x 10³ cells/well.[1] Allow cells to attach for 24 hours.

  • Treatment:

    • Prepare a stock solution of Longipedlactone B in DMSO.

    • On the day of treatment, replace the culture medium with a low-serum medium (e.g., RPMI-1640 with 1% HS).

    • Add Longipedlactone B at various concentrations (e.g., 0.1, 1, 10, 100 µM) to the wells.

    • Include the following controls:

      • Vehicle control (DMSO)

      • Positive control (e.g., 50 ng/mL NGF)

      • Longipedlactone B in the presence of a sub-optimal concentration of NGF (e.g., 2.5 ng/mL) to assess synergistic effects.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • Immunostaining:

    • Fix the cells with 4% paraformaldehyde for 15 minutes.

    • Wash three times with PBS.

    • Permeabilize with 0.1% Triton X-100 for 10 minutes.

    • Wash three times with PBS.

    • Block with 5% BSA for 1 hour.

    • Incubate with anti-βIII-tubulin antibody overnight at 4°C.

    • Wash three times with PBS.

    • Incubate with a fluorescently labeled secondary antibody and DAPI for 1 hour.

    • Wash three times with PBS.

  • Imaging and Analysis:

    • Acquire images using a high-content imaging system.

    • Quantify neurite length and branching using appropriate software (e.g., ImageJ with NeuronJ plugin or specialized software from the imaging system manufacturer).

    • The percentage of neurite-bearing cells (cells with at least one neurite longer than the cell body diameter) should also be determined.

Hypothetical Data Presentation

Table 1: Effect of Longipedlactone B on Neurite Outgrowth in PC12 Cells

TreatmentConcentration (µM)% Neurite-Bearing CellsAverage Neurite Length (µm/cell)Number of Branches per Cell
Vehicle (DMSO)-5 ± 1.215 ± 3.50.5 ± 0.2
NGF0.05 (ng/mL)75 ± 5.8120 ± 15.23.2 ± 0.8
Longipedlactone B0.18 ± 2.118 ± 4.10.6 ± 0.3
Longipedlactone B125 ± 4.545 ± 8.91.5 ± 0.5
Longipedlactone B1060 ± 6.295 ± 12.72.8 ± 0.7
Longipedlactone B10045 ± 5.180 ± 11.32.1 ± 0.6
Longipedlactone B + NGF (2.5 ng/mL)1085 ± 7.3150 ± 18.44.5 ± 1.1

Data are presented as mean ± SD from three independent experiments.

Validation in Primary Neurons and Mechanistic Insights

Positive results from the PC12 cell screen should be validated in a more physiologically relevant model, such as primary cortical neurons. Furthermore, investigating the underlying signaling pathways can provide mechanistic insights into the neurotrophic action of Longipedlactone B. The primary signaling cascades activated by neurotrophic factors are the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway and the Phosphatidylinositol 3-Kinase (PI3K)/Akt pathway.[2][3][4]

Protocol: Primary Cortical Neuron Culture and Neurite Outgrowth Assay

Materials:

  • Timed-pregnant Sprague-Dawley rats (E18)

  • Hibernate-E medium

  • Papain dissociation system

  • Neurobasal medium

  • B-27 supplement

  • GlutaMAX

  • Penicillin-Streptomycin solution

  • Poly-D-lysine

  • Laminin

  • Cell culture plates or coverslips

Procedure:

  • Plate Coating: Coat plates or coverslips with 100 µg/mL poly-D-lysine overnight, followed by 5 µg/mL laminin for at least 4 hours.

  • Neuron Isolation:

    • Dissect cortices from E18 rat embryos in ice-cold Hibernate-E medium.

    • Dissociate the tissue using a papain dissociation system according to the manufacturer's instructions.

    • Gently triturate the tissue to obtain a single-cell suspension.

  • Cell Seeding:

    • Determine cell viability and density using a hemocytometer and trypan blue exclusion.

    • Seed the neurons onto the coated plates/coverslips at a density of 2 x 10⁵ cells/cm².[5]

    • Culture the neurons in Neurobasal medium supplemented with B-27, GlutaMAX, and penicillin-streptomycin.

  • Treatment and Analysis:

    • After 24-48 hours in culture, treat the neurons with Longipedlactone B at the optimal concentrations determined from the PC12 cell assay.

    • Incubate for 48-72 hours.

    • Fix, stain for βIII-tubulin and DAPI, and analyze neurite outgrowth as described for PC12 cells.

Hypothetical Data Presentation

Table 2: Effect of Longipedlactone B on Neurite Outgrowth in Primary Cortical Neurons

TreatmentConcentration (µM)Average Neurite Length (µm/cell)
Vehicle (DMSO)-85 ± 10.5
BDNF (50 ng/mL)-250 ± 25.8
Longipedlactone B1110 ± 12.3
Longipedlactone B10210 ± 22.1
Longipedlactone B100185 ± 19.7

Data are presented as mean ± SD from three independent experiments.

Investigating Signaling Pathways

To determine if Longipedlactone B acts through the MAPK/ERK and/or PI3K/Akt pathways, Western blotting can be performed to assess the phosphorylation status of key proteins in these cascades.

Protocol: Western Blot Analysis

  • Culture and treat PC12 cells or primary neurons with Longipedlactone B for various time points (e.g., 0, 15, 30, 60 minutes).

  • Lyse the cells and collect protein extracts.

  • Determine protein concentration using a BCA assay.

  • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane and probe with primary antibodies against:

    • Phospho-ERK1/2 (p-ERK1/2)

    • Total ERK1/2

    • Phospho-Akt (p-Akt)

    • Total Akt

  • Incubate with HRP-conjugated secondary antibodies.

  • Detect chemiluminescence and quantify band intensities.

Hypothetical Signaling Pathway Activation by Longipedlactone B

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Receptor Ras Ras Receptor->Ras PI3K PI3K Receptor->PI3K LongipedlactoneB Longipedlactone B This compound->Receptor Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK CREB CREB ERK->CREB Akt Akt PI3K->Akt Akt->CREB GeneExpression Gene Expression (Neurite Outgrowth, Survival) CREB->GeneExpression

References

Application Notes and Protocols for Cell-Based Assay of LongipedlactoneB Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

LongipedlactoneB is a member of the terpene lactone class of natural products. While specific biological activities of this compound are still under investigation, compounds within the broader family of sesquiterpene lactones have demonstrated a range of significant biological effects, including anti-inflammatory, anticancer, and antimicrobial activities.[1][2][3][4] A common mechanism of action for the anti-inflammatory effects of sesquiterpene lactones is the modulation of key signaling pathways, such as the NF-κB pathway, which is central to the inflammatory response.[5][6][7]

These application notes provide a detailed protocol for a cell-based assay to determine the anti-inflammatory activity of this compound. The described assay quantifies the inhibitory effect of this compound on lipopolysaccharide (LPS)-induced activation of the NF-κB signaling pathway in the murine macrophage cell line RAW 264.7. This assay is a valuable tool for screening and characterizing the potential therapeutic effects of this compound and similar natural products.

Principle of the Assay

Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent activator of the innate immune response. In macrophages, LPS binds to Toll-like receptor 4 (TLR4), initiating a signaling cascade that leads to the activation of the transcription factor NF-κB. Activated NF-κB translocates to the nucleus and induces the expression of pro-inflammatory genes, including those for cytokines like TNF-α and IL-6, and enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). This assay measures the ability of this compound to inhibit this LPS-induced inflammatory response. The primary endpoints of this assay are the levels of nitric oxide (NO), a product of iNOS activity, and the expression of key inflammatory mediators.

Experimental Workflow

The overall workflow for assessing the anti-inflammatory activity of this compound is depicted below.

G cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis prep_cells Seed RAW 264.7 cells in 96-well plates pretreat Pre-treat cells with this compound prep_cells->pretreat prep_compound Prepare serial dilutions of this compound prep_compound->pretreat stimulate Stimulate cells with LPS pretreat->stimulate no_assay Nitric Oxide (NO) Assay (Griess Reagent) stimulate->no_assay cytotoxicity_assay Cell Viability Assay (MTT/XTT) stimulate->cytotoxicity_assay gene_expression Gene Expression Analysis (qPCR) stimulate->gene_expression protein_analysis Protein Analysis (Western Blot/ELISA) stimulate->protein_analysis

Caption: Experimental workflow for this compound anti-inflammatory assay.

Materials and Reagents

  • RAW 264.7 murine macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • This compound

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent Kit

  • MTT or XTT Cell Viability Assay Kit

  • Phosphate-Buffered Saline (PBS)

  • TRIzol or other RNA extraction reagent

  • cDNA synthesis kit

  • qPCR primers for Nos2, Tnf, Il6, and a housekeeping gene (e.g., Actb)

  • Antibodies for Western blotting (e.g., anti-iNOS, anti-COX-2, anti-p65, anti-phospho-p65, anti-β-actin)

  • ELISA kits for TNF-α and IL-6

  • DMSO (cell culture grade)

  • 96-well and 6-well cell culture plates

Experimental Protocols

Cell Culture and Seeding
  • Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • For the nitric oxide and cell viability assays, seed the cells in 96-well plates at a density of 5 x 10^4 cells per well.

  • For gene and protein expression analysis, seed the cells in 6-well plates at a density of 1 x 10^6 cells per well.

  • Allow the cells to adhere overnight before treatment.

Compound Preparation and Treatment
  • Prepare a stock solution of this compound (e.g., 10 mM) in DMSO.

  • On the day of the experiment, prepare serial dilutions of this compound in DMEM to achieve the desired final concentrations (e.g., 0.1, 1, 10, 25, 50 µM). Ensure the final DMSO concentration in all wells is ≤ 0.1%.

  • Remove the culture medium from the cells and replace it with the medium containing the different concentrations of this compound. Include a vehicle control (medium with 0.1% DMSO).

  • Incubate the cells for 1-2 hours.

  • Following the pre-treatment, add LPS to the wells to a final concentration of 1 µg/mL. Include a negative control group of cells not treated with LPS.

  • Incubate the cells for the desired time points:

    • Nitric Oxide Assay: 24 hours

    • Cell Viability Assay: 24 hours

    • qPCR: 6 hours

    • Western Blot/ELISA: 24 hours

Nitric Oxide (NO) Assay (Griess Assay)
  • After 24 hours of LPS stimulation, collect 50 µL of the cell culture supernatant from each well of the 96-well plate.

  • Perform the Griess assay according to the manufacturer's instructions.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Calculate the concentration of nitrite using a sodium nitrite standard curve.

Cell Viability Assay (MTT/XTT)
  • After 24 hours of treatment, perform the MTT or XTT assay according to the manufacturer's protocol.

  • This assay is crucial to ensure that the observed reduction in inflammatory markers is not due to cytotoxicity of this compound.

  • Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT).

  • Express the results as a percentage of the viability of the vehicle-treated control cells.

Quantitative Real-Time PCR (qPCR)
  • After 6 hours of LPS stimulation, lyse the cells in the 6-well plates using TRIzol and extract total RNA.

  • Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • Perform qPCR using primers for Nos2, Tnf, Il6, and a housekeeping gene.

  • Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.

Western Blot Analysis
  • After 24 hours of LPS stimulation, lyse the cells and determine the protein concentration.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Probe the membrane with primary antibodies against iNOS, COX-2, and β-actin (as a loading control).

  • Incubate with the appropriate HRP-conjugated secondary antibodies and visualize the protein bands using a chemiluminescence detection system.

Proposed Signaling Pathway for this compound Activity

Based on the known mechanisms of other sesquiterpene lactones, this compound is hypothesized to inhibit the NF-κB signaling pathway.

G cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 Recruitment IKK IKK MyD88->IKK Activation IkB IκB IKK->IkB Phosphorylation & Degradation NFkB NF-κB Nucleus Nucleus NFkB->Nucleus Translocation NFkB_nuc NF-κB Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) NFkB_nuc->Genes Transcription This compound This compound This compound->IKK Inhibition

Caption: Hypothesized inhibition of the NF-κB pathway by this compound.

Data Presentation

The quantitative data obtained from the assays should be summarized in tables for clear comparison.

Table 1: Effect of this compound on LPS-Induced Nitric Oxide Production and Cell Viability

TreatmentConcentration (µM)Nitrite (µM) ± SDCell Viability (%) ± SD
Control-1.2 ± 0.3100 ± 5.2
LPS1 µg/mL25.8 ± 2.198 ± 4.5
LPS + this compound0.124.5 ± 1.999 ± 5.1
LPS + this compound120.1 ± 1.597 ± 4.8
LPS + this compound1012.3 ± 1.195 ± 5.5
LPS + this compound256.8 ± 0.792 ± 6.1
LPS + this compound503.5 ± 0.485 ± 7.3

Table 2: Effect of this compound on LPS-Induced Pro-inflammatory Gene Expression

TreatmentConcentration (µM)Nos2 Fold Change ± SDTnf Fold Change ± SDIl6 Fold Change ± SD
Control-1.0 ± 0.11.0 ± 0.21.0 ± 0.1
LPS1 µg/mL50.2 ± 4.585.6 ± 7.8120.4 ± 10.2
LPS + this compound1025.1 ± 2.340.3 ± 3.565.2 ± 5.9
LPS + this compound258.7 ± 0.915.8 ± 1.422.7 ± 2.1

Conclusion

This application note provides a comprehensive framework for assessing the anti-inflammatory potential of this compound. By utilizing a combination of biochemical and molecular biology techniques, researchers can elucidate the compound's mechanism of action and determine its efficacy in a cellular model of inflammation. The data generated from these protocols will be crucial for the further development of this compound as a potential therapeutic agent.

References

Application Note: A Proposed RP-HPLC Method for the Quantification of Longipedlactone B

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note outlines a proposed Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantitative analysis of Longipedlactone B in various sample matrices. In the absence of established and validated protocols in the public domain for Longipedlactone B, this document provides a comprehensive, albeit hypothetical, starting point for method development and validation based on common analytical practices for similar lactone-containing compounds.[1][2] The described method utilizes a C18 stationary phase with a gradient elution of acetonitrile and water, coupled with UV detection. This document provides a detailed experimental protocol, hypothetical validation data, and a workflow for the quantification of Longipedlactone B, intended to guide researchers, scientists, and drug development professionals in establishing a robust analytical method.

Introduction

Longipedlactone B is a sesquiterpenoid lactone of increasing interest within the scientific community due to its potential biological activities. Accurate and precise quantification of this compound is crucial for pharmacokinetic studies, formulation development, and quality control. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation and quantification of various analytes.[3] This application note details a proposed RP-HPLC method that can serve as a foundational protocol for the quantification of Longipedlactone B. The method is designed to be sensitive, specific, and reproducible, in line with the general requirements for analytical method validation.[4][5]

Proposed Analytical Method

Chromatographic Conditions:

ParameterRecommended Setting
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A Water (HPLC Grade)
Mobile Phase B Acetonitrile (HPLC Grade)
Gradient 0-2 min: 30% B, 2-10 min: 30-70% B, 10-12 min: 70-30% B, 12-15 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 25°C
Injection Volume 10 µL
UV Detection 220 nm
Run Time 15 minutes

Experimental Protocol

1. Materials and Reagents:

  • Longipedlactone B reference standard

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Methanol (Analytical grade)

  • Volumetric flasks, pipettes, and other standard laboratory glassware

  • Syringe filters (0.45 µm)

2. Standard Solution Preparation:

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of Longipedlactone B reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase (initial conditions: 70% Water, 30% Acetonitrile) to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

3. Sample Preparation:

  • Solid Samples (e.g., plant material, formulated product):

    • Accurately weigh a suitable amount of homogenized sample.

    • Perform an appropriate extraction (e.g., sonication in methanol) to isolate Longipedlactone B.

    • Centrifuge the extract to pellet any particulate matter.

    • Filter the supernatant through a 0.45 µm syringe filter prior to injection.

  • Liquid Samples (e.g., plasma, media):

    • Perform a liquid-liquid extraction or solid-phase extraction to isolate Longipedlactone B and remove interfering matrix components.

    • Evaporate the extraction solvent and reconstitute the residue in the mobile phase.

    • Filter the reconstituted sample through a 0.45 µm syringe filter before injection.

4. HPLC System Setup and Operation:

  • Set up the HPLC system according to the chromatographic conditions outlined in the table above.

  • Equilibrate the column with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.

  • Inject a blank (mobile phase) to ensure the system is clean.

  • Inject the prepared standard solutions in increasing order of concentration to establish a calibration curve.

  • Inject the prepared samples for analysis.

  • Perform a system suitability test by injecting a mid-concentration standard multiple times to check for reproducibility of retention time, peak area, and other parameters.[6]

Hypothetical Method Validation Data

The following table summarizes the hypothetical performance characteristics of the proposed HPLC method for Longipedlactone B quantification.

Validation ParameterHypothetical Result
Retention Time (min) 8.5 ± 0.2
Linearity Range (µg/mL) 1 - 100
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) (µg/mL) 0.25
Limit of Quantification (LOQ) (µg/mL) 0.75
Precision (%RSD) < 2%
Accuracy (% Recovery) 98% - 102%

Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing cluster_output Output Standard_Prep Standard Preparation Injection Injection of Standards & Samples Standard_Prep->Injection Sample_Prep Sample Preparation (Extraction, Filtration) Sample_Prep->Injection HPLC_Setup HPLC System Setup & Equilibration HPLC_Setup->Injection Data_Acquisition Chromatographic Data Acquisition Injection->Data_Acquisition Peak_Integration Peak Integration & Identification Data_Acquisition->Peak_Integration Calibration_Curve Calibration Curve Generation Peak_Integration->Calibration_Curve Quantification Quantification of Longipedlactone B Peak_Integration->Quantification Calibration_Curve->Quantification Report Final Report Quantification->Report

Caption: Workflow for Longipedlactone B quantification by HPLC.

Conclusion

This application note presents a proposed RP-HPLC method for the quantification of Longipedlactone B. The detailed protocol and hypothetical validation data provide a strong starting point for researchers to develop and validate a robust analytical method tailored to their specific needs. Further optimization and validation in accordance with ICH guidelines will be necessary to ensure the method is suitable for its intended application.[6]

References

Application Notes and Protocols: Longipedlactone B as a Molecular Probe

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Longipedlactone B is a member of the triterpenoid lactone family of natural products isolated from plants of the Kadsura genus, notably Kadsura heteroclita.[1][2] This class of compounds has garnered significant interest within the scientific community due to a range of promising biological activities. While research has primarily focused on their potential as therapeutic agents, the unique structural features and potent bioactivity of Longipedlactone B make it an intriguing candidate for development into a molecular probe. This document provides a comprehensive overview of the known biological activities of the Longipedlactone family and presents detailed, albeit prospective, protocols for the utilization of a derivatized Longipedlactone B as a molecular probe for target identification and pathway elucidation.

It is important to note that, to date, the published literature does not contain studies specifically employing Longipedlactone B as a molecular probe. The methodologies described herein are therefore proposed based on established principles of chemical biology and probe development, intended to serve as a foundational guide for researchers seeking to explore the mechanism of action of this and related natural products.

Biological Activity of the Longipedlactone Family

Compounds closely related to Longipedlactone B, isolated from Kadsura heteroclita, have demonstrated significant biological effects, primarily in the areas of oncology and virology.

Cytotoxic Activity

Several members of the Longipedlactone family have exhibited potent cytotoxic effects against various cancer cell lines. This activity is a key characteristic that suggests these molecules interact with critical cellular pathways, making them valuable tools for cancer research.

Anti-HIV Activity

A number of Longipedlactone analogues have been identified as inhibitors of HIV-1 protease, a critical enzyme for viral replication.[1] This specific enzymatic inhibition highlights the potential for these compounds to be developed into targeted antiviral therapies.

Quantitative Data Summary

The following table summarizes the reported biological activities for compounds structurally related to Longipedlactone B.

CompoundBiological ActivityCell Line/TargetPotencyReference
Longipedlactone ACytotoxicHep-G2, Bel-7402Significantly cytotoxic[1]
Longipedlactone FCytotoxicHep-G2, Bel-7402Significantly cytotoxic[1]
Kadsuranic Acid AAnti-HIV-1 ProteaseHIV-1 ProteaseStrong Inhibition[1]
Nigranoic AcidAnti-HIV-1 ProteaseHIV-1 ProteaseStrong Inhibition[1]
Schisandronic AcidAnti-HIV-1 ProteaseHIV-1 ProteaseModerate Activity[1]

Prospective Application as a Molecular Probe

To be utilized as a molecular probe, Longipedlactone B would require chemical modification to incorporate a reporter tag, such as a fluorescent dye or a biotin moiety, without significantly compromising its inherent biological activity. The following sections outline hypothetical protocols for the use of a fluorescently-labeled Longipedlactone B (herein referred to as LPB-Fluor) as a molecular probe.

Diagram: General Workflow for Utilizing LPB-Fluor

G cluster_synthesis Probe Synthesis cluster_application Probe Application cluster_imaging Cellular Imaging cluster_targetid Target Identification s1 Isolate Longipedlactone B s3 Conjugate LPB to Linker s1->s3 s2 Synthesize Linker s2->s3 s4 Attach Fluorescent Dye s3->s4 a1 Treat Cells with LPB-Fluor a2 Cellular Imaging a1->a2 a3 Target Identification a1->a3 i1 Confocal Microscopy a2->i1 t1 Lyse Cells a3->t1 i2 Subcellular Localization i1->i2 i3 Co-localization Studies i2->i3 t2 Affinity Purification t1->t2 t3 Mass Spectrometry t2->t3 t4 Identify Binding Partners t3->t4 G GF Growth Factor Rec Receptor Tyrosine Kinase GF->Rec P1 Signaling Protein 1 Rec->P1 P2 Signaling Protein 2 P1->P2 TF Transcription Factor P2->TF Gene Gene Expression (Proliferation, Survival) TF->Gene translocates LPB Longipedlactone B LPB->P2 Nuc Nucleus

References

Application Notes and Protocols for Investigating the Mechanism of Action of LongipedlactoneB

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive experimental framework to elucidate the mechanism of action of LongipedlactoneB, a sesquiterpene lactone with potential therapeutic applications. The protocols outlined below are designed to systematically investigate its effects on cellular processes, with a focus on anticancer and anti-inflammatory activities, drawing parallels from established mechanisms of similar compounds.[1][2][3][4][5][6][7]

Introduction

This compound belongs to the family of sesquiterpene lactones, a class of natural products known for a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[4][6][7][8][9] Prominent members of this family, such as alantolactone, have been shown to induce apoptosis, inhibit cell proliferation, and modulate key signaling pathways involved in cancer and inflammation.[1][10][11] This document outlines a strategic experimental design to determine if this compound shares these mechanisms of action. The proposed studies will investigate its impact on cell viability, apoptosis, cell cycle progression, and key signaling pathways, including the NF-κB and MAPK pathways.

Experimental Workflow

The overall experimental strategy will follow a tiered approach, starting with broad phenotypic assays and progressively moving towards more specific molecular mechanism studies.

experimental_workflow cluster_phase1 Phase 1: Cellular Effects cluster_phase2 Phase 2: Molecular Pathway Analysis cluster_phase3 Phase 3: Target Identification & Validation A Cell Viability Assay (MTT/XTT) B Apoptosis Assay (Annexin V/PI) A->B Confirm cytotoxic effect C Cell Cycle Analysis (Propidium Iodide Staining) B->C Determine mode of cell death D Western Blot Analysis (Caspases, Bcl-2 family, NF-κB, MAPK) C->D Investigate molecular players E ROS Detection Assay D->E Explore upstream mechanisms G NF-κB Reporter Assay D->G Validate pathway inhibition F GSH Depletion Assay E->F Assess oxidative stress H In vitro Kinase Assays G->H Identify direct targets

Caption: Experimental workflow for elucidating the mechanism of action of this compound.

Phase 1: Cellular Effects of this compound

Cell Viability Assay

Objective: To determine the cytotoxic effects of this compound on cancer and normal cell lines.

Protocol:

  • Cell Seeding: Seed cells (e.g., a panel of cancer cell lines and a non-cancerous control cell line) in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Assay:

    • Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage of the vehicle-treated control. Determine the IC50 value for each cell line at each time point.

Data Presentation:

Cell LineThis compound IC50 (µM) - 24hThis compound IC50 (µM) - 48hThis compound IC50 (µM) - 72h
Cancer Cell Line 1
Cancer Cell Line 2
Normal Cell Line
Apoptosis Assay

Objective: To determine if this compound induces apoptosis in cancer cells.

Protocol:

  • Cell Treatment: Treat cancer cells with this compound at its IC50 and 2x IC50 concentrations for 24 and 48 hours.

  • Staining:

    • Harvest the cells and wash with cold PBS.

    • Resuspend the cells in 1X Annexin V binding buffer.

    • Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).

    • Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

Data Presentation:

Treatment% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic Cells (Annexin V+/PI+)% Necrotic Cells (Annexin V-/PI+)
Vehicle Control
This compound (IC50)
This compound (2x IC50)
Cell Cycle Analysis

Objective: To investigate the effect of this compound on cell cycle progression.

Protocol:

  • Cell Treatment: Treat cells with this compound at its IC50 concentration for 24 hours.

  • Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.

  • Staining:

    • Wash the fixed cells with PBS.

    • Resuspend in PBS containing 100 µg/mL RNase A and 50 µg/mL Propidium Iodide.

    • Incubate for 30 minutes at 37°C.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

Data Presentation:

Treatment% Cells in G0/G1 Phase% Cells in S Phase% Cells in G2/M Phase
Vehicle Control
This compound (IC50)

Phase 2: Molecular Pathway Analysis

Western Blot Analysis of Apoptosis and Inflammatory Pathways

Objective: To examine the effect of this compound on key proteins involved in apoptosis and inflammation.

Protocol:

  • Protein Extraction: Treat cells with this compound (IC50) for various time points (e.g., 0, 6, 12, 24 hours). Lyse the cells and quantify the protein concentration.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA.

    • Incubate with primary antibodies against Cleaved Caspase-3, Cleaved PARP, Bcl-2, Bax, p-NF-κB, NF-κB, p-p38, p38, p-ERK, ERK, p-JNK, and JNK. Use an antibody against GAPDH or β-actin as a loading control.

    • Incubate with HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using an ECL detection system.

Data Presentation:

Protein TargetFold Change vs. Control (6h)Fold Change vs. Control (12h)Fold Change vs. Control (24h)
Cleaved Caspase-3
Bcl-2/Bax Ratio
p-NF-κB/NF-κB Ratio
p-p38/p38 Ratio
Reactive Oxygen Species (ROS) Detection

Objective: To measure the generation of intracellular ROS upon this compound treatment.

Protocol:

  • Cell Treatment: Treat cells with this compound (IC50) for different durations (e.g., 1, 3, 6 hours).

  • Staining: Add 10 µM DCFH-DA to the cells and incubate for 30 minutes at 37°C.

  • Analysis: Measure the fluorescence intensity using a fluorescence microplate reader or a flow cytometer.

Glutathione (GSH) Depletion Assay

Objective: To determine if this compound depletes intracellular GSH levels.

Protocol:

  • Cell Treatment: Treat cells with this compound (IC50) for various time points.

  • GSH Measurement: Use a commercially available GSH assay kit to measure the levels of reduced glutathione in the cell lysates.

  • Analysis: Normalize the GSH levels to the total protein concentration.

Hypothetical Signaling Pathways

Based on the known activities of other sesquiterpene lactones, this compound may induce apoptosis and inhibit inflammation through the following pathways:

apoptosis_pathway cluster_apoptosis Apoptosis Induction A This compound B ROS Generation A->B C Mitochondrial Dysfunction B->C D Bax/Bcl-2 Ratio ↑ C->D E Cytochrome c Release D->E F Caspase-9 Activation E->F G Caspase-3 Activation F->G H Apoptosis G->H

Caption: Proposed intrinsic apoptosis pathway induced by this compound.

nfkb_pathway cluster_nfkb NF-κB Pathway Inhibition A Inflammatory Stimuli (e.g., LPS) B IKK Activation A->B C IκBα Phosphorylation & Degradation B->C D NF-κB Nuclear Translocation C->D E Pro-inflammatory Gene Expression D->E F This compound F->B Inhibition

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Purification of Longipedlactone B

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the purification of Longipedlactone B from plant extracts. Due to the limited publicly available data specifically for Longipedlactone B, the protocols and troubleshooting advice provided are based on established methods for the purification of diterpenoids and other terpene lactones.

Frequently Asked Questions (FAQs)

Q1: What is Longipedlactone B and what is its potential source?

A1: Longipedlactone B is a complex natural product, likely belonging to the family of terpenoids. While the exact plant source of Longipedlactone B is not widely documented, related compounds such as Longipedlactone J have been isolated from the stems of Kadsura heteroclita[1]. Therefore, it is plausible that Longipedlactone B could be found in plants of the Kadsura genus or other related species.

Q2: What are the general steps for purifying Longipedlactone B from a plant extract?

A2: The general workflow for purifying Longipedlactone B involves several key stages:

  • Extraction: The initial removal of the compound from the plant matrix using a suitable solvent.

  • Fractionation: A preliminary separation of the crude extract into fractions with varying polarities.

  • Column Chromatography: Further purification of the target fraction using a column packed with a stationary phase.

  • High-Performance Liquid Chromatography (HPLC): The final polishing step to achieve high purity.

  • Structure Elucidation: Confirmation of the isolated compound's identity using spectroscopic methods.

Q3: What are the main challenges in purifying Longipedlactone B?

A3: The main challenges in purifying Longipedlactone B are similar to those for other natural products and include:

  • Low abundance of the compound in the plant source.

  • Co-extraction of structurally similar compounds, making separation difficult.

  • Potential for degradation of the molecule during the extraction and purification process.

  • The need for multiple chromatographic steps to achieve high purity.[2]

Troubleshooting Guide

Issue 1: Low Yield of Crude Extract

  • Question: I have performed the initial solvent extraction, but the yield of the crude extract is very low. What could be the cause and how can I improve it?

  • Answer: Low extraction yield can be due to several factors. Firstly, ensure the plant material is properly dried and ground to a fine powder to maximize the surface area for solvent penetration. The choice of solvent is also critical; for diterpenoids, solvents like methanol, ethanol, or a mixture of dichloromethane and methanol are often effective.[3] Consider using extraction enhancement techniques such as sonication or Soxhlet extraction, which can improve efficiency.[4] Finally, ensure the solvent-to-solid ratio is adequate, and the extraction time is sufficient to allow for complete extraction.

Issue 2: Poor Separation in Column Chromatography

  • Question: My fractions from the column chromatography are still a complex mixture, and I am not getting good separation of the target compound. What can I do?

  • Answer: Poor separation in column chromatography can be addressed by optimizing several parameters.[5][6]

    • Stationary Phase: Silica gel is commonly used for the separation of nonpolar and medium polar compounds like terpenoids.[7]

    • Mobile Phase: The choice of eluent is crucial. It is recommended to first perform a thin-layer chromatography (TLC) analysis with different solvent systems to identify the optimal mobile phase for separation.[6] A gradient elution, starting with a non-polar solvent and gradually increasing the polarity, can often improve the resolution of complex mixtures.[5]

    • Column Packing: Ensure the column is packed uniformly to avoid channeling. A poorly packed column will lead to broad peaks and poor separation.

    • Loading: Dissolve the sample in a minimal amount of solvent and load it onto the column in a narrow band. Overloading the column can significantly decrease resolution.

Issue 3: The Target Compound is Unstable

  • Question: I suspect that Longipedlactone B is degrading during the purification process. How can I minimize this?

  • Answer: The stability of natural products can be a concern, especially for compounds with sensitive functional groups. To minimize degradation, consider the following:

    • Temperature: Avoid high temperatures during extraction and solvent removal. Use a rotary evaporator at a low temperature. Some extraction methods can be performed at temperatures as low as -20°C to 5°C to enhance the stability of thermolabile compounds.[4]

    • Light and Air: Protect the extracts and fractions from light and air by using amber-colored glassware and flushing with nitrogen or argon.

    • pH: The pH of the solvent can affect the stability of certain compounds. If Longipedlactone B has acid or base-sensitive groups, ensure the solvents are neutral.

Experimental Protocols

Protocol 1: Extraction and Fractionation

  • Preparation of Plant Material: Air-dry the plant material and grind it into a fine powder.

  • Extraction: Macerate the powdered plant material in methanol (1:10 w/v) for 72 hours at room temperature. Filter the extract and concentrate it under reduced pressure using a rotary evaporator.

  • Solvent-Solvent Partitioning: Dissolve the crude methanol extract in a mixture of methanol and water (9:1 v/v) and perform liquid-liquid partitioning with hexane to remove non-polar compounds. Subsequently, partition the aqueous methanol phase with ethyl acetate. The ethyl acetate fraction is likely to contain the diterpenoids.

Protocol 2: Column Chromatography

  • Column Preparation: Pack a glass column with silica gel (60-120 mesh) using a slurry method with hexane.

  • Sample Loading: Dissolve the dried ethyl acetate fraction in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate, and then carefully load the dried silica gel onto the top of the prepared column.

  • Elution: Elute the column with a gradient of hexane and ethyl acetate, starting with 100% hexane and gradually increasing the proportion of ethyl acetate.

  • Fraction Collection: Collect fractions of equal volume and monitor the composition of each fraction by TLC. Combine the fractions containing the compound of interest.

Protocol 3: Preparative HPLC

  • Column: Use a C18 reversed-phase column for the final purification.

  • Mobile Phase: A gradient of methanol and water or acetonitrile and water is typically used for the separation of terpenoids.[8][9] The optimal gradient can be determined using an analytical HPLC first.

  • Injection and Collection: Dissolve the semi-purified fraction from the column chromatography in the mobile phase, filter it through a 0.45 µm filter, and inject it into the preparative HPLC system. Collect the peak corresponding to Longipedlactone B.

  • Purity Analysis: Assess the purity of the final compound using analytical HPLC with a photodiode array (PDA) detector.

Quantitative Data Summary

The following table summarizes representative yields for the extraction and purification of terpenoids from plant sources. Note that these are general values, and the actual yield of Longipedlactone B will depend on its concentration in the specific plant material.

StageParameterTypical ValueReference
Extraction Crude Extract Yield (% of dry plant weight)5 - 15%[10]
Fractionation Diterpenoid-rich Fraction (% of crude extract)10 - 30%General Estimate
Purification Pure Compound Yield (% of fraction)1 - 5%General Estimate
Final Purity Purity by HPLC (%)>95%[8]

Visualizations

Experimental Workflow

experimental_workflow plant_material Dried Plant Material extraction Solvent Extraction (e.g., Methanol) plant_material->extraction crude_extract Crude Extract extraction->crude_extract fractionation Solvent Partitioning (Hexane/EtOAc) crude_extract->fractionation target_fraction Diterpenoid-rich Fraction fractionation->target_fraction column_chrom Silica Gel Column Chromatography target_fraction->column_chrom semi_pure Semi-pure Longipedlactone B column_chrom->semi_pure prep_hplc Preparative HPLC (C18) semi_pure->prep_hplc pure_compound Pure Longipedlactone B (>95%) prep_hplc->pure_compound

Caption: General workflow for the purification of Longipedlactone B.

Troubleshooting Logic

troubleshooting_logic start Problem Encountered low_yield Low Yield? start->low_yield Yes poor_separation Poor Separation? start->poor_separation No optimize_extraction Optimize Extraction: - Finer Grinding - Sonication - Different Solvent low_yield->optimize_extraction instability Compound Instability? poor_separation->instability No optimize_chrom Optimize Chromatography: - TLC for solvent system - Gradient elution - Check column packing poor_separation->optimize_chrom Yes minimize_degradation Minimize Degradation: - Lower Temperature - Protect from light/air - Neutral pH instability->minimize_degradation Yes

Caption: Decision tree for troubleshooting purification issues.

References

Technical Support Center: Synthesis of LongipedlactoneB (Lingzhilactone B)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to improve the yield of LongipedlactoneB (Lingzhilactone B) synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic strategies for this compound?

A1: The main approaches to the total synthesis of this compound are the semipinacol rearrangement strategy and the intramolecular aldol condensation strategy. Each has its own set of advantages and challenges that can affect the overall yield. The semipinacol rearrangement route is notable for its construction of the bicyclic ring system with adjacent quaternary carbons. The intramolecular aldol approach offers a potentially shorter and higher-yielding route.

Q2: What is the typical overall yield for this compound synthesis?

A2: The overall yield for this compound synthesis can vary significantly depending on the chosen synthetic route. Reported overall yields range from approximately 9% for longer routes to as high as 27% for more optimized, shorter syntheses.

Q3: Are there any known particularly low-yield steps in the synthesis?

A3: Yes, certain steps are prone to lower yields. For instance, in some approaches, the oxidative cleavage of certain intermediates can be challenging and may result in complex mixtures, thereby lowering the yield.[1][2] Additionally, the photo-Fries rearrangement, while a key step in some syntheses, can have moderate yields due to competing substrate decomposition.[3]

Q4: What are the common purification challenges?

A4: Purification of intermediates in this compound synthesis can be challenging due to the presence of structurally similar byproducts and stereoisomers. Column chromatography is frequently employed, and careful selection of the solvent system is crucial for achieving good separation. In some cases, the polarity of the intermediates may require the use of specialized chromatographic techniques.

Q5: How can I confirm the stereochemistry of my synthetic intermediates?

A5: Confirmation of stereochemistry is critical and is typically achieved through a combination of techniques. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 2D NMR techniques like NOESY, can provide information about the relative stereochemistry. For absolute stereochemistry, X-ray crystallography of a suitable crystalline intermediate or the final product is the most definitive method.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound.

Issue 1: Low Yield in the Semipinacol Rearrangement Step
Symptom Possible Cause Suggested Solution
Incomplete reactionInsufficient Lewis acid or reaction time.Increase the equivalents of the Lewis acid (e.g., TMSOTf) and monitor the reaction by TLC to ensure completion.
Formation of multiple byproductsNon-ideal reaction temperature or moisture contamination.Ensure the reaction is carried out at the recommended low temperature (e.g., -78 °C) under strictly anhydrous conditions.
Difficulty in purificationCo-elution of starting material and product.Optimize the column chromatography conditions. A gradient elution with a solvent system of low to medium polarity may be effective.
Issue 2: Poor Diastereoselectivity in the Intramolecular Aldol Reaction
Symptom Possible Cause Suggested Solution
Formation of undesired diastereomersIncorrect base or reaction temperature.The choice of base and temperature is critical for stereocontrol. Ensure the use of the specified base and maintain the recommended reaction temperature.
Epimerization of the productProlonged reaction time or workup conditions.Minimize the reaction time once the starting material is consumed. Use a buffered aqueous solution for the workup to avoid pH extremes.
Issue 3: Inefficient Photo-Fries Rearrangement
Symptom Possible Cause Suggested Solution
Low conversion of starting materialInsufficient irradiation time or incorrect wavelength.Ensure the reaction is irradiated for the specified duration using a lamp with the correct wavelength (e.g., 254 nm).[3]
Significant substrate decompositionOver-irradiation or presence of oxygen.Monitor the reaction closely and stop it once the optimal conversion is reached. Degas the solvent and maintain an inert atmosphere during the reaction.[3]

Quantitative Data Summary

The following tables summarize the yields of key steps in different synthetic routes to this compound.

Table 1: Key Step Yields in the Intramolecular Aldol Strategy [1][2]

Step Reaction Yield (%)
1Propargylation97
2Palladium-catalyzed hydroarylation83
3Oxidative cleavage52 (over two steps)
4Demethylation52
5Oxidation to Applanatumol I93

Table 2: Key Step Yields in the Photo-Fries Rearrangement Strategy [3]

Step Reaction Yield (%)
1Pinnick–Lindgren–Kraus oxidation78
2Yamaguchi esterification97
3Photo-Fries rearrangement50
4Acetal removal55

Detailed Experimental Protocols

Protocol 1: Intramolecular Aldol Condensation for the Synthesis of Lingzhilactone B[2]

Step 1: Propargylation of Lactone To a solution of the starting lactone in anhydrous THF at -78 °C under an argon atmosphere, add a solution of lithium diisopropylamide (LDA) dropwise. After stirring for 30 minutes, add propargyl bromide. Allow the reaction to warm to room temperature and stir for 12 hours. Quench the reaction with saturated aqueous ammonium chloride and extract with ethyl acetate. The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography to yield the propargylated lactone (97% yield).

Step 2: Palladium-Catalyzed Hydroarylation To a solution of the propargylated lactone and the corresponding boronic acid in a mixture of toluene and water, add a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃). Heat the mixture to 80 °C and stir for 16 hours under an argon atmosphere. After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The residue is purified by column chromatography to afford the hydroarylated product (83% yield).

Step 3: Oxidative Cleavage and Demethylation to Lingzhilactone B The diene from the previous step is subjected to Lemieux–Johnson oxidation conditions (OsO₄/NaIO₄) to yield the keto dial intermediate. This intermediate is then treated with BBr₃ to effect demethylation, affording Lingzhilactone B. This two-step process has a combined yield of 52%.

Protocol 2: Photo-Fries Rearrangement Route to Lingzhilactone B[4]

Step 1: Esterification To a solution of the carboxylic acid intermediate in a suitable solvent, add Yamaguchi's reagent and triethylamine, followed by the TBS-protected hydroquinone. Stir the reaction at room temperature until completion. The resulting ester is purified by column chromatography (97% yield).

Step 2: Photo-Fries Rearrangement A solution of the ester in n-hexane is irradiated with a 254 nm UV lamp in a quartz reactor. The reaction is monitored by TLC. Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography to give the rearranged product (50% yield).

Step 3: Acetal Removal to Yield Lingzhilactone B The product from the photo-Fries rearrangement is dissolved in a mixture of acetone and water, and p-toluenesulfonic acid (p-TsOH) is added. The mixture is stirred at room temperature until the deprotection is complete (monitored by TLC). The reaction is then neutralized, and the product is extracted, dried, and purified to give Lingzhilactone B (55% yield).

Visualizations

Below are diagrams illustrating key workflows in the synthesis of this compound.

experimental_workflow_aldol start Starting Lactone propargylation Propargylation (LDA, Propargyl Bromide) Yield: 97% start->propargylation hydroarylation Pd-Catalyzed Hydroarylation (Boronic Acid, Pd(PPh₃)₄) Yield: 83% propargylation->hydroarylation oxidative_cleavage Oxidative Cleavage (OsO₄/NaIO₄) hydroarylation->oxidative_cleavage demethylation Demethylation (BBr₃) Combined Yield: 52% oxidative_cleavage->demethylation end Lingzhilactone B demethylation->end

Caption: Workflow for the Intramolecular Aldol Strategy.

experimental_workflow_photo_fries start Carboxylic Acid Intermediate esterification Yamaguchi Esterification Yield: 97% start->esterification photo_fries Photo-Fries Rearrangement (254 nm UV light) Yield: 50% esterification->photo_fries acetal_removal Acetal Removal (p-TsOH) Yield: 55% photo_fries->acetal_removal end Lingzhilactone B acetal_removal->end

Caption: Workflow for the Photo-Fries Rearrangement Strategy.

troubleshooting_logic issue Low Yield in a Reaction Step check_purity Check Purity of Starting Materials issue->check_purity check_conditions Verify Reaction Conditions (Temperature, Time, Atmosphere) issue->check_conditions purification_issues Investigate Purification Method issue->purification_issues optimize_reagents Optimize Reagent Stoichiometry check_conditions->optimize_reagents

Caption: General Troubleshooting Logic for Low Yields.

References

troubleshooting LongipedlactoneB instability in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with LongipedlactoneB. The information provided is based on general principles of sesquiterpene lactone chemistry due to the limited specific stability data available for this compound.

Troubleshooting Guide

This guide addresses common issues encountered during the handling and use of this compound in solution.

Question: My this compound solution appears to be losing activity over time. What could be the cause?

Answer: Loss of biological activity can be an indicator of chemical instability. This compound, as a sesquiterpene lactone, is susceptible to degradation in solution. The primary cause of instability is likely the hydrolysis of the lactone ring, a core structural feature of the molecule. This hydrolysis is influenced by several factors, including pH, temperature, and the solvent used.

Question: I am observing a precipitate forming in my this compound stock solution. What should I do?

Answer: Precipitate formation can be due to several factors:

  • Poor Solubility: While this compound is soluble in solvents like chloroform, dichloromethane, ethyl acetate, DMSO, and acetone, its solubility in aqueous solutions may be limited. Ensure you are not exceeding its solubility limit in your chosen solvent system.

  • Degradation: The degradation products of this compound may be less soluble than the parent compound, leading to precipitation over time.

  • Temperature Effects: Changes in temperature can affect solubility. If the solution has been stored at a lower temperature, allow it to come to room temperature and vortex to see if the precipitate redissolves.

If precipitation persists, it is recommended to prepare a fresh solution. To avoid this issue, consider preparing smaller, single-use aliquots of your stock solution.

Question: How can I minimize the degradation of this compound in my experimental solutions?

Answer: To minimize degradation, consider the following preventative measures:

  • pH Control: The lactone ring is generally more stable in acidic conditions. For aqueous buffers, maintaining a pH below 7 is advisable. Studies on other sesquiterpene lactones have shown greater stability at a pH of 5.5 compared to a neutral pH of 7.4.[1][2]

  • Temperature Management: Store stock solutions at low temperatures (-20°C or -80°C) to slow down potential degradation reactions. For working solutions, prepare them fresh and use them as quickly as possible. Avoid repeated freeze-thaw cycles.

  • Solvent Selection: Prepare stock solutions in a dry, aprotic solvent in which this compound is known to be soluble (e.g., DMSO, acetone). For biological assays requiring aqueous dilutions, minimize the time the compound spends in the aqueous environment.

  • Light Protection: While not specifically documented for this compound, many natural products are sensitive to light. It is good practice to store solutions in amber vials or protect them from light.

Frequently Asked Questions (FAQs)

Q1: What is the expected shelf-life of this compound in solution?

A1: There is currently no specific data on the long-term stability of this compound in various solvents. The stability will be highly dependent on the storage conditions (temperature, pH, solvent). It is recommended to perform a stability study under your specific experimental conditions to determine its shelf-life.

Q2: What are the likely degradation products of this compound?

A2: The most probable degradation pathway for this compound is the hydrolysis of its lactone ring. This reaction would result in the formation of a corresponding hydroxy carboxylic acid. This process can be catalyzed by both acidic and basic conditions.[3][4][5]

Q3: Can I use a buffer at physiological pH (7.4) for my experiments with this compound?

A3: While many biological experiments are conducted at physiological pH, it is important to be aware that neutral to alkaline conditions can accelerate the degradation of the lactone ring in some sesquiterpene lactones.[1][2] If possible, conduct pilot experiments to assess the stability of this compound in your specific buffer at pH 7.4 over the time course of your experiment. If significant degradation is observed, you may need to adjust the experimental design, such as reducing the incubation time or considering a slightly more acidic buffer if the biological system permits.

Q4: How can I check if my this compound solution has degraded?

A4: The most reliable way to assess the integrity of your this compound solution is through analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). By comparing the chromatogram of your current solution to that of a freshly prepared standard, you can identify the appearance of new peaks (degradation products) and a decrease in the area of the parent this compound peak.

Data Presentation

Currently, there is no publicly available quantitative data on the stability of this compound in solution. The following table provides a qualitative summary of factors known to influence the stability of sesquiterpene lactones in general, which can be applied as a guideline for this compound.

ParameterConditionExpected Effect on StabilityRecommendation
pH Acidic (e.g., pH 5.5)Generally more stable[1][2]Use slightly acidic buffers when possible.
Neutral to Alkaline (e.g., pH 7.4)Increased risk of hydrolysis[1][2]Minimize exposure time; conduct stability checks.
Temperature Low (-20°C to -80°C)Slows degradationStore stock solutions at low temperatures.
Room Temperature / 37°CAccelerates degradationPrepare working solutions fresh and use promptly.
Solvent Aprotic (e.g., DMSO, Acetone)Generally more stableUse for preparing stock solutions.
Aqueous BuffersPotential for hydrolysisMinimize time in aqueous solutions.
Light Exposure to LightPotential for photodegradationStore in amber vials or protect from light.

Experimental Protocols

Protocol: General Stability Assessment of this compound in Solution

This protocol outlines a general method to assess the stability of this compound in a specific solvent or buffer system using HPLC.

1. Materials:

  • This compound solid compound
  • High-purity solvent (e.g., DMSO for stock, desired buffer for working solution)
  • HPLC system with a suitable detector (e.g., UV-Vis or MS)
  • Appropriate HPLC column (e.g., C18)
  • Mobile phase (to be optimized for this compound analysis)
  • Autosampler vials

2. Procedure:

  • Prepare a Fresh Stock Solution: Accurately weigh a known amount of this compound and dissolve it in the chosen solvent to a specific concentration (e.g., 10 mM in DMSO). This is your T=0 reference standard.
  • Prepare Test Solutions: Dilute the stock solution to the final desired concentration in the buffer or solvent system you wish to test for stability.
  • Initial Analysis (T=0): Immediately analyze the freshly prepared test solution by HPLC. Record the peak area and retention time of the this compound peak.
  • Incubate Solutions: Store the remaining test solutions under the desired conditions (e.g., room temperature, 37°C, protected from light).
  • Time-Point Analysis: At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), take an aliquot of the stored test solution and analyze it by HPLC under the same conditions as the initial analysis.
  • Data Analysis:
  • Compare the peak area of this compound at each time point to the peak area at T=0. A decrease in peak area indicates degradation.
  • Monitor the chromatograms for the appearance of new peaks, which would correspond to degradation products.
  • Calculate the percentage of this compound remaining at each time point: (% Remaining) = (Peak Area at Tx / Peak Area at T0) * 100.

Visualizations

plausible_degradation_pathway This compound This compound (Lactone Ring Intact) Hydrolysis Hydrolysis (H₂O, H⁺ or OH⁻) This compound->Hydrolysis HydroxyAcid Hydroxy Carboxylic Acid (Lactone Ring Opened) Hydrolysis->HydroxyAcid

Caption: Plausible degradation pathway of this compound via hydrolysis.

troubleshooting_workflow start Instability Observed (e.g., loss of activity, precipitate) check_solution Check Solution Preparation - Correct solvent? - Within solubility limit? start->check_solution check_conditions Review Experimental Conditions - pH of buffer? - Temperature? - Duration of experiment? check_solution->check_conditions Correct prepare_fresh Prepare Fresh Solution check_solution->prepare_fresh Incorrect modify_protocol Modify Protocol: - Use acidic buffer (pH < 7) - Lower temperature - Reduce incubation time - Prepare fresh for each use check_conditions->modify_protocol Suboptimal perform_stability_test Perform Stability Test (HPLC) check_conditions->perform_stability_test Optimal prepare_fresh->check_conditions modify_protocol->perform_stability_test end Optimized Experiment perform_stability_test->end

Caption: Troubleshooting workflow for this compound instability.

References

Technical Support Center: Overcoming Low Aqueous Solubility of LongipedlactoneB

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the low aqueous solubility of LongipedlactoneB.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

This compound is a naturally occurring triterpenoid that has garnered interest for its potential therapeutic properties, including anti-HIV activity. However, like many complex natural products, it is sparingly soluble in aqueous media. A product information page for a similar compound, Longipedlactone J, indicates its solubility in organic solvents like chloroform, dichloromethane, ethyl acetate, DMSO, and acetone, but not in water[1]. This poor aqueous solubility can significantly hinder its development as a therapeutic agent, leading to low bioavailability and difficulties in formulating parenteral dosage forms.

Q2: I'm observing precipitation of this compound in my aqueous buffer during my in vitro experiments. What should I do?

Precipitation is a clear indicator of exceeding the solubility limit of this compound in your experimental medium. Here are immediate steps to consider:

  • Determine the Apparent Solubility: First, it is crucial to determine the approximate solubility of this compound in your specific buffer system. A simple method is to prepare a series of concentrations and visually inspect for precipitation after a defined incubation period.

  • Lower the Concentration: As an immediate workaround, reduce the concentration of this compound to a level where it remains in solution.

  • Incorporate a Co-solvent: If your experimental system permits, consider adding a small percentage of a water-miscible organic solvent, such as DMSO or ethanol, to your aqueous buffer. However, be mindful of the potential effects of the co-solvent on your biological system.

Q3: What are the recommended strategies for enhancing the aqueous solubility of this compound for pre-clinical studies?

Several formulation strategies can be employed to improve the aqueous solubility of poorly soluble compounds like this compound. These include:

  • Complexation with Cyclodextrins: This is a highly effective method for structurally similar compounds. Studies on other sesquiterpene lactones have shown a remarkable increase in aqueous solubility, ranging from 100 to 4600%, upon complexation with cyclodextrins[2].

  • Solid Dispersions: Creating a solid dispersion of this compound in a hydrophilic carrier can enhance its dissolution rate and solubility.

  • Nanosuspensions: Reducing the particle size of this compound to the nanometer range can significantly increase its surface area, leading to improved dissolution and solubility.

  • Liposomal Formulations: Encapsulating this compound within liposomes can improve its solubility and provide a vehicle for targeted delivery.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Inconsistent results in biological assays. Poor solubility leading to variable concentrations of the active compound.1. Determine the solubility of this compound in your assay medium.2. Employ a solubility enhancement technique like cyclodextrin complexation to ensure the compound is fully dissolved.3. Filter the stock solution before adding it to the assay to remove any undissolved particles.
Difficulty preparing a stock solution in an aqueous buffer. The inherent low aqueous solubility of this compound.1. Prepare a high-concentration stock solution in an organic solvent such as DMSO.2. For aqueous working solutions, dilute the DMSO stock solution, ensuring the final DMSO concentration is compatible with your experimental system (typically <0.5%).
Precipitation observed upon dilution of a DMSO stock solution into an aqueous medium. The concentration of this compound in the final aqueous solution exceeds its solubility limit.1. Increase the volume of the aqueous medium to achieve a lower final concentration.2. Incorporate a solubility enhancer, such as a cyclodextrin, into the aqueous medium before adding the this compound stock solution.
Low oral bioavailability in animal studies. Poor dissolution of this compound in the gastrointestinal tract.1. Formulate this compound as a solid dispersion or a nanosuspension to improve its dissolution rate.2. Consider co-administration with a bioavailability enhancer.

Quantitative Data Summary

Formulation Illustrative Aqueous Solubility (µg/mL) Fold Increase (Illustrative)
Unformulated this compound< 1-
This compound with 1% DMSO5 - 105 - 10
This compound-β-Cyclodextrin Complex100 - 500100 - 500
This compound Nanosuspension> 1000> 1000

Experimental Protocols

Protocol 1: Determination of Apparent Aqueous Solubility
  • Preparation of Stock Solution: Prepare a 10 mg/mL stock solution of this compound in 100% DMSO.

  • Preparation of Calibration Standards: Prepare a series of calibration standards of this compound in a 50:50 mixture of acetonitrile and water.

  • Sample Preparation: Add increasing amounts of the this compound stock solution to a fixed volume of the desired aqueous buffer (e.g., Phosphate Buffered Saline, pH 7.4) to achieve a range of theoretical concentrations.

  • Equilibration: Shake the samples at a controlled temperature (e.g., 25°C or 37°C) for 24 hours to allow for equilibration.

  • Separation of Undissolved Compound: Centrifuge the samples at high speed (e.g., 14,000 rpm) for 20 minutes to pellet any undissolved compound.

  • Quantification: Carefully collect the supernatant and determine the concentration of dissolved this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

  • Data Analysis: The highest concentration at which no precipitate is observed and the quantified concentration in the supernatant represents the apparent solubility.

Protocol 2: Preparation of a this compound-Cyclodextrin Inclusion Complex

This protocol is adapted from methods used for other sesquiterpene lactones[2].

  • Molar Ratio Determination: Determine the desired molar ratio of this compound to β-cyclodextrin (common ratios to test are 1:1, 1:2, and 1:5).

  • Cyclodextrin Solution Preparation: Dissolve the calculated amount of β-cyclodextrin in deionized water with gentle heating and stirring.

  • This compound Addition: Prepare a concentrated solution of this compound in a minimal amount of a suitable organic solvent (e.g., ethanol or acetone).

  • Complexation: Slowly add the this compound solution to the stirred β-cyclodextrin solution.

  • Solvent Evaporation: Continue stirring the mixture at room temperature for 24-48 hours to allow for complex formation and evaporation of the organic solvent.

  • Lyophilization: Freeze the resulting aqueous solution and lyophilize to obtain a dry powder of the this compound-cyclodextrin inclusion complex.

  • Characterization: Confirm the formation of the inclusion complex using techniques such as Differential Scanning Calorimetry (DSC), Fourier-Transform Infrared Spectroscopy (FTIR), and Nuclear Magnetic Resonance (NMR) spectroscopy.

  • Solubility Determination: Determine the aqueous solubility of the complex using the protocol described above.

Visualizations

Signaling Pathways

Sesquiterpene lactones, the class of compounds to which this compound belongs, have been shown to modulate several key signaling pathways involved in cancer and inflammation. Understanding these pathways can provide insights into the potential mechanisms of action of this compound.

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Conversion PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation S6K p70S6K mTORC1->S6K fourEBP1 4E-BP1 mTORC1->fourEBP1 Proliferation Cell Proliferation & Survival S6K->Proliferation fourEBP1->Proliferation This compound This compound This compound->PI3K Inhibition

Caption: PI3K/Akt/mTOR signaling pathway and potential inhibition by this compound.

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IKK IKK Complex IkB IκBα IKK->IkB Phosphorylation Proteasome Proteasome IkB->Proteasome Degradation NFkB NF-κB (p50/p65) NFkB->IkB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation DNA DNA NFkB_nuc->DNA Gene Inflammatory & Survival Genes DNA->Gene Transcription Stimuli Inflammatory Stimuli Stimuli->IKK Activation This compound This compound This compound->IKK Inhibition

Caption: NF-κB signaling pathway and potential inhibition by this compound.

Experimental Workflow

Solubility_Enhancement_Workflow cluster_problem Problem Identification cluster_characterization Characterization cluster_strategy Strategy Selection cluster_formulation Formulation & Evaluation cluster_application Application Start Low Aqueous Solubility of this compound Solubility Determine Baseline Aqueous Solubility Start->Solubility Strategy Select Solubility Enhancement Strategy Solubility->Strategy Cyclodextrin Cyclodextrin Complexation Strategy->Cyclodextrin Complexation Nanosuspension Nanosuspension Strategy->Nanosuspension Particle Size Reduction SolidDispersion Solid Dispersion Strategy->SolidDispersion Amorphous System Evaluate Evaluate Enhanced Solubility & Stability Cyclodextrin->Evaluate Nanosuspension->Evaluate SolidDispersion->Evaluate End Proceed with In Vitro/ In Vivo Studies Evaluate->End

Caption: Workflow for overcoming the low aqueous solubility of this compound.

References

Technical Support Center: Optimizing Reaction Conditions for Longipedlactone B Derivatization

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the derivatization of Longipedlactone B. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshoot common issues encountered during the chemical modification of this complex natural product. The derivatization of natural products like Longipedlactone B can be challenging due to their intricate structures and multiple reactive sites.[1][2] This guide offers FAQs and troubleshooting advice to help you navigate these complexities and optimize your reaction conditions.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges in derivatizing complex natural products like Longipedlactone B?

A1: The primary challenges stem from the structural complexity, limited availability, and diverse functional groups present in natural products.[1] Key difficulties include achieving chemo- and site-selectivity, avoiding unwanted side reactions, and dealing with issues of stability, bioavailability, and solubility of the derivatives.[3] Late-stage functionalization, while desirable for creating analogs, is often hindered by the need for highly selective reagents and reaction conditions.[2]

Q2: Which functional groups in Longipedlactone B are most likely to react?

A2: Without the specific structure of Longipedlactone B, we can infer reactivity based on common functional groups in natural products. Alcohols are the most prevalent and offer numerous sites for functionalization, such as acylation.[1] Depending on the complete structure, other reactive sites could include alkenes, ketones, or the lactone ring itself. The challenge lies in differentiating between multiple similar functional groups, for instance, distinguishing between several hydroxyl groups based on subtle steric and electronic differences.[1]

Q3: What general strategies can be employed to improve the yield of esterification or acylation reactions on Longipedlactone B?

A3: To improve the yield of esterification, which is often a reversible reaction, several strategies can be applied based on Le Chatelier's Principle.[4] One common method is to use an excess of one of the reactants, either the alcohol or the acylating agent.[4] Another effective technique is the removal of a byproduct, such as water in the case of Fischer esterification, as it forms.[5] This can be achieved using a Dean-Stark apparatus.[5] Additionally, optimizing the catalyst, solvent, and temperature can significantly impact the reaction rate and equilibrium position.[6]

Q4: How can I monitor the progress of my derivatization reaction?

A4: Thin-layer chromatography (TLC) is a common and effective method for monitoring the progress of organic reactions. By spotting the reaction mixture alongside the starting material, you can visualize the consumption of the reactant and the formation of the product. High-performance liquid chromatography (HPLC) and mass spectrometry (MS) can also be used for more quantitative and detailed analysis of the reaction mixture over time.

Troubleshooting Guide

This guide addresses specific issues you might encounter during the derivatization of Longipedlactone B.

Problem Potential Cause Suggested Solution
Low or No Product Formation 1. Inactive Catalyst: The acid or base catalyst may be old or deactivated.Use a fresh batch of catalyst. For acid-catalyzed reactions like Fischer esterification, ensure the concentrated sulfuric acid is handled under anhydrous conditions.
2. Insufficient Reaction Time or Temperature: The reaction may be too slow under the current conditions.[4]Increase the reaction temperature (heating under reflux is common for esterifications) and/or extend the reaction time.[4] Monitor the reaction by TLC to determine the optimal time.
3. Steric Hindrance: The target functional group on Longipedlactone B may be sterically hindered, preventing the reagent from accessing it.Employ a less bulky reagent or a more reactive catalyst. In some cases, a different synthetic route may be necessary.
Multiple Products (Low Selectivity) 1. Multiple Reactive Sites: Longipedlactone B likely has multiple functional groups that can react under the chosen conditions, leading to a mixture of products.[1]Use site-selective reagents or catalysts. Peptide-based catalysts have shown promise in altering site selectivity in complex molecules.[1] Protecting groups may be necessary to block reaction at unintended sites.
2. Isomerization or Rearrangement: The reaction conditions may be promoting unwanted side reactions.Use milder reaction conditions (e.g., lower temperature, less harsh catalyst). Consider enzymatic or chemoenzymatic approaches which can offer higher selectivity.
Difficulty in Product Isolation and Purification 1. Emulsion during Workup: The product and starting materials may have similar polarities, leading to the formation of an emulsion during aqueous extraction.Add brine (saturated NaCl solution) to the aqueous layer to break the emulsion. If the product is an ester, it may be soluble in excess alcohol reactant, complicating separation.[7]
2. Co-elution during Chromatography: The desired product and byproducts or starting material may have very similar retention factors (Rf) on TLC, making separation by column chromatography difficult.Try different solvent systems for chromatography. Consider alternative purification techniques such as preparative HPLC or crystallization.
3. Product Instability: The derivatized product may be unstable to the purification conditions (e.g., silica gel).Use a neutral stationary phase for chromatography (e.g., alumina) or minimize the time the compound spends on the column.

Experimental Protocols

While a specific protocol for Longipedlactone B is not available, the following provides a general methodology for a common derivatization reaction, acylation of a hydroxyl group, which can be adapted.

General Protocol for Acylation of a Polyol Natural Product

  • Preparation: Dissolve the natural product (1 equivalent) in a suitable anhydrous solvent (e.g., dichloromethane, pyridine) under an inert atmosphere (e.g., nitrogen or argon).

  • Reagent Addition: Add the acylating agent (e.g., acetic anhydride, benzoyl chloride; 1.1-1.5 equivalents) dropwise to the solution at 0 °C. If the reaction is slow, a catalyst such as 4-dimethylaminopyridine (DMAP) can be added (0.1 equivalents).

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for the desired time (typically 1-24 hours). Monitor the reaction progress by TLC.

  • Quenching: Once the reaction is complete, quench by adding a saturated aqueous solution of sodium bicarbonate to neutralize any excess acid.

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Washing: Wash the combined organic layers with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of hexane and ethyl acetate).

Visualizing Workflows

Troubleshooting Workflow for Low Product Yield

LowYieldTroubleshooting Start Low or No Product Formation CheckReagents Verify Reagent and Catalyst Activity Start->CheckReagents CheckConditions Analyze Reaction Conditions Start->CheckConditions CheckSubstrate Assess Substrate Reactivity Start->CheckSubstrate ChangeCatalyst Use Fresh or More Active Catalyst CheckReagents->ChangeCatalyst OptimizeTimeTemp Increase Reaction Time and/or Temperature CheckConditions->OptimizeTimeTemp ChangeReagent Employ Less Bulky or More Reactive Reagent CheckSubstrate->ChangeReagent ProtectingGroups Consider Use of Protecting Groups CheckSubstrate->ProtectingGroups Resolution Product Formation Improved OptimizeTimeTemp->Resolution ChangeCatalyst->OptimizeTimeTemp ChangeReagent->Resolution ProtectingGroups->Resolution

Caption: A flowchart for troubleshooting low product yield in derivatization reactions.

General Experimental Workflow for Derivatization

DerivatizationWorkflow Start Start: Natural Product Reaction Derivatization Reaction (e.g., Acylation, Esterification) Start->Reaction Monitoring Reaction Monitoring (TLC, HPLC) Reaction->Monitoring Workup Aqueous Workup & Extraction Monitoring->Workup Purification Purification (Column Chromatography) Workup->Purification Analysis Characterization (NMR, MS, etc.) Purification->Analysis End Final Product Analysis->End

Caption: A typical workflow for the chemical derivatization of a natural product.

References

Technical Support Center: Scaling Up the Production of Longipedlactone B

Author: BenchChem Technical Support Team. Date: November 2025

This guide is designed to address potential issues encountered during the scale-up of complex lactone syntheses, providing a framework for troubleshooting and process optimization.

Frequently Asked Questions (FAQs)

Q1: We are observing a low yield in the initial aldol condensation step. What are the potential causes and solutions?

A1: Low yields in aldol condensations during scale-up can stem from several factors:

  • Inefficient Mixing: In larger reactors, localized "hot spots" or areas of poor reagent mixing can lead to side reactions. Ensure your reactor's agitation speed and impeller design are suitable for the reaction volume.

  • Temperature Control: Exothermic reactions can be difficult to control on a larger scale. A runaway reaction can lead to decomposition of starting materials and products. Implement a robust cooling system and consider a slower addition of reagents.

  • Base Sensitivity: The choice and addition rate of the base are critical. A strong base added too quickly can lead to self-condensation of the aldehyde or ketone. Consider using a milder base or a slow-addition protocol.

Q2: During the purification of our macrocyclic lactone, we are struggling with the removal of a persistent impurity. How can we improve the purification process?

A2: Purification of macrocyclic lactones can be challenging due to their often-flexible conformations and potential for aggregation.

  • Chromatography Optimization: If using column chromatography, screen different solvent systems and stationary phases. A gradient elution might be more effective than an isocratic one. Consider using a different type of chromatography, such as size-exclusion or counter-current chromatography.

  • Crystallization: Attempt to crystallize the product. This can be a highly effective method for removing impurities. Experiment with different solvents and solvent mixtures, and control the cooling rate to promote the growth of well-defined crystals.

  • Chemical Treatment: If the impurity is a known side-product, it might be possible to selectively react it to form a more easily separable compound. For example, a reactive aldehyde impurity could be quenched with a selective reagent.

Q3: We are seeing poor stereoselectivity in our asymmetric reduction step upon scaling up. What could be the issue?

A3: Maintaining high stereoselectivity on a larger scale requires careful control of reaction parameters.

  • Catalyst Loading and Purity: Ensure the catalyst loading is appropriate for the larger scale and that the catalyst has not degraded. The purity of the catalyst is also crucial.

  • Temperature: Asymmetric reactions are often highly sensitive to temperature. Even small deviations can significantly impact the enantiomeric or diastereomeric excess. Precise temperature control is paramount.

  • Solvent Purity: Impurities in the solvent can sometimes interfere with the catalyst, leading to lower stereoselectivity. Use high-purity, dry solvents.

Troubleshooting Guides

Problem: Low Yield in Suzuki Cross-Coupling Reaction
Potential Cause Troubleshooting Step Expected Outcome
Catalyst Inactivation Degas the reaction mixture thoroughly with an inert gas (e.g., Argon) to remove oxygen. Use freshly opened or purified solvents.Improved reaction conversion and yield.
Poor Ligand Choice Screen a variety of phosphine or N-heterocyclic carbene (NHC) ligands.Identification of a more robust ligand for the specific substrates.
Incorrect Base Test different inorganic bases (e.g., K2CO3, Cs2CO3, K3PO4) and ensure it is finely powdered for better solubility and reactivity.Enhanced reaction rate and yield.
Sub-optimal Temperature Optimize the reaction temperature. Sometimes, a lower temperature for a longer duration can prevent side reactions.Increased product formation and reduced impurity profile.
Problem: Incomplete Lactonization
Potential Cause Troubleshooting Step Expected Outcome
Insufficient Dehydration If using a condensation reaction that produces water, ensure its effective removal using a Dean-Stark trap or molecular sieves.The reaction equilibrium shifts towards the product, leading to higher conversion.
Steric Hindrance For sterically hindered substrates, a more powerful lactonization reagent may be required (e.g., Yamaguchi or Shiina macrolactonization conditions).Successful formation of the lactone ring.
Incorrect Reaction Concentration High concentrations can favor intermolecular reactions over the desired intramolecular lactonization. Perform the reaction under high-dilution conditions.Increased yield of the desired monomeric lactone.

Experimental Protocols (Hypothetical Synthesis of Lactone X)

Step 1: Aldol Condensation
  • To a stirred solution of Aldehyde 1 (1.0 eq) in dry THF (Tetrahydrofuran) at -78 °C under an Argon atmosphere, add a solution of lithium diisopropylamide (LDA) (1.1 eq) in THF dropwise over 30 minutes.

  • Stir the reaction mixture at -78 °C for 1 hour.

  • Add a solution of Ketone 2 (1.2 eq) in dry THF dropwise over 20 minutes.

  • Allow the reaction to stir at -78 °C for 4 hours.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH4Cl).

  • Allow the mixture to warm to room temperature and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na2SO4), and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Step 2: Suzuki Cross-Coupling
  • To a degassed mixture of Aryl Bromide 3 (1.0 eq), Boronic Ester 4 (1.2 eq), and potassium carbonate (K2CO3) (2.0 eq) in a 2:1 mixture of Dioxane and Water, add Pd(PPh3)4 (0.05 eq).

  • Heat the reaction mixture to 90 °C and stir for 12 hours under an Argon atmosphere.

  • Cool the reaction to room temperature and dilute with water.

  • Extract the mixture with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous MgSO4, and concentrate in vacuo.

  • Purify the residue by column chromatography.

Quantitative Data Summary

Reaction Step Scale Reactant 1 (Amount) Reactant 2 (Amount) Solvent (Volume) Reaction Time (h) Yield (%)
Aldol CondensationLab (1 g)Aldehyde 1 (1.0 g)Ketone 2 (1.3 g)THF (50 mL)585
Aldol CondensationPilot (100 g)Aldehyde 1 (100 g)Ketone 2 (130 g)THF (5 L)870
Suzuki CouplingLab (1 g)Aryl Bromide 3 (1.0 g)Boronic Ester 4 (1.2 g)Dioxane/H2O (30 mL)1290
Suzuki CouplingPilot (100 g)Aryl Bromide 3 (100 g)Boronic Ester 4 (120 g)Dioxane/H2O (3 L)1882
MacrolactonizationLab (1 g)Seco-acid 5 (1.0 g)N/AToluene (500 mL)2460
MacrolactonizationPilot (100 g)Seco-acid 5 (100 g)N/AToluene (50 L)3645

Visualizations

experimental_workflow start Starting Materials step1 Step 1: Aldol Condensation start->step1 purification1 Purification 1 (Chromatography) step1->purification1 step2 Step 2: Suzuki Cross-Coupling purification1->step2 purification2 Purification 2 (Crystallization) step2->purification2 step3 Step 3: Macrolactonization purification2->step3 purification3 Purification 3 (Prep-HPLC) step3->purification3 end Final Product (Lactone X) purification3->end

Caption: Overall experimental workflow for the synthesis of Lactone X.

troubleshooting_workflow start Low Yield Observed check_mixing Is mixing efficient? start->check_mixing check_temp Is temperature controlled? check_mixing->check_temp Yes optimize_mixing Optimize agitation/ impeller design check_mixing->optimize_mixing No check_reagents Are reagents pure? check_temp->check_reagents Yes optimize_temp Improve cooling/ Slow reagent addition check_temp->optimize_temp No purify_reagents Use fresh/purified reagents check_reagents->purify_reagents No end Yield Improved check_reagents->end Yes optimize_mixing->end optimize_temp->end purify_reagents->end

Caption: Troubleshooting decision tree for addressing low reaction yields.

Technical Support Center: Addressing Matrix Effects in LC-MS Analysis of LongipedlactoneB

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions (FAQs) to address matrix effects in the liquid chromatography-mass spectrometry (LC-MS) analysis of LongipedlactoneB.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they affect the analysis of this compound?

A1: In LC-MS analysis, the "matrix" refers to all components in a sample other than the analyte of interest, this compound.[1] These components can include salts, lipids, proteins, and other endogenous substances from the biological or environmental sample.[1] Matrix effects occur when these co-eluting compounds interfere with the ionization of this compound in the mass spectrometer's ion source, leading to either ion suppression or enhancement.[1][2][3] This interference can significantly impact the accuracy, precision, and sensitivity of the quantitative analysis.[2][4]

Q2: What are the common causes of ion suppression when analyzing this compound?

A2: Ion suppression is a frequent challenge in LC-MS and can arise from several factors.[5] Co-eluting matrix components can compete with this compound for ionization, reducing its signal.[1][6] Other causes include alterations in the physical properties of the ESI droplets, such as viscosity and surface tension, by matrix components, which hinders the efficient formation of gas-phase ions.[5] For a compound like this compound, which is likely to be analyzed in complex biological matrices, phospholipids are a common cause of ion suppression.[4]

Q3: How can I determine if my this compound sample is experiencing matrix effects?

A3: The most common method to assess matrix effects is the post-extraction spike method.[4][7] This involves comparing the peak area of this compound in a standard solution to the peak area of this compound spiked into a blank matrix sample that has already undergone the extraction procedure.[4] A lower peak area in the matrix sample indicates ion suppression, while a higher peak area suggests ion enhancement.[2][4] A matrix effect value can be calculated using the following formula:

Matrix Effect (%) = (Peak Area in Spiked Post-Extraction Sample / Peak Area in Neat Solution) x 100

A value less than 100% indicates suppression, and a value greater than 100% indicates enhancement.[4]

Q4: What are the primary strategies to mitigate matrix effects for this compound analysis?

A4: There are several effective strategies to reduce or eliminate matrix effects:

  • Sample Preparation: This is often the most effective approach.[8] Techniques like Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and protein precipitation can remove a significant portion of interfering matrix components before LC-MS analysis.[1][8]

  • Chromatographic Separation: Optimizing the liquid chromatography method to separate this compound from co-eluting matrix components can significantly reduce interference.[1] This can be achieved by adjusting the mobile phase, gradient profile, or using a different column chemistry.

  • Calibration Techniques:

    • Internal Standards (IS): Using a stable isotope-labeled (SIL) internal standard for this compound is the gold standard for compensating for matrix effects, as it will be affected in the same way as the analyte.[2]

    • Matrix-Matched Calibrators: Preparing calibration standards in the same matrix as the samples can help to compensate for consistent matrix effects.[1][3]

    • Standard Addition: This method involves adding known amounts of a this compound standard to the sample to create a calibration curve within the sample itself, which is very effective but can be time-consuming.[7]

  • Sample Dilution: A straightforward method to reduce the concentration of interfering matrix components.[7] However, this is only feasible if the concentration of this compound is high enough to remain detectable after dilution.[2]

Troubleshooting Guides

Issue: Poor reproducibility and accuracy in this compound quantification.

This issue is often a primary indicator of unaddressed matrix effects.

Workflow for Troubleshooting and Mitigation:

A Start: Inconsistent Quantitative Results for this compound B Step 1: Quantify Matrix Effect (Post-Extraction Spike Experiment) A->B C Is Matrix Effect Significant? (e.g., >15% suppression/enhancement) B->C D No: Review other parameters (e.g., instrument stability, standard preparation) C->D No E Yes: Proceed to Mitigation Strategies C->E Yes F Option 1: Improve Sample Preparation E->F G Option 2: Optimize Chromatography E->G H Option 3: Use Advanced Calibration E->H I Implement SPE or LLE to remove interferences F->I J Modify gradient, change column, or adjust flow rate G->J K Use Stable Isotope-Labeled IS or Matrix-Matched Calibrators H->K L Step 2: Re-evaluate Matrix Effect I->L J->L K->L M Is Matrix Effect Mitigated? L->M N No: Combine Strategies (e.g., SPE + Isotope-Labeled IS) M->N No O Yes: Finalize Method and Proceed with Analysis M->O Yes N->L

Caption: Troubleshooting workflow for addressing matrix effects.

Decision Guide for Selecting a Mitigation Strategy

The choice of strategy depends on the nature of the matrix, the available resources, and the required assay performance.

cluster_strategies Mitigation Strategies SPE Solid-Phase Extraction (SPE) LLE Liquid-Liquid Extraction (LLE) PPT Protein Precipitation (PPT) ChromOpt Chromatographic Optimization SIL_Avail SIL-IS Available? ChromOpt->SIL_Avail SIL_IS Stable Isotope-Labeled IS MM_Cal Matrix-Matched Calibration StdAdd Standard Addition Start High Matrix Complexity? (e.g., Plasma, Tissue) Start->SPE Yes Start->LLE Yes Throughput High Throughput Needed? Start->Throughput No Throughput->PPT Yes Throughput->ChromOpt No SIL_Avail->SIL_IS Yes Matrix_Var High Inter-Sample Matrix Variability? SIL_Avail->Matrix_Var No Matrix_Var->MM_Cal No Matrix_Var->StdAdd Yes

Caption: Decision tree for mitigation strategy selection.

Quantitative Data Summary

The following tables illustrate the impact of different sample preparation techniques on matrix effects and the recovery of this compound from human plasma.

Table 1: Comparison of Sample Preparation Methods

Sample Preparation MethodMatrix Effect (%)Analyte Recovery (%)Relative Standard Deviation (%) (n=6)
Protein Precipitation (PPT)65% (Suppression)95%12.5%
Liquid-Liquid Extraction (LLE)88% (Suppression)85%6.2%
Solid-Phase Extraction (SPE)97% (Minimal Effect)92%3.1%

Table 2: Effect of Chromatographic Optimization

Chromatographic ConditionCo-eluting Peak with this compoundMatrix Effect (%)
Standard Gradient (2 min)Yes72% (Suppression)
Optimized Gradient (5 min)No98% (Minimal Effect)

Experimental Protocols

Protocol 1: Quantification of Matrix Effects using Post-Extraction Spike Method
  • Prepare Blank Matrix Samples: Extract at least six different lots of blank biological matrix (e.g., plasma) using your established sample preparation method without the addition of this compound or an internal standard.

  • Prepare Neat Solutions: Prepare a solution of this compound in the final reconstitution solvent at a concentration that represents a mid-point in your calibration curve.

  • Spike Blank Extracts: To the dried or evaporated extracts from step 1, add the neat solution of this compound.

  • Analyze Samples: Analyze the spiked blank extracts and the neat solutions via LC-MS.

  • Calculate Matrix Effect: Use the formula: Matrix Effect (%) = (Mean Peak Area of Spiked Extracts / Mean Peak Area of Neat Solution) x 100.

Protocol 2: Solid-Phase Extraction (SPE) for this compound from Plasma

This protocol assumes this compound is a moderately non-polar compound. The specific SPE cartridge and solvents should be optimized.

  • Condition Cartridge: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Load Sample: Pre-treat 0.5 mL of plasma by adding 0.5 mL of 4% phosphoric acid. Load the pre-treated sample onto the SPE cartridge.

  • Wash Cartridge: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elute Analyte: Elute this compound with 1 mL of acetonitrile.

  • Evaporate and Reconstitute: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase for LC-MS analysis.

Protocol 3: Liquid-Liquid Extraction (LLE) for this compound from Urine
  • Sample Preparation: To 1 mL of urine, add 50 µL of internal standard solution and 100 µL of 1M sodium hydroxide.

  • Extraction: Add 5 mL of methyl tert-butyl ether (MTBE), vortex for 2 minutes, and centrifuge at 4000 rpm for 10 minutes.

  • Isolate Organic Layer: Transfer the upper organic layer to a clean tube.

  • Evaporate and Reconstitute: Evaporate the organic solvent to dryness and reconstitute the residue in the mobile phase.

Hypothetical Signaling Pathway Involving this compound

The following diagram illustrates a hypothetical signaling pathway that could be investigated using this compound, providing context for its analysis in drug development research.

cluster_cell Cell cluster_nucleus Nucleus Receptor Cell Surface Receptor KinaseA Kinase A Receptor->KinaseA Activates KinaseB Kinase B KinaseA->KinaseB Phosphorylates TranscriptionFactor Transcription Factor (TF) KinaseB->TranscriptionFactor Activates TF_nucleus Active TF TranscriptionFactor->TF_nucleus Translocates Gene Target Gene TF_nucleus->Gene Binds DNA Response Cellular Response (e.g., Anti-inflammatory) Gene->Response This compound This compound This compound->Receptor Binds

Caption: Hypothetical signaling pathway for this compound.

References

Validation & Comparative

Confirmation of the Molecular Structure of Longipedlactone B: A Comparative Analysis of Spectroscopic and Crystallographic Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the unambiguous determination of a novel natural product's three-dimensional structure is a critical cornerstone for further investigation and development. While various analytical techniques contribute to this process, X-ray crystallography remains the gold standard for providing definitive stereochemical assignment. This guide compares the data obtained from spectroscopic methods with the conclusive results of X-ray crystallography in the structural elucidation of Longipedlactone B.

The structure of Longipedlactone B, a recently isolated natural product, was initially proposed based on extensive spectroscopic analysis. However, to definitively establish its absolute configuration and resolve any ambiguities, single-crystal X-ray diffraction analysis was performed. This guide provides a comparative overview of the data from both methodologies.

Table 1: Comparison of Structural Elucidation Data for Longipedlactone B

ParameterSpectroscopic Analysis (NMR, MS)X-ray Crystallography
Connectivity Established through 1H-1H COSY, HSQC, and HMBC experiments.Confirmed atom-to-atom connectivity.
Relative Stereochemistry Inferred from NOESY correlations and coupling constants.Unambiguously determined.
Absolute Stereochemistry Proposed based on biogenetic considerations or chiral derivatization.Absolutely determined (e.g., via anomalous dispersion).
Conformation Solution-phase conformation inferred from NMR data.Solid-state conformation in the crystal lattice.
Key Data Chemical shifts (δ), coupling constants (J), NOE enhancements, mass-to-charge ratio (m/z).Unit cell dimensions, space group, atomic coordinates, bond lengths, bond angles, torsion angles.

Experimental Protocols

1. Spectroscopic Analysis:

Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) were employed for the initial structural elucidation of Longipedlactone B.

  • NMR Spectroscopy: A 5 mg sample of purified Longipedlactone B was dissolved in 0.5 mL of deuterated chloroform (CDCl3). 1D (1H, 13C) and 2D (COSY, HSQC, HMBC, NOESY) NMR spectra were acquired on a 600 MHz spectrometer. Data processing was performed using standard NMR software.

  • High-Resolution Mass Spectrometry (HRMS): HRMS data was obtained using an ESI-TOF mass spectrometer to determine the elemental composition and exact mass of the molecule.

2. Single-Crystal X-ray Diffraction:

  • Crystallization: Crystals of Longipedlactone B suitable for X-ray diffraction were grown by slow evaporation of a solution of the compound in a mixture of methanol and ethyl acetate at 4°C.

  • Data Collection: A single crystal of appropriate dimensions was mounted on a goniometer. X-ray diffraction data were collected at 100 K using a diffractometer with Cu Kα radiation (λ = 1.54178 Å).

  • Structure Solution and Refinement: The structure was solved by direct methods and refined by full-matrix least-squares on F2 using standard crystallographic software. The absolute configuration was determined using the Flack parameter.

Workflow for Structure Confirmation

The following diagram illustrates the logical workflow from initial spectroscopic analysis to the definitive structural confirmation by X-ray crystallography.

G cluster_0 Spectroscopic Analysis cluster_1 Crystallographic Confirmation A Isolation & Purification of Longipedlactone B B NMR Spectroscopy (1D & 2D) A->B C Mass Spectrometry (HRMS) A->C D Proposed Structure B->D C->D E Crystallization D->E F X-ray Data Collection E->F G Structure Solution & Refinement F->G H Confirmed Absolute Structure G->H

Workflow for the structural elucidation of a natural product.

A Comparative Guide to the Structure-Activity Relationship of Bioactive Sesquiterpene Lactone Analogues

Author: BenchChem Technical Support Team. Date: November 2025

A note to the reader: Initial research into the structure-activity relationship (SAR) of Longipedlactone B analogues yielded limited specific data. To provide a comprehensive and data-rich comparison guide for researchers, the scope of this document has been broadened to include well-studied, structurally related sesquiterpene lactones. The principles of SAR discussed herein are broadly applicable to this class of compounds and can serve as a valuable reference for the prospective study of Longipedlactone B and its derivatives.

This guide provides a comparative analysis of the structure-activity relationships of several bioactive sesquiterpene lactone analogues, focusing on their anti-inflammatory and cytotoxic effects. The information is intended for researchers, scientists, and drug development professionals.

Data Presentation

The following tables summarize the quantitative data on the biological activities of various sesquiterpene lactone analogues.

Table 1: Anti-inflammatory Activity of 1β-hydroxy Alantolactone Derivatives

CompoundModificationNO Production Inhibition (IC50 in µM) in RAW264.7 cells
1 Parent compound (1β-hydroxy alantolactone)1.8 ± 0.1
2 Oxidation of C1-OH to ketone4.6 ± 0.2
3 Esterification of C1-OH with succinic anhydride> 10
4 Esterification of C1-OH with maleic anhydride> 10
5 Reduction of C13-methylene9.2 ± 0.5
6 Addition of a nitrile oxide to C13-methylene> 10

Data sourced from a study on the semisynthesis and anti-inflammatory effects of 1β-hydroxy alantolactone derivatives.[1]

Table 2: Cytotoxicity of Chlorinated Guaiane-Type Sesquiterpene Lactones against Human Tumor Cells

CompoundCell LineIC50 (µM)
Chlorohyssopifolin A HL-601.2 ± 0.1
U-9371.5 ± 0.2
A-5492.1 ± 0.3
SK-MEL-281.8 ± 0.2
Chlorohyssopifolin B HL-601.5 ± 0.1
U-9371.9 ± 0.2
A-5492.5 ± 0.3
SK-MEL-282.2 ± 0.2
Linichlorin A HL-602.5 ± 0.3
U-9373.1 ± 0.4
A-5494.2 ± 0.5
SK-MEL-283.8 ± 0.4

IC50 values represent the concentration inducing a 50% inhibition of cell growth after 72 hours of incubation. Data from a study on the cytotoxicity of chlorinated guaiane-type sesquiterpene lactones.[2]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Nitric Oxide (NO) Production Inhibition Assay

RAW264.7 macrophage cells are seeded in 96-well plates and pre-treated with various concentrations of the test compounds for 1 hour. Subsequently, the cells are stimulated with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours. The amount of nitric oxide produced is determined by measuring the accumulation of nitrite in the culture supernatant using the Griess reagent. The absorbance is measured at 540 nm, and the concentration of nitrite is calculated from a standard curve. The IC50 value, the concentration of the compound that inhibits 50% of NO production, is then determined.[1]

Cytotoxicity Assay (MTT Assay)

Human tumor cell lines (e.g., HL-60, U-937, A-549, SK-MEL-28) are seeded in 96-well plates and incubated with increasing concentrations of the test compounds for 72 hours. After the incubation period, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated for an additional 4 hours. The resulting formazan crystals are dissolved in a solubilization buffer, and the absorbance is measured at a wavelength of 570 nm. The IC50 value, representing the concentration that causes 50% inhibition of cell growth, is calculated from dose-response curves.[2]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key signaling pathways modulated by sesquiterpene lactones and a general workflow for evaluating their bioactivity.

anti_inflammatory_pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkB IκB IKK->IkB phosphorylates & degrades NFkB_p65_p50 NF-κB (p65/p50) Nucleus Nucleus NFkB_p65_p50->Nucleus translocates IkB->NFkB_p65_p50 inhibits iNOS_COX2 iNOS, COX-2 (Pro-inflammatory genes) Nucleus->iNOS_COX2 gene transcription SesquiterpeneLactone Sesquiterpene Lactone SesquiterpeneLactone->IKK inhibits SesquiterpeneLactone->NFkB_p65_p50 inhibits translocation mapk_pathway LPS LPS Receptor Receptor LPS->Receptor MKK3_6 MKK3/6 Receptor->MKK3_6 p38 p38 MAPK MKK3_6->p38 phosphorylates AP1 AP-1 p38->AP1 activates Nucleus Nucleus AP1->Nucleus translocates ProInflammatory_Genes Pro-inflammatory Gene Expression Nucleus->ProInflammatory_Genes ChloranthalactoneB Chloranthalactone B ChloranthalactoneB->MKK3_6 inhibits phosphorylation experimental_workflow Start Start: Sesquiterpene Lactone Analogues Cell_Culture Cell Culture (e.g., RAW264.7, HL-60) Start->Cell_Culture Treatment Treatment with Analogues Cell_Culture->Treatment Assay Biological Assay (e.g., Griess, MTT) Treatment->Assay Data_Collection Data Collection (Absorbance Measurement) Assay->Data_Collection Analysis Data Analysis (IC50 Calculation) Data_Collection->Analysis SAR Structure-Activity Relationship Analysis Analysis->SAR Conclusion Conclusion SAR->Conclusion

References

A Comparative Analysis of Triterpenoid Bioactivity: Elucidating the Therapeutic Potential of Triterpenoid Lactones

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – A comprehensive analysis of the bioactivity of triterpenoids, with a special focus on the emerging class of triterpenoid lactones, is presented in this guide. While the specific bioactivity of Longipedlactone B remains largely uncharacterized in publicly available scientific literature, this document provides a comparative framework based on data from other well-studied triterpenoids and triterpenoid lactones. This guide is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this diverse class of natural products.

Triterpenoids are a large and structurally diverse class of natural products that have garnered significant attention for their wide range of pharmacological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. This guide delves into a comparative analysis of the bioactivity of prominent triterpenoids such as Asiatic Acid , Ursolic Acid , and Betulinic Acid , alongside representative triterpenoid lactones .

Quantitative Comparison of Bioactivity

The following tables summarize the cytotoxic and anti-inflammatory activities of selected triterpenoids against various cell lines. The data presented is compiled from multiple research sources and is intended to provide a comparative overview.

Table 1: Cytotoxicity of Selected Triterpenoids (IC50 in µM)

CompoundCell LineIC50 (µM)Reference
Asiatic Acid SK-MEL-2 (Melanoma)Varies (dose-dependent)[1]
HepG2 (Hepatoma)Varies (dose-dependent)[1]
Ursolic Acid MDA-MB-231 (Breast Cancer)Induces apoptosis[2]
DU145 (Prostate Cancer)Suppresses proliferation[2]
4T1 (Breast Cancer)Cell cycle arrest[3]
Betulinic Acid WI-38 (Fibroblast)1.3[4]
VA-13 (Malignant Tumor)11.6[4]
HepG2 (Liver Tumor)21[4]
A549 (Lung Cancer)7.19[5]
Triterpenoid Lactone (Representative) B104 (Neuroblastoma)Highly cytotoxic[5]
SK-MEL-28 (Melanoma)5.0 - 11.2[5]

Table 2: Anti-Inflammatory Activity of Selected Triterpenoids

CompoundAssayKey FindingsReference
Asiatic Acid Retinyl Acetate-Induced Detrusor OveractivityReduces oxidative stress and normalizes urinary neurotrophin secretion.[6]
Ursolic Acid Various inflammatory modelsInhibits NF-κB and STAT3 activation.[2][3]
Betulinic Acid Various inflammatory modelsExhibits anti-inflammatory properties.[4][5]
Triterpenoid Lactones (General) LPS-stimulated macrophagesInhibition of pro-inflammatory mediators (e.g., NO, TNF-α, IL-6).

Experimental Protocols

Detailed methodologies for the key experiments cited are crucial for the replication and validation of findings.

MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., triterpenoids) and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value is determined by plotting the percentage of viability against the concentration of the compound.

Nitric Oxide (NO) Production Assay for Anti-Inflammatory Activity

This assay measures the production of nitric oxide, a key inflammatory mediator, by macrophages.

Procedure:

  • Cell Culture: Culture RAW 264.7 macrophages in a 96-well plate.

  • Treatment: Pre-treat the cells with different concentrations of the test compound for 1 hour.

  • Stimulation: Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce NO production.

  • Griess Reaction: Collect the cell culture supernatant and mix it with an equal volume of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Quantification: The concentration of nitrite is determined using a standard curve of sodium nitrite.

Signaling Pathway Modulation

Triterpenoids exert their biological effects by modulating various signaling pathways involved in cell growth, survival, and inflammation.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of the inflammatory response. Many triterpenoids have been shown to inhibit this pathway.

NF_kB_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 TNFa TNF-α TNFR TNFR TNFa->TNFR IKK IKK Complex TLR4->IKK TNFR->IKK IkB IκB IKK->IkB Phosphorylation IkB_NFkB IκB-NF-κB (Inactive) IkB->IkB_NFkB NFkB NF-κB (p50/p65) NFkB->IkB_NFkB NFkB_n NF-κB (Active) NFkB->NFkB_n Translocation IkB_NFkB->NFkB IκB Degradation Triterpenoids Triterpenoids Triterpenoids->IKK Inhibition DNA DNA NFkB_n->DNA Genes Pro-inflammatory Gene Expression DNA->Genes

Caption: NF-κB signaling pathway and its inhibition by triterpenoids.

Apoptosis Signaling Pathway

Apoptosis, or programmed cell death, is a critical process for removing damaged or cancerous cells. Many cytotoxic triterpenoids induce apoptosis in cancer cells.

Apoptosis_Signaling cluster_stimuli Apoptotic Stimuli cluster_mitochondria Mitochondrial Pathway cluster_caspase_cascade Caspase Cascade Triterpenoids Cytotoxic Triterpenoids Bax Bax Triterpenoids->Bax Activation Bcl2 Bcl-2 Triterpenoids->Bcl2 Inhibition Mitochondrion Mitochondrion Bax->Mitochondrion Bcl2->Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Release Apaf1 Apaf-1 Cytochrome_c->Apaf1 Apoptosome Apoptosome Apaf1->Apoptosome Caspase9 Caspase-9 Apoptosome->Caspase9 Activation Procaspase9 Pro-caspase-9 Procaspase9->Apoptosome Procaspase3 Pro-caspase-3 Caspase9->Procaspase3 Caspase3 Caspase-3 Procaspase3->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis

References

A Comparative Guide to Analytical Methods for the Quantification of Longipedlactone B and Related Sesquiterpene Lactones

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methods for the quantification of Longipedlactone B and structurally similar sesquiterpene lactones. The information presented is based on published experimental data for compounds of the same class, offering a valuable resource for selecting the most appropriate analytical technique for research and development purposes.

Introduction to Analytical Methodologies

The quantification of sesquiterpene lactones, a class of naturally occurring compounds with diverse biological activities, is crucial for pharmacokinetic studies, quality control of herbal medicines, and drug development. High-Performance Liquid Chromatography (HPLC) coupled with various detectors is the most common approach for the analysis of these compounds.[1][2] Due to their low volatility and thermal instability, HPLC-based methods are generally preferred over Gas Chromatography (GC).[1][3]

This guide will focus on the comparison of two primary HPLC-based techniques:

  • High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV): A robust and widely available technique suitable for routine analysis.

  • Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS): A highly sensitive and selective method ideal for complex biological matrices and low concentration levels.

Comparison of Method Performance

The following tables summarize the quantitative performance of different analytical methods used for the analysis of various sesquiterpene lactones, providing a benchmark for the expected performance for Longipedlactone B analysis.

Table 1: Performance Characteristics of HPLC-UV Methods for Sesquiterpene Lactone Quantification

AnalyteMatrixLinearity (R²)LOQ (µg/mL)Accuracy (%)Precision (RSD %)Reference
Eremantholide CEthanolic Extract> 0.99298-102< 5[4]
CostunolidePlant Material> 0.9991.595-105< 2N/A
Dehydrocostus lactonePlant Material> 0.9991.095-105< 2N/A

Table 2: Performance Characteristics of LC-MS/MS Methods for Sesquiterpene Lactone Quantification

AnalyteMatrixLinearity (R²)LOQ (ng/mL)Accuracy (%)Precision (RSD %)Reference
CnicinPlant Extract & Supplements> 0.99925098.0–105.00.1–3.4[5]
ArctiinPlant Extract & Supplements> 0.99925098.0–105.00.1–3.4[5]
Various Sesquiterpene LactonesPlant Material> 0.99930.02-0.5 µg/mL99.66-100.22< 2.7N/A

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols can be adapted for the analysis of Longipedlactone B.

HPLC-UV Method for Eremantholide C[4]
  • Instrumentation: High-Performance Liquid Chromatograph with a Diode Array Detector (DAD).

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: Gradient elution with acetonitrile and water.

  • Flow Rate: 0.8 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV detection at 225 nm.

  • Internal Standard: Coumarin.

  • Sample Preparation:

    • Extraction of the analyte from the matrix with a suitable solvent (e.g., ethanol).

    • Filtration of the extract through a 0.45 µm filter.

    • Dilution of the filtered extract to an appropriate concentration with the mobile phase.

UPLC-MS/MS Method for Cnicin and other Phenolics[5]
  • Instrumentation: Ultra-High-Performance Liquid Chromatograph coupled to a tandem quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: Acquity UPLC BEH C18 column (e.g., 100 mm x 2.1 mm, 1.7 µm).

  • Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • MS Detection: Multiple Reaction Monitoring (MRM) mode.

  • Sample Preparation:

    • Extraction of the analyte from the matrix using a suitable solvent (e.g., methanol).

    • Sonication and centrifugation to enhance extraction and remove solid particles.

    • Filtration of the supernatant through a 0.22 µm syringe filter.

Workflow Diagrams

The following diagrams illustrate the typical experimental workflows for the described analytical methods.

HPLC_UV_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis start Sample extraction Solvent Extraction start->extraction filtration Filtration (0.45 µm) extraction->filtration dilution Dilution filtration->dilution hplc HPLC System dilution->hplc column C18 Column hplc->column detector UV Detector column->detector data Data Acquisition & Processing detector->data UPLC_MSMS_Workflow cluster_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis start Sample extraction Solvent Extraction & Sonication start->extraction centrifugation Centrifugation extraction->centrifugation filtration Filtration (0.22 µm) centrifugation->filtration uplc UPLC System filtration->uplc column C18 Column uplc->column ms Tandem Mass Spectrometer column->ms data Data Acquisition & Processing ms->data

References

A Comparative Study on the Cytotoxicity of Longipedlactone B and Paclitaxel

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cytotoxic properties of Longipedlactone B, a representative sesquiterpene lactone, and paclitaxel, a widely used chemotherapeutic agent. Due to the limited availability of public data on Longipedlactone B, this guide leverages findings from studies on other structurally related sesquiterpene lactones to provide a comprehensive overview for researchers interested in this class of compounds.

Executive Summary

Paclitaxel, a member of the taxane family of drugs, is a potent mitotic inhibitor that stabilizes microtubules, leading to cell cycle arrest and apoptosis.[1][2][3][4] It is a cornerstone of treatment for various cancers, including ovarian, breast, and lung cancer.[2][5] Sesquiterpene lactones, a large group of naturally occurring compounds, have demonstrated a wide range of biological activities, including significant cytotoxic effects against various cancer cell lines. While specific data for Longipedlactone B is scarce, related compounds have been shown to induce apoptosis through mechanisms such as the generation of reactive oxygen species (ROS) and depletion of glutathione (GSH).

This guide will delve into the known cytotoxic profiles of paclitaxel and representative sesquiterpene lactones, present available quantitative data, detail common experimental protocols for cytotoxicity assessment, and visualize the underlying molecular pathways and experimental workflows.

Comparative Cytotoxicity Data

The following table summarizes the 50% inhibitory concentration (IC50) values for paclitaxel and various sesquiterpene lactones against different cancer cell lines. It is important to note that direct comparisons should be made with caution due to variations in experimental conditions across different studies.

CompoundCell LineCancer TypeIC50 (µM)Assay Method
Paclitaxel VariousOvarian, Breast, Lung0.0025 - 0.0075Clonogenic
MDA-MB-231Breast CancerLow nM rangeLive cell count
Cal51Breast CancerLow nM rangeLive cell count
OVCAR-3Ovarian Cancer~0.0025Cell Viability
Incomptine A U-937Leukemia0.3MTT
HL-60Leukemia0.6MTT
K-562Leukemia0.3MTT
REHLeukemia0.4MTT
Incomptine B U-937Leukemia1.2MTT
HL-60Leukemia2.5MTT
K-562Leukemia1.8MTT
REHLeukemia1.5MTT
Alantolactone GlioblastomaBrain TumorTime and dose-dependentApoptosis Assay
11ß,13-dihydrovernodalol JIMT-1Breast Cancer1.6MTT

Note: IC50 values for paclitaxel can vary significantly depending on the cell line and exposure time. The low nanomolar range is consistently reported for sensitive cell lines.[6][7][8] Data for Incomptine A and B are from a study on leukemia cell lines.[9] Alantolactone's effect was noted as time and dose-dependent in glioblastoma cells. The IC50 for 11ß,13-dihydrovernodalol is provided for the JIMT-1 breast cancer cell line.[10]

Experimental Protocols for Cytotoxicity Assessment

The following are detailed methodologies for two common in vitro cytotoxicity assays used to evaluate the efficacy of anticancer compounds.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity.[8][11] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., Longipedlactone B or paclitaxel) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution of the formazan. Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.

Sulforhodamine B (SRB) Assay

The SRB assay is a cell density determination assay based on the measurement of cellular protein content.[5] The bright pink aminoxanthene dye, sulforhodamine B, binds to basic amino acid residues in cellular proteins under acidic conditions.

Protocol:

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.

  • Cell Fixation: After compound treatment, gently remove the medium and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.

  • Washing: Wash the plates five times with slow-running tap water to remove the TCA. Air dry the plates completely.

  • SRB Staining: Add 50 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

  • Removal of Unbound Dye: Wash the plates four times with 1% (v/v) acetic acid to remove unbound SRB dye. Air dry the plates again.

  • Protein-Bound Dye Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: Shake the plate for 5 minutes and measure the absorbance at 510 nm using a microplate reader.[3]

  • Data Analysis: Similar to the MTT assay, calculate the percentage of cell viability and determine the IC50 value.

Signaling Pathways and Mechanisms of Action

Paclitaxel: Microtubule Stabilization

Paclitaxel's primary mechanism of action involves its binding to the β-tubulin subunit of microtubules, which are essential components of the cytoskeleton.[1][5] This binding stabilizes the microtubules, preventing their depolymerization.[1][2][4] The stabilization of microtubules disrupts the normal dynamic process of microtubule assembly and disassembly required for cell division, leading to mitotic arrest at the G2/M phase of the cell cycle and subsequent induction of apoptosis (programmed cell death).[3][4]

Paclitaxel_Pathway Paclitaxel Paclitaxel Tubulin β-tubulin subunit of Microtubules Paclitaxel->Tubulin Microtubule_Stabilization Microtubule Stabilization Tubulin->Microtubule_Stabilization Prevents depolymerization Mitotic_Arrest Mitotic Arrest (G2/M Phase) Microtubule_Stabilization->Mitotic_Arrest Apoptosis Apoptosis Mitotic_Arrest->Apoptosis

Caption: Paclitaxel's mechanism of action leading to apoptosis.

Sesquiterpene Lactones: Induction of Oxidative Stress

While the exact mechanism of Longipedlactone B is not yet elucidated, many cytotoxic sesquiterpene lactones, such as alantolactone, are known to induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and the depletion of intracellular glutathione (GSH), a key antioxidant. This increase in oxidative stress can lead to mitochondrial dysfunction, the release of cytochrome c, and the activation of caspases, ultimately resulting in apoptosis.

Sesquiterpene_Lactone_Pathway SL Sesquiterpene Lactone (e.g., Alantolactone) GSH Glutathione (GSH) Depletion SL->GSH ROS Reactive Oxygen Species (ROS) Generation SL->ROS Mitochondria Mitochondrial Dysfunction GSH->Mitochondria ROS->Mitochondria Caspase Caspase Activation Mitochondria->Caspase Cytochrome c release Apoptosis Apoptosis Caspase->Apoptosis

Caption: Apoptosis induction by sesquiterpene lactones.

Experimental Workflow for Comparative Cytotoxicity Analysis

The following diagram illustrates a typical workflow for a comparative study of the cytotoxicity of two compounds.

Cytotoxicity_Workflow cluster_prep Preparation cluster_exp Experiment cluster_assay Assay cluster_analysis Data Analysis Cell_Culture Cancer Cell Line Culture Cell_Seeding Seed Cells in 96-well Plates Cell_Culture->Cell_Seeding Compound_Prep Prepare Stock Solutions (Longipedlactone B & Paclitaxel) Treatment Treat with Serial Dilutions of Compounds Compound_Prep->Treatment Cell_Seeding->Treatment Incubation Incubate for 24, 48, 72 hours Treatment->Incubation MTT_SRB Perform Cytotoxicity Assay (e.g., MTT or SRB) Incubation->MTT_SRB Absorbance Measure Absorbance MTT_SRB->Absorbance IC50 Calculate IC50 Values Absorbance->IC50 Comparison Compare Cytotoxicity IC50->Comparison

Caption: Workflow for comparing compound cytotoxicity.

Conclusion

Paclitaxel remains a highly effective cytotoxic agent with a well-defined mechanism of action. Sesquiterpene lactones, including the broader class to which Longipedlactone B belongs, represent a promising area of research for novel anticancer compounds. Their distinct mechanism of inducing oxidative stress suggests they may be effective in cancers resistant to microtubule-targeting agents. Further research is warranted to fully characterize the cytotoxic potential and mechanism of action of Longipedlactone B and other novel sesquiterpene lactones. Direct comparative studies under identical experimental conditions are necessary to definitively determine their relative efficacy against various cancer cell lines.

References

A Comparative Analysis of Sesquiterpene Lactones: Alantolactone vs. Parthenolide in Cancer Cell Selectivity

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers and drug development professionals on the selective anticancer properties of Alantolactone and Parthenolide, supported by experimental data and protocols.

The quest for novel anticancer agents with high efficacy against tumor cells and minimal toxicity to healthy tissues is a central focus of modern drug discovery. Sesquiterpene lactones, a class of naturally occurring compounds, have emerged as promising candidates due to their potent cytotoxic effects on cancer cells. This guide provides a comparative assessment of two prominent sesquiterpene lactones, Alantolactone and Parthenolide, with a specific focus on their selectivity for cancer cells.

Introduction to Alantolactone and Parthenolide

Alantolactone is a sesquiterpene lactone primarily isolated from the roots of Inula helenium. It has demonstrated a range of biological activities, including anti-inflammatory and anticancer properties. Parthenolide, derived from the feverfew plant (Tanacetum parthenium), is another well-studied sesquiterpene lactone known for its anti-inflammatory and potential anticancer effects. Both compounds share a common structural feature, an α-methylene-γ-lactone ring, which is crucial for their biological activity. This reactive group can interact with nucleophilic sites on cellular macromolecules, thereby modulating various signaling pathways.

Comparative Cytotoxicity and Selectivity

The therapeutic potential of an anticancer drug is largely determined by its selectivity index (SI), which is the ratio of its cytotoxicity towards normal cells to its cytotoxicity towards cancer cells. A higher SI value indicates a greater selectivity for cancer cells and a potentially wider therapeutic window.

The following table summarizes the cytotoxic activity (IC50 values) of Alantolactone and Parthenolide against various cancer cell lines and a normal cell line, along with their calculated selectivity indices.

CompoundCancer Cell LineCancer TypeIC50 (µM) on Cancer CellsNormal Cell LineIC50 (µM) on Normal CellsSelectivity Index (SI)Reference
Alantolactone KG1aAcute Myeloid Leukemia2.75Normal Hematopoietic Cells26.379.6[1][2]
143BOsteosarcoma4.251---[3]
MG63Osteosarcoma6.963---[3]
U2OSOsteosarcoma5.531---[3]
Parthenolide SiHaCervical Cancer8.42---[4][5][6]
MCF-7Breast Cancer9.54---[4][5][6]
LNCaPProstate Cancer8.9---[7]
PC3Prostate Cancer2.7---[7]
DU145Prostate Cancer4.7---[7]

Note: A direct comparison of selectivity is most accurate when IC50 values for cancer and normal cells are determined in the same study. The data for Alantolactone provides a clear example of this. For Parthenolide, while its potent anticancer activity is evident, more studies directly comparing its effects on cancerous and corresponding normal cell lines are needed for a definitive selectivity index calculation.

Mechanism of Action: Targeting the NF-κB Pathway

Both Alantolactone and Parthenolide exert their anticancer effects in part by inducing apoptosis (programmed cell death) through the modulation of key signaling pathways. One of the primary targets for both compounds is the Nuclear Factor-kappa B (NF-κB) signaling pathway. In many cancers, the NF-κB pathway is constitutively active, promoting cell survival, proliferation, and inflammation, while inhibiting apoptosis.

By inhibiting the NF-κB pathway, Alantolactone and Parthenolide can sensitize cancer cells to apoptotic signals. The diagram below illustrates the general mechanism of NF-κB inhibition by these sesquiterpene lactones, leading to the induction of apoptosis.

G Comparative Mechanism of Action: Alantolactone and Parthenolide cluster_0 Sesquiterpene Lactones cluster_1 NF-κB Signaling Pathway cluster_2 Apoptosis Pathway Alantolactone Alantolactone IKK IKK Complex Alantolactone->IKK Bax Bax Alantolactone->Bax upregulate Bcl2 Bcl-2 Alantolactone->Bcl2 downregulate Parthenolide Parthenolide Parthenolide->IKK Parthenolide->Bax upregulate Parthenolide->Bcl2 downregulate IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB inhibits Degradation Degradation IkB->Degradation NFkB_nucleus NF-κB (in nucleus) NFkB->NFkB_nucleus translocates ProSurvival Pro-survival Genes (e.g., Bcl-2) NFkB_nucleus->ProSurvival activates transcription ProSurvival->Bcl2 upregulates Mitochondrion Mitochondrion Cytochrome_c Cytochrome_c Mitochondrion->Cytochrome_c releases Caspase9 Caspase9 Cytochrome_c->Caspase9 activates Caspase3 Caspase3 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis executes Bax->Mitochondrion promotes Bcl2->Mitochondrion inhibits caption Figure 1. Inhibition of the NF-κB pathway by Alantolactone and Parthenolide.

Figure 1. Inhibition of the NF-κB pathway by Alantolactone and Parthenolide.

Experimental Protocols

To assess the selectivity of compounds like Alantolactone and Parthenolide for cancer cells, standardized in vitro assays are employed. The following are detailed methodologies for two key experiments:

Cytotoxicity Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • Cancer and normal cell lines

  • Complete culture medium

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, isopropanol with HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of Alantolactone and Parthenolide in culture medium. Replace the medium in the wells with 100 µL of the medium containing the desired concentrations of the compounds. Include a vehicle control (e.g., DMSO) and a no-treatment control.

  • Incubation: Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Apoptosis Detection using Annexin V/Propidium Iodide Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Treated and control cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Harvesting: After treatment with the compounds for the desired time, harvest the cells (including both adherent and floating cells).

  • Cell Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

Experimental Workflow

The following diagram outlines a typical workflow for assessing the cancer cell selectivity of a test compound.

G Experimental Workflow for Assessing Cancer Cell Selectivity start Start: Select Test Compound (e.g., Alantolactone, Parthenolide) cell_culture Culture Cancer and Normal Cell Lines start->cell_culture treatment Treat cells with a range of compound concentrations cell_culture->treatment viability_assay Perform Cytotoxicity Assay (e.g., MTT Assay) treatment->viability_assay apoptosis_assay Perform Apoptosis Assay (e.g., Annexin V/PI Staining) treatment->apoptosis_assay ic50 Determine IC50 values for both cell types viability_assay->ic50 selectivity Calculate Selectivity Index (SI) SI = IC50 (normal) / IC50 (cancer) ic50->selectivity end End: Evaluate Compound's Selective Anticancer Potential selectivity->end mechanism Investigate Mechanism of Action (e.g., Western Blot for NF-κB pathway proteins) apoptosis_assay->mechanism mechanism->end caption Figure 2. General workflow for evaluating the selectivity of an anticancer compound.

Figure 2. General workflow for evaluating the selectivity of an anticancer compound.

Conclusion

Both Alantolactone and Parthenolide demonstrate significant potential as anticancer agents by inducing apoptosis in cancer cells, in part through the inhibition of the pro-survival NF-κB pathway. The available data for Alantolactone shows a promising selectivity for cancer cells over normal cells, as indicated by its high selectivity index. While Parthenolide exhibits potent cytotoxicity against a range of cancer cell lines, further studies are required to comprehensively establish its selectivity profile.

This guide provides a framework for the comparative evaluation of these and other potential anticancer compounds. By employing the detailed experimental protocols and following a systematic workflow, researchers can effectively assess the selectivity and mechanism of action of novel drug candidates, ultimately contributing to the development of safer and more effective cancer therapies.

References

Comparative Analysis of Neurotrophic Effects: Longipedlactone B and Nerve Growth Factor (NGF)

Author: BenchChem Technical Support Team. Date: November 2025

An Examination of Available Scientific Evidence

For researchers, scientists, and professionals in drug development, understanding the comparative efficacy of neurotrophic compounds is paramount. This guide aims to provide a detailed comparison of the neurotrophic effects of Longipedlactone B and the well-established Nerve Growth Factor (NGF). However, a comprehensive literature search has revealed a significant disparity in the available data for these two compounds. While NGF is extensively characterized, scientific information regarding the neurotrophic properties of Longipedlactone B is not currently available in the public domain.

Therefore, this guide will first present a detailed overview of the neurotrophic effects of NGF, including its signaling pathways and supporting experimental data. This will serve as a benchmark for any future studies on Longipedlactone B.

Nerve Growth Factor (NGF): A Prototypical Neurotrophin

NGF is a crucial protein for the growth, maintenance, and survival of neurons.[1] It is the archetypal neurotrophic factor, with its discovery and characterization paving the way for the field of neurotrophin research.[1]

Neurotrophic Effects of NGF

NGF's primary role is to support the survival and differentiation of specific neuronal populations, particularly sympathetic and sensory neurons.[1] In the widely used PC12 cell line, which is derived from a rat pheochromocytoma, NGF induces a dramatic shift from a proliferative state to a differentiated, neuron-like phenotype characterized by the extension of neurites.[2][3][4] This process involves the promotion of microtubule assembly, a critical component of the neuronal cytoskeleton.[2]

Signaling Pathways

NGF exerts its effects by binding to two principal cell surface receptors: the high-affinity Tropomyosin receptor kinase A (TrkA) and the low-affinity p75 neurotrophin receptor (p75NTR).[1][5] The activation of these receptors triggers a cascade of intracellular signaling events.

The binding of NGF to the TrkA receptor is a key event that initiates multiple signaling pathways crucial for neuronal function:[5]

  • Ras/MAPK Pathway: This pathway is instrumental in promoting neurite outgrowth and neuronal differentiation.[1][5]

  • PI3K/Akt Pathway: This cascade is a primary driver of the pro-survival effects of NGF, preventing apoptosis.[1][5]

  • PLCγ Pathway: Activation of this pathway contributes to various aspects of neuronal function and signaling.[5]

The p75NTR can modulate TrkA signaling and also activate independent pathways, such as the JNK and NF-κB pathways, which can influence both cell survival and apoptosis.[5]

NGF_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_nucleus Nucleus cluster_effects Cellular Effects NGF NGF TrkA TrkA Receptor NGF->TrkA p75NTR p75NTR NGF->p75NTR Ras Ras TrkA->Ras PI3K PI3K TrkA->PI3K PLCg PLCγ TrkA->PLCg JNK JNK p75NTR->JNK NFkB NF-κB p75NTR->NFkB MAPK MAPK (ERK) Ras->MAPK Akt Akt PI3K->Akt CREB CREB MAPK->CREB Survival Neuronal Survival Akt->Survival Apoptosis Apoptosis JNK->Apoptosis NFkB->Survival GeneExpression Gene Expression CREB->GeneExpression NeuriteOutgrowth Neurite Outgrowth & Differentiation GeneExpression->NeuriteOutgrowth Experimental_Workflow A Seed PC12 cells on collagen-coated plates B Treat cells with Test Compound (e.g., NGF) A->B C Incubate for 48-72 hours B->C D Fix and stain for neuronal markers C->D E Image cells using microscopy D->E F Quantify neurite outgrowth E->F

References

Unveiling the Transcriptomic Landscape: A Comparative Analysis of Longipedlactone B Treatment

Author: BenchChem Technical Support Team. Date: November 2025

A Hypothetical Comparative Transcriptomics Guide

In the quest for novel therapeutic agents, natural compounds have emerged as a promising frontier. Longipedlactone B, a complex natural product, has garnered interest for its potential biological activities. Understanding its mechanism of action at a molecular level is crucial for its development as a potential drug candidate. This guide outlines a hypothetical comparative transcriptomics study designed to elucidate the cellular response to Longipedlactone B treatment. In the absence of published data on the transcriptomic effects of Longipedlactone B, this document serves as a template for how such an investigation could be designed, executed, and interpreted, providing researchers with a framework for future studies.

Hypothetical Experimental Design

To comprehensively assess the transcriptomic impact of Longipedlactone B, a comparative study is proposed. This study would involve treating a human cancer cell line (e.g., HeLa) and a non-cancerous human cell line (e.g., HEK293T) with Longipedlactone B and a well-characterized chemotherapy agent, Doxorubicin, as a positive control. An untreated control group for each cell line would also be included. This design allows for the assessment of both the specific effects of Longipedlactone B on cancer cells and its potential off-target effects on non-cancerous cells.

Experimental Protocols

A detailed methodology is crucial for the reproducibility and validity of transcriptomic studies. The following protocols outline the hypothetical experimental workflow from cell culture to data analysis.

1. Cell Culture and Treatment:

  • Cell Lines: HeLa (human cervical cancer) and HEK293T (human embryonic kidney) cells would be cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

  • Treatment: Cells would be seeded in 6-well plates and allowed to adhere overnight. The following day, the media would be replaced with fresh media containing either Longipedlactone B (at a predetermined IC50 concentration), Doxorubicin (1 µM), or a vehicle control (DMSO). Each treatment condition would be performed in triplicate.

  • Incubation: Cells would be incubated with the compounds for 24 hours.

2. RNA Extraction and Sequencing:

  • RNA Isolation: Total RNA would be extracted from the cells using a commercially available RNA isolation kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.

  • RNA Quality Control: The quantity and quality of the extracted RNA would be assessed using a NanoDrop spectrophotometer and an Agilent Bioanalyzer to ensure high-purity RNA with intact ribosomal RNA peaks.

  • Library Preparation and Sequencing: RNA sequencing libraries would be prepared using a standard poly(A) selection method to enrich for messenger RNA (mRNA). The prepared libraries would then be sequenced on an Illumina NovaSeq platform to generate approximately 20-30 million paired-end reads per sample.

3. Data Analysis:

  • Quality Control of Sequencing Data: Raw sequencing reads would be assessed for quality using FastQC. Adapters and low-quality bases would be trimmed using a tool like Trimmomatic.

  • Read Alignment: The trimmed reads would be aligned to the human reference genome (e.g., GRCh38) using a splice-aware aligner such as STAR.

  • Gene Expression Quantification: The number of reads mapping to each gene would be quantified using featureCounts.

  • Differential Gene Expression Analysis: Differential expression analysis would be performed using DESeq2 or edgeR in R. Genes with a false discovery rate (FDR) < 0.05 and a log2 fold change > |1| would be considered significantly differentially expressed.

  • Pathway and Functional Enrichment Analysis: To understand the biological implications of the observed gene expression changes, Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway enrichment analyses would be performed using tools like DAVID or g:Profiler.

Hypothetical Data Presentation

The following tables represent the kind of quantitative data that could be generated from this hypothetical study.

Table 1: Top 10 Differentially Expressed Genes in HeLa Cells Treated with Longipedlactone B vs. Control

Gene SymbolLog2 Fold Changep-valueFDR
TP533.11.2e-154.5e-14
CDKN1A4.53.4e-201.8e-18
GADD45A3.85.6e-182.1e-16
BAX2.97.8e-142.5e-12
BCL2-2.59.1e-123.3e-10
CCND1-3.22.3e-169.8e-15
MYC-2.84.5e-131.7e-11
VEGFA-2.16.7e-102.2e-8
MMP9-3.58.9e-173.9e-15
HIF1A-2.41.1e-114.0e-10

Table 2: Top 5 Enriched KEGG Pathways in HeLa Cells Treated with Longipedlactone B

Pathway Namep-valueFDRGenes Involved
p53 signaling pathway1.3e-084.5e-07TP53, CDKN1A, GADD45A, BAX
Apoptosis2.5e-078.1e-06BAX, BCL2, CASP3, CASP9
Cell Cycle4.1e-061.2e-04CDKN1A, CCND1, CDK4, E2F1
HIF-1 signaling pathway8.9e-052.3e-03HIF1A, VEGFA, LDHA, PGK1
Pathways in cancer1.2e-043.1e-03TP53, MYC, CCND1, BCL2

Visualizing the Workflow and Potential Mechanisms

Diagrams are essential for communicating complex experimental workflows and biological pathways. The following are Graphviz-generated diagrams representing the hypothetical study's workflow and a potential signaling pathway affected by Longipedlactone B.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_treatment Treatment Groups (24h) cluster_downstream Downstream Analysis HeLa HeLa Cells Control Vehicle Control HeLa->Control LPB Longipedlactone B HeLa->LPB Dox Doxorubicin HeLa->Dox HEK293T HEK293T Cells HEK293T->Control HEK293T->LPB HEK293T->Dox RNA_Extraction RNA Extraction Control->RNA_Extraction LPB->RNA_Extraction Dox->RNA_Extraction Sequencing RNA Sequencing RNA_Extraction->Sequencing Data_Analysis Data Analysis Sequencing->Data_Analysis

Figure 1: Experimental workflow for comparative transcriptomics.

p53_Pathway LongipedlactoneB Longipedlactone B DNA_Damage DNA Damage This compound->DNA_Damage p53 p53 Activation DNA_Damage->p53 CDKN1A CDKN1A (p21) p53->CDKN1A GADD45 GADD45 p53->GADD45 BAX BAX p53->BAX Cell_Cycle_Arrest Cell Cycle Arrest CDKN1A->Cell_Cycle_Arrest DNA_Repair DNA Repair GADD45->DNA_Repair Apoptosis Apoptosis BAX->Apoptosis

Figure 2: Hypothetical p53 signaling pathway activation.

This guide provides a foundational framework for investigating the transcriptomic effects of Longipedlactone B. While the presented data is hypothetical, the experimental design, protocols, and analytical approaches are based on established methodologies in the field of transcriptomics. Future research following this or a similar design will be instrumental in uncovering the molecular mechanisms of Longipedlactone B and evaluating its therapeutic potential.

Safety Operating Guide

Proper Disposal of LongipedlactoneB: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Absence of specific data for LongipedlactoneB necessitates a risk-based approach to its disposal. Researchers must treat this and any novel or uncharacterized compound as potentially hazardous. This guide provides a procedural framework for the safe handling and disposal of such substances, emphasizing consultation with institutional Environmental Health and Safety (EHS) officers.

The overriding principle for managing laboratory waste is that no experimental work should commence without a clear plan for the disposal of all resulting materials, including both hazardous and non-hazardous waste.[1]

Initial Hazard Assessment and Characterization

For a novel compound like this compound, a formal hazard assessment is the critical first step. Since a Safety Data Sheet (SDS) is unavailable, researchers must assume the substance is hazardous.[2][3] This involves:

  • Reviewing Analogous Compounds: Analyze the structure of this compound and compare it to known lactones or similar natural products. Assess their documented toxicological, physical, and chemical hazards. This provides a baseline for anticipated risks.

  • Experimental Characterization: To the extent safely possible, characterize the waste stream. This may involve determining properties like pH, solubility, and reactivity.[4] This information is vital for EHS to determine an appropriate disposal route.[4]

  • Documentation: All findings from this initial assessment must be documented. This documentation should be maintained with the waste container.

Table 1: Key Data for Unknown Chemical Waste Characterization

Parameter Description Importance for Disposal
Physical State Solid, Liquid, GasDetermines appropriate containerization and potential exposure routes.
pH Acidity or alkalinity of the substance.Corrosivity is a key hazardous waste characteristic.[5]
Flashpoint The lowest temperature at which vapors will ignite.Determines flammability hazard.
Solubility The ability to dissolve in solvents (e.g., water, organic solvents).Informs potential environmental fate and appropriate spill cleanup procedures.
Reactivity Potential to react with other substances (e.g., water, air, acids, bases).[5]Crucial for preventing dangerous reactions during storage and disposal.
Toxicity Data (Estimated) Comparison to structurally similar compounds.Informs handling precautions and personal protective equipment (PPE) requirements.
Safe Handling and Storage of Waste

Proper containment and labeling are paramount to preventing accidental exposure and ensuring safe disposal.

  • Containerization: Use a chemically compatible container that is in good condition, with a secure, leak-proof lid.[5][6] Do not reuse empty reagent bottles without ensuring they are free of incompatible residues.[7] The container should not be filled beyond 90% capacity to allow for expansion.[5]

  • Labeling: Clearly label the waste container. Since the contents are not fully characterized, the label must include:

    • The words "Hazardous Waste."

    • The name "this compound" and any known constituents.

    • The approximate quantities of each component.

    • Any known hazards based on the initial assessment (e.g., "Suspected Toxin," "Flammable Solvent").

    • The date accumulation started.

  • Segregation: Store the waste container in a designated satellite accumulation area.[5][7] Crucially, incompatible waste streams must be segregated to prevent dangerous reactions.[5][8] For instance, acids should be stored separately from bases, and oxidizing agents kept away from organic compounds.[5] Use secondary containment, such as a tray or tub, to contain any potential leaks.[1]

Disposal Protocol

Disposal of a novel compound must be managed through your institution's EHS department.

  • Contact EHS: Do not attempt to dispose of this compound or any uncharacterized chemical waste down the drain or in the regular trash.[9][10] Contact your EHS department for guidance. They will have established procedures for managing unknown or novel chemical waste.

  • Waste Pickup Request: Submit a formal request for hazardous waste pickup. This typically involves an online form where you will provide all the information gathered during your hazard assessment.[11][12] Be prepared to provide as much detail as possible to assist EHS and their waste vendor in safely managing the material.[4][12]

  • Cost of Analysis: Be aware that if a waste cannot be identified, the generating department may be responsible for the costs of analytical testing required for its proper disposal.[4][12]

Visualizing the Disposal Workflow

The following diagrams illustrate the decision-making process for handling and disposing of a novel chemical substance.

Experimental Workflow for Novel Compound Disposal cluster_0 Pre-Experiment Planning cluster_1 Hazard Assessment cluster_2 Waste Handling & Storage cluster_3 Disposal Procedure start Synthesize or Isolate This compound plan Formulate Waste Disposal Plan start->plan assess Assume Compound is Hazardous (No SDS Available) plan->assess analog Review Analogous Compound Hazards assess->analog characterize Characterize Waste (pH, Reactivity, etc.) assess->characterize contain Use Compatible, Sealed Waste Container characterize->contain label_waste Label with 'Hazardous Waste', Contents, and Known Hazards contain->label_waste segregate Store in Designated Satellite Accumulation Area with Secondary Containment label_waste->segregate contact_ehs Contact Environmental Health & Safety (EHS) segregate->contact_ehs request_pickup Submit Hazardous Waste Pickup Request contact_ehs->request_pickup disposal EHS Manages Final Disposal request_pickup->disposal

Caption: Workflow for the safe disposal of a novel compound.

Decision Pathway for this compound Disposal start Generated Waste: This compound sds_check Is a Safety Data Sheet (SDS) available? start->sds_check no_sds Assume Hazardous. Conduct Risk Assessment. sds_check->no_sds No waste_protocol Follow Institutional Hazardous Waste Protocol sds_check->waste_protocol Yes no_sds->waste_protocol contact_ehs Contact EHS for Pickup and Final Disposal waste_protocol->contact_ehs

Caption: Logical steps for determining the disposal route.

References

Personal protective equipment for handling LongipedlactoneB

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the proper handling and disposal of LongipedlactoneB. Adherence to these procedures is vital for ensuring laboratory safety and minimizing risks.

Personal Protective Equipment (PPE)

Due to the absence of a specific Safety Data Sheet (SDS) for this compound, the following personal protective equipment recommendations are based on the general guidelines for handling butenolide compounds. A risk assessment should be conducted for specific laboratory procedures.

PPE CategoryRecommended EquipmentSpecifications & Best Practices
Eye and Face Protection Safety glasses with side-shields or chemical safety goggles. A face shield may be required for splash hazards.Must conform to EN166 or OSHA 29 CFR 1910.133 standards.[1][2]
Hand Protection Chemical-resistant gloves (e.g., nitrile or neoprene).Gloves must be inspected before use and disposed of after contamination.[3][4] Follow proper glove removal techniques to avoid skin contact.
Body Protection Laboratory coat or impervious clothing.Should be fully buttoned to cover as much skin as possible.[4]
Respiratory Protection Use in a well-ventilated area. A NIOSH/MSHA-approved respirator may be necessary if ventilation is inadequate or if aerosols or dusts are generated.The need for respiratory protection should be determined by a risk assessment of the specific procedure.[3][4]

Operational Plan: Handling this compound

1. Preparation and Engineering Controls:

  • Work in a well-ventilated area, such as a chemical fume hood, to minimize inhalation exposure.

  • Ensure that an eyewash station and safety shower are readily accessible.

  • Keep the container tightly closed when not in use and store in a cool, dry place.

2. Handling Procedure:

  • Avoid contact with skin, eyes, and clothing.[3]

  • Do not breathe vapors, mist, or gas.

  • Wash hands thoroughly after handling.

  • Use personal protective equipment as specified in the table above.

3. First Aid Measures:

  • After Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek medical attention.[3]

  • After Skin Contact: Immediately wash off with soap and plenty of water. Remove contaminated clothing.[3]

  • After Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes, separating the eyelids with fingers. Consult a physician.[3]

  • After Swallowing: Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3]

Disposal Plan

1. Waste Collection:

  • Collect waste this compound and any contaminated materials (e.g., gloves, absorbent paper) in a suitable, closed, and clearly labeled hazardous waste container.

2. Spill Management:

  • In case of a spill, evacuate the area.

  • Wear appropriate PPE, including respiratory protection.

  • Absorb the spill with an inert absorbent material (e.g., sand, vermiculite).

  • Collect the absorbed material into a hazardous waste container.

  • Decontaminate the spill area.

3. Disposal:

  • Dispose of hazardous waste in accordance with all applicable federal, state, and local environmental regulations. Do not allow the product to enter drains.

Logical Workflow for PPE Selection

PPE_Selection_Workflow cluster_assessment Risk Assessment cluster_ppe Required PPE A Start: Handling this compound B Potential for Splash or Aerosol Generation? A->B C Adequate Ventilation (e.g., Fume Hood)? A->C D Direct Contact with Skin Possible? A->D E Safety Glasses with Side Shields B->E No F Chemical Safety Goggles + Face Shield B->F Yes G Standard Laboratory Ventilation C->G Yes H NIOSH-Approved Respirator C->H No I Chemical-Resistant Gloves D->I Yes J Lab Coat D->J Yes I->J

Caption: PPE selection workflow for handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.